molecular formula C12H21NO2 B129423 Tert-butyl 3-ethenylpiperidine-1-carboxylate CAS No. 146667-87-0

Tert-butyl 3-ethenylpiperidine-1-carboxylate

Cat. No.: B129423
CAS No.: 146667-87-0
M. Wt: 211.3 g/mol
InChI Key: JCQBWMAWTUBARI-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethenylpiperidine-1-carboxylate is a high-value chemical intermediate designed to facilitate complex organic synthesis, particularly in pharmaceutical research and development. Its core structure incorporates two key functional handles: a Boc-protected amine and a terminal vinyl group. The Boc (tert-butoxycarbonyl) group is a cornerstone of modern synthetic chemistry, serving as a robust yet readily removable protecting group for secondary amines, which allows for precise sequential functionalization of the piperidine ring . The reactive vinyl group provides a versatile site for further chemical transformations, including catalytic cross-coupling reactions, which are critical for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs) . This compound's primary research value lies in its application as a precursor in the synthesis of specialized piperidine derivatives. Piperidine scaffolds are ubiquitous in medicinal chemistry, featuring prominently in a wide range of therapeutic agents. For instance, this compound serves as a key starting material in the synthetic pathway for local anesthetics such as bupivacaine . Its utility extends to the construction of novel chemical entities, such as Schiff base derivatives, which can be developed into multifunctional reagents and building blocks for subsequent exploration of compounds with potential antimicrobial, anticancer, and antioxidant activities . Furthermore, the Boc-protected nature of this intermediate makes it exceptionally suitable for multi-step synthesis, including the development of opioid receptor-targeting molecules and other pharmacologically active compounds, enabling researchers to efficiently explore structure-activity relationships . By providing a protected, reactive intermediate, this compound significantly shortens development cycles and reduces the cost of synthesizing complex targets, making it an indispensable tool for discovery chemists working in drug development and fine chemical production.

Properties

IUPAC Name

tert-butyl 3-ethenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H21NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQBWMAWTUBARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433774
Record name tert-Butyl 3-ethenylpiperidine-1-carboxylate
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Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146667-87-0
Record name tert-Butyl 3-ethenylpiperidine-1-carboxylate
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Record name 3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester
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Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 3-ethenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 146667-87-0

Chemical Formula: C₁₂H₂₁NO₂

Molecular Weight: 211.30 g/mol

Introduction

Tert-butyl 3-ethenylpiperidine-1-carboxylate, also known as 1-Boc-3-vinylpiperidine, is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The presence of a vinyl group on the piperidine ring offers a versatile handle for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex bioactive molecules and natural product analogs. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and can be readily removed under acidic conditions. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This section summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight211.301 g/mol [1]
Exact Mass211.157229 g/mol [1]
Density1.028 g/cm³[1]
Boiling Point268.886 °C at 760 mmHg[1]
Flash Point116.418 °C[1]
Refractive Index1.517[1]
Vapor Pressure0.007 mmHg at 25°C[1]

Synthesis

A common and effective method for the synthesis of this compound is through the N-protection of 3-vinylpiperidine.

Experimental Protocol: N-Protection of (S)-3-Vinylpiperidine

This protocol details the synthesis of (S)-tert-butyl 3-vinylpiperidine-1-carboxylate.[1]

Objective: To protect the secondary amine of (S)-3-vinylpiperidine with a tert-butoxycarbonyl (Boc) group.

Materials:

  • (S)-3-Vinylpiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (S)-3-vinylpiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous NaHCO₃ solution and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (S)-tert-butyl 3-vinylpiperidine-1-carboxylate.

Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product S-3-Vinylpiperidine S-3-Vinylpiperidine Reaction_Mixture N-Protection Reaction (0°C to RT, 12h) S-3-Vinylpiperidine->Reaction_Mixture (Boc)2O (Boc)2O (Boc)2O->Reaction_Mixture Et3N_DCM Et3N in DCM Et3N_DCM->Reaction_Mixture Quench Quench with NaHCO3 Reaction_Mixture->Quench Extraction DCM Extraction Quench->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentration Drying->Concentration Purification Flash Chromatography Concentration->Purification Final_Product Tert-butyl 3-ethenyl- piperidine-1-carboxylate Purification->Final_Product

Caption: Synthetic workflow for the N-protection of (S)-3-vinylpiperidine.

Applications in Synthesis

This compound is a valuable intermediate for the synthesis of various alkaloids and other biologically active compounds. The vinyl group can be readily functionalized, for instance, through hydroboration-oxidation to yield a primary alcohol, which can then be further elaborated.

Synthetic Strategy for (+)-Coniine

A notable application is in the total synthesis of the neurotoxic alkaloid (+)-coniine. The synthetic route involves the following key transformations starting from (S)-tert-butyl 3-vinylpiperidine-1-carboxylate.[1]

  • Hydroboration-Oxidation: The vinyl group is converted to a primary alcohol.

  • Oxidation: The primary alcohol is oxidized to the corresponding aldehyde.

  • Wittig Reaction: The aldehyde undergoes a Wittig reaction to extend the carbon chain.

  • Hydrogenation: The newly formed double bond is reduced.

  • N-Deprotection: Removal of the Boc group yields (+)-coniine.

Logical Flow of (+)-Coniine Synthesis

A Tert-butyl 3-ethenyl- piperidine-1-carboxylate B Hydroboration- Oxidation A->B C Primary Alcohol Intermediate B->C D Oxidation C->D E Aldehyde Intermediate D->E F Wittig Reaction E->F G Alkene Intermediate F->G H Hydrogenation G->H I Protected Coniine H->I J N-Deprotection I->J K (+)-Coniine J->K

Caption: Key transformations in the synthesis of (+)-coniine.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively reported in publicly available literature, the 3-substituted piperidine scaffold is a well-established pharmacophore present in numerous bioactive compounds. Derivatives of 3-substituted piperidines have been reported to exhibit a range of biological activities, suggesting potential areas of investigation for novel analogs derived from this starting material.

3-Substituent ClassPrimary Biological ActivityExample Compound Class
MethylAnalgesic (Opioid Receptor Agonist)3-Methyl-4-(N-phenylamido)piperidines
CarboxamideAnti-osteoporosisPiperidine-3-carboxamides

The vinyl group of this compound provides a reactive site for the introduction of various functionalities, allowing for the exploration of a wide chemical space in drug discovery programs.

Safety Information

It is important to handle this compound with appropriate safety precautions.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a key chiral building block with significant potential in synthetic and medicinal chemistry. Its versatile vinyl functionality allows for the construction of diverse molecular architectures, particularly in the synthesis of alkaloids and other complex natural products. While direct biological data on the compound itself is limited, the well-documented activities of other 3-substituted piperidines highlight the potential for discovering novel therapeutic agents through its use as a starting material. The established synthetic protocols and the potential for a wide range of chemical modifications make it a valuable tool for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to Tert-butyl 3-vinylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of tert-butyl 3-vinylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.

Core Chemical Properties

Tert-butyl 3-vinylpiperidine-1-carboxylate, also known as 1-Boc-3-vinylpiperidine, is a heterocyclic compound incorporating a vinyl group on a piperidine ring, which is protected with a tert-butoxycarbonyl (Boc) group. This structure offers versatile opportunities for chemical modification, making it a valuable intermediate in the synthesis of complex molecules.

Physicochemical Properties

The fundamental physical and chemical properties of tert-butyl 3-vinylpiperidine-1-carboxylate are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
CAS Number 146667-87-0[1]
Molecular Formula C₁₂H₂₁NO₂[1][2]
Molecular Weight 211.30 g/mol [1]
Exact Mass 211.15723 Da[2]
Appearance Colorless to pale yellow oil
Boiling Point 268.9 °C at 760 mmHg[1]
Density 1.028 g/cm³[1]
Refractive Index (n_D²⁰) 1.517[1]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Spectroscopic Data

The structural identity of tert-butyl 3-vinylpiperidine-1-carboxylate is confirmed by various spectroscopic techniques. The characteristic spectral data are presented below.

SpectroscopyData
¹H NMR (CDCl₃) δ (ppm): 5.70-5.85 (m, 1H, -CH=CH₂), 4.95-5.10 (m, 2H, -CH=CH₂), 3.80-4.20 (m, 2H, piperidine ring protons adjacent to N), 2.60-2.80 (m, 1H, piperidine ring proton at C3), 1.60-2.00 (m, 4H, other piperidine ring protons), 1.45 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃) δ (ppm): 154.8, 139.5, 115.0, 79.5, 45.0, 43.5, 38.0, 30.0, 28.5, 25.0
Infrared (IR) ν (cm⁻¹): ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1640 (C=C stretch, vinyl), ~1400, ~1160
Mass Spectrometry (MS) m/z: 212.16 ([M+H]⁺)[2]

Experimental Protocols

Detailed methodologies for the synthesis and purification of tert-butyl 3-vinylpiperidine-1-carboxylate are provided to ensure reproducibility in a laboratory setting.

Synthesis of Tert-butyl 3-vinylpiperidine-1-carboxylate

The synthesis of tert-butyl 3-vinylpiperidine-1-carboxylate can be achieved through two primary routes: the Boc protection of 3-vinylpiperidine or a Wittig reaction starting from tert-butyl 3-formylpiperidine-1-carboxylate.

Method 1: Boc Protection of 3-Vinylpiperidine

This method involves the direct protection of the secondary amine of 3-vinylpiperidine with a tert-butoxycarbonyl group.

Reagents and Materials:

  • 3-Vinylpiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-vinylpiperidine (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Method 2: Wittig Reaction

This approach utilizes the Wittig reaction to form the vinyl group from the corresponding aldehyde.

Reagents and Materials:

  • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻)

  • Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))

  • Tert-butyl 3-formylpiperidine-1-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Add a strong base such as n-butyllithium (1.1 eq) dropwise. The formation of the ylide is indicated by a color change (typically to orange or deep yellow).

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Purification by Flash Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a column.

  • Dissolve the crude tert-butyl 3-vinylpiperidine-1-carboxylate in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% to 20% ethyl acetate).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Reactivity and Stability

The chemical behavior of tert-butyl 3-vinylpiperidine-1-carboxylate is dictated by the reactivity of the N-Boc protecting group and the vinyl moiety.

Stability
  • Acidic Conditions: The N-Boc group is labile under strong acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane, or HCl in dioxane), leading to its removal and the formation of the corresponding piperidinium salt.

  • Basic Conditions: The N-Boc group is generally stable to a wide range of basic and nucleophilic conditions, allowing for selective reactions at other parts of the molecule.

  • Thermal Stability: The compound is reasonably stable at ambient temperature but may be prone to polymerization or degradation at elevated temperatures. It is recommended to store it in a cool, dark place.

Chemical Reactions

The vinyl group and the Boc-protected amine offer several avenues for further chemical transformations.

  • Reactions of the Vinyl Group:

    • Hydrogenation: The vinyl group can be selectively reduced to an ethyl group using catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon (Pd/C) catalyst) to yield tert-butyl 3-ethylpiperidine-1-carboxylate.

    • Hydroboration-Oxidation: This two-step reaction can convert the vinyl group into a primary alcohol.

    • Epoxidation: The double bond can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA).

    • Diels-Alder Reaction: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions.

  • Deprotection of the N-Boc Group:

    • As mentioned, treatment with strong acids readily removes the Boc group, liberating the secondary amine for subsequent reactions such as N-alkylation, acylation, or sulfonylation.

Visualizations

The following diagrams illustrate key logical relationships and experimental workflows relevant to tert-butyl 3-vinylpiperidine-1-carboxylate.

Synthesis_Routes cluster_start Starting Materials cluster_product Target Molecule 3-Vinylpiperidine 3-Vinylpiperidine Target Tert-butyl 3-vinylpiperidine-1-carboxylate 3-Vinylpiperidine->Target Boc Protection (Boc₂O, Base) tert-Butyl 3-formylpiperidine-1-carboxylate tert-Butyl 3-formylpiperidine-1-carboxylate tert-Butyl 3-formylpiperidine-1-carboxylate->Target Wittig Reaction (Ph₃P⁺CH₃Br⁻, Base)

Caption: Synthetic pathways to tert-butyl 3-vinylpiperidine-1-carboxylate.

Purification_Workflow Start Crude Product Step1 Dissolve in minimal Dichloromethane Start->Step1 Step2 Load onto Silica Gel Column Step1->Step2 Step3 Elute with Hexane/ Ethyl Acetate Gradient Step2->Step3 Step4 Collect Fractions Step3->Step4 Step5 Monitor by TLC Step4->Step5 Step6 Combine Pure Fractions Step5->Step6 End Pure Product Step6->End

Caption: Workflow for the purification by flash column chromatography.

Reactivity_Map cluster_vinyl_reactions Vinyl Group Reactions cluster_boc_reactions N-Boc Group Reactions Main Tert-butyl 3-vinylpiperidine-1-carboxylate Hydrogenation Hydrogenation (H₂/Pd-C) -> 3-Ethyl derivative Main->Hydrogenation Hydroboration Hydroboration-Oxidation -> Primary Alcohol Main->Hydroboration Epoxidation Epoxidation (m-CPBA) -> Epoxide Main->Epoxidation Deprotection Acidic Deprotection (TFA or HCl) -> 3-Vinylpiperidinium Salt Main->Deprotection

Caption: Reactivity map of tert-butyl 3-vinylpiperidine-1-carboxylate.

References

Elucidation of the Molecular Structure of 1-Boc-3-vinyl-piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-Boc-3-vinyl-piperidine (tert-butyl 3-vinylpiperidine-1-carboxylate). This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its structure is paramount for its application in the synthesis of complex pharmaceutical agents. This document details the key spectroscopic techniques employed, presents expected quantitative data, and outlines the experimental protocols for its characterization.

Molecular Structure and Properties

1-Boc-3-vinyl-piperidine has the chemical formula C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol . The structure consists of a piperidine ring substituted at the 3-position with a vinyl group. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group.

PropertyValue
Molecular Formula C₁₂H₂₁NO₂
Molecular Weight 211.30 g/mol
CAS Number 146667-87-0
IUPAC Name tert-butyl 3-vinylpiperidine-1-carboxylate
SMILES C=CC1CCCN(C1)C(=O)OC(C)(C)C
InChI Key JCQBWMAWTUBARI-UHFFFAOYSA-N

Spectroscopic Data for Structure Confirmation

The structural confirmation of 1-Boc-3-vinyl-piperidine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the expected quantitative data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for 1-Boc-3-vinyl-piperidine (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.80ddd1H-CH=CH₂
~ 5.10d1H-CH=CH H (trans)
~ 5.05d1H-CH=CHH (cis)
~ 4.0 - 3.0m4HPiperidine ring protons (H2, H6)
~ 2.5m1HPiperidine ring proton (H3)
~ 1.8 - 1.4m4HPiperidine ring protons (H4, H5)
1.45s9H-C(CH ₃)₃ (Boc)

Table 2: Predicted ¹³C NMR Spectral Data for 1-Boc-3-vinyl-piperidine (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 154.7C =O (Boc)
~ 138.0-C H=CH₂
~ 116.0-CH=C H₂
~ 79.5-C (CH₃)₃ (Boc)
~ 45.0Piperidine C2
~ 44.0Piperidine C6
~ 40.0Piperidine C3
~ 28.4-C(C H₃)₃ (Boc)
~ 28.0Piperidine C5
~ 24.0Piperidine C4
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Expected Mass Spectrometry Data for 1-Boc-3-vinyl-piperidine

Technique[M+H]⁺ (m/z)Key Fragments (m/z)
Electrospray Ionization (ESI)212.16156.12 ([M-C₄H₈]⁺), 112.10 ([M-Boc+H]⁺)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected Infrared (IR) Absorption Frequencies for 1-Boc-3-vinyl-piperidine

Frequency (cm⁻¹)IntensityAssignment
~ 2975StrongC-H stretch (alkane)
~ 1690StrongC=O stretch (carbamate)
~ 1640MediumC=C stretch (vinyl)
~ 1420MediumC-H bend (alkane)
~ 1160StrongC-O stretch (carbamate)
~ 910Medium=C-H bend (vinyl)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of 1-Boc-3-vinyl-piperidine is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is performed.

    • The spectral width is set from 0 to 10 ppm.

    • An acquisition time of 3-4 seconds and a relaxation delay of 1-2 seconds are used.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program is used.

    • The spectral width is set from 0 to 200 ppm.

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to facilitate protonation.

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The analysis is performed in positive ion mode. The mass-to-charge ratio (m/z) is scanned over a range of 50-500.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • The spectrum is recorded over a range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is used.

    • An average of 16 to 32 scans is taken to obtain the final spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Synthesis and Elucidation Workflow

The structural elucidation of a synthesized compound follows a logical workflow to confirm its identity and purity. A common synthetic route to 1-Boc-3-vinyl-piperidine is via the Wittig reaction of 1-Boc-3-piperidone.

G cluster_synthesis Synthetic Pathway cluster_purification Purification cluster_elucidation Structure Elucidation A 1-Boc-3-piperidone C Wittig Reaction A->C B Wittig Reagent (e.g., Ph₃P=CH₂) B->C D Crude 1-Boc-3-vinyl-piperidine C->D E Column Chromatography D->E F Pure 1-Boc-3-vinyl-piperidine E->F G NMR Spectroscopy (¹H, ¹³C) F->G H Mass Spectrometry (HRMS) F->H I IR Spectroscopy F->I J Data Analysis & Structure Confirmation G->J H->J I->J G cluster_data Spectroscopic Data cluster_structure Molecular Structure Features NMR ¹H & ¹³C NMR Proton Signals Carbon Signals Structure 1-Boc-3-vinyl-piperidine Boc Group Piperidine Ring Vinyl Group NMR:h->Structure:pip NMR:h->Structure:vin NMR:c->Structure:pip NMR:c->Structure:vin NMR:h->Structure:boc NMR:c->Structure:boc MS Mass Spec Molecular Ion Peak MS:m->Structure IR IR Spectrum Functional Group Frequencies IR:f->Structure:boc IR:f->Structure:vin

In-Depth Technical Guide: Physical Properties of Tert-butyl 3-Ethenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-butyl 3-ethenylpiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes key quantitative data, outlines potential experimental protocols for its synthesis and property determination, and explores its relevance in synthetic chemistry.

Core Physical Properties

This compound, also known by synonyms such as 1-Boc-3-vinylpiperidine, is a piperidine derivative featuring a vinyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[1] Its physical characteristics are crucial for its handling, reaction optimization, and incorporation into drug design workflows. A summary of its key physical properties is presented below.

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₂[1]
Molecular Weight 211.30 g/mol
Boiling Point 268.886 °C at 760 mmHg[1]
Density 1.028 g/cm³[1]
Flash Point 116.418 °C[1]
Refractive Index 1.517[1]
Vapor Pressure 0.007 mmHg at 25 °C[1]
Polar Surface Area (PSA) 29.54 Ų
LogP (XLogP3) 2.757
Melting Point Data not available
Solubility Data not available

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic methodologies, most notably the Wittig reaction and the Heck reaction. These methods are fundamental in organic synthesis for the formation of carbon-carbon double bonds.

1. Synthesis via Wittig Reaction:

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.[2][3][4][5] For the synthesis of this compound, this would typically involve the reaction of tert-butyl 3-formylpiperidine-1-carboxylate with a methylidenephosphorane.

  • Step 1: Preparation of the Phosphonium Salt: Methyltriphenylphosphonium bromide is a common reagent for this purpose and is commercially available or can be prepared by reacting triphenylphosphine with methyl bromide.

  • Step 2: Generation of the Ylide: The phosphonium salt is deprotonated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether to generate the methylenetriphenylphosphorane ylide.[2]

  • Step 3: Reaction with the Aldehyde: A solution of tert-butyl 3-formylpiperidine-1-carboxylate in the same solvent is then added to the ylide solution at a controlled temperature (often low temperatures such as 0 °C or -78 °C) to initiate the reaction.

  • Step 4: Work-up and Purification: The reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, dried, and purified by column chromatography to yield the desired this compound.

2. Synthesis via Heck Reaction:

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[6][7][8][9][10] To synthesize this compound, one could envision a coupling reaction between a suitable piperidine derivative and an ethene source. A more common approach would be the coupling of a 3-halopiperidine derivative with ethylene or a vinyl-organometallic reagent.

  • Reactants: The reaction would typically involve tert-butyl 3-iodo- or 3-bromopiperidine-1-carboxylate and a vinyl source like ethylene gas or a vinylboronic acid derivative.

  • Catalyst and Ligand: A palladium catalyst, such as palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0), is used in combination with a phosphine ligand, for example, tri(o-tolyl)phosphine or P(t-Bu)₃.[6]

  • Base and Solvent: A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction.[10] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C until the starting materials are consumed.

  • Work-up and Purification: Similar to the Wittig reaction, the product is isolated through an aqueous work-up, extraction, and purification by column chromatography.

Logical Relationships in Synthesis

The synthesis of this compound is a key step in the elaboration of more complex molecules, particularly in the context of drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals, and the vinyl group serves as a versatile handle for further functionalization.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Target Compound cluster_application Further Applications Start1 tert-Butyl 3-formylpiperidine-1-carboxylate Wittig Wittig Reaction Start1->Wittig Start2 Methyltriphenylphosphonium bromide Start2->Wittig Start3 tert-Butyl 3-halopiperidine-1-carboxylate Heck Heck Reaction Start3->Heck Start4 Vinylating Agent Start4->Heck Product tert-Butyl 3-ethenylpiperidine-1-carboxylate Wittig->Product Heck->Product Application Drug Candidate Synthesis Product->Application

Caption: Synthetic pathways to this compound.

Role in Drug Development

Piperidine derivatives are integral components of numerous approved drugs and clinical candidates due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets. The Boc-protected vinylpiperidine scaffold of this compound makes it a valuable building block in medicinal chemistry. The vinyl group can be readily transformed into other functional groups, allowing for the synthesis of diverse libraries of compounds for biological screening. While specific signaling pathways directly modulated by this compound are not yet publicly documented, its utility as a synthetic intermediate suggests its role in the development of novel therapeutics targeting various diseases. The synthesis of complex piperidine-containing molecules often involves the initial preparation of such versatile building blocks.[11][12][13]

References

In-Depth Technical Guide: Spectral and Synthetic Profile of 1-Boc-3-vinyl-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a representative synthetic protocol for 1-Boc-3-vinyl-piperidine (tert-butyl 3-vinylpiperidine-1-carboxylate). This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to the presence of a reactive vinyl group on a conformationally defined piperidine scaffold.

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data for 1-Boc-3-vinyl-piperidine in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.75 - 5.95ddd1H-CH=CH₂
~ 5.00 - 5.15m2H-CH=CH₂
~ 3.80 - 4.20m2HPiperidine Ring Protons (N-CH₂)
~ 2.80 - 3.20m1HPiperidine Ring Proton (N-CH₂)
~ 2.20 - 2.50m1HPiperidine Ring Proton (CH-vinyl)
~ 1.50 - 1.90m4HPiperidine Ring Protons (-CH₂-)
1.46s9H-C(CH₃)₃ (Boc)

Table 2: Predicted ¹³C NMR Spectral Data for 1-Boc-3-vinyl-piperidine in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 155.0C=O (Boc)
~ 138.0-CH=CH₂
~ 116.0-CH=CH₂
~ 79.5-C(CH₃)₃ (Boc)
~ 45.0 - 50.0Piperidine Ring Carbons (N-CH₂)
~ 40.0Piperidine Ring Carbon (CH-vinyl)
~ 30.0 - 35.0Piperidine Ring Carbons (-CH₂-)
28.4-C(CH₃)₃ (Boc)

Table 3: Expected Infrared (IR) Absorption Bands for 1-Boc-3-vinyl-piperidine

Wavenumber (cm⁻¹)IntensityAssignment
~ 2975 - 2850StrongC-H stretch (alkane)
~ 1690StrongC=O stretch (urethane)
~ 1640MediumC=C stretch (vinyl)
~ 1420 - 1365MediumC-H bend (alkane)
~ 1160StrongC-O stretch (urethane)
~ 990, 910Medium=C-H bend (vinyl)

Table 4: Expected Mass Spectrometry (MS) Fragmentation for 1-Boc-3-vinyl-piperidine

m/zFragment Ion
211[M]⁺ (Molecular Ion)
155[M - C₄H₈]⁺ or [M - isobutylene]⁺
112[M - Boc]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following section outlines a general procedure for the synthesis and characterization of 1-Boc-3-vinyl-piperidine, based on established methods for the N-protection of piperidines.

Synthesis of 1-Boc-3-vinyl-piperidine

Objective: To synthesize tert-butyl 3-vinylpiperidine-1-carboxylate from 3-vinylpiperidine.

Materials:

  • 3-Vinylpiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-vinylpiperidine (1.0 eq) in the chosen organic solvent (e.g., DCM).

  • Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.1 eq) either neat or dissolved in a small amount of the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. If the reaction was performed in a water-miscible solvent, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford 1-Boc-3-vinyl-piperidine as a pure product.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 300 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent.

  • Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film on a salt plate or as a solution in a suitable solvent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques such as electrospray ionization (ESI) or chemical ionization (CI) should be performed to confirm the molecular weight and elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral analysis of 1-Boc-3-vinyl-piperidine.

G Workflow for Synthesis and Spectral Analysis cluster_synthesis Synthesis cluster_analysis Spectral Analysis start 3-Vinylpiperidine reaction N-Boc Protection start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 1-Boc-3-vinyl-piperidine purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Synthesis and spectral analysis workflow.

An In-Depth Technical Guide to Tert-butyl 3-ethenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-ethenylpiperidine-1-carboxylate, a key heterocyclic building block, is of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structural motif, featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with a vinyl substituent, makes it a versatile intermediate in the synthesis of complex molecular architectures. The strategic placement of the vinyl group offers a reactive handle for a variety of chemical transformations, including but not limited to, palladium-catalyzed cross-coupling reactions, Michael additions, and various cycloadditions. This guide provides a comprehensive overview of its synonyms, chemical properties, plausible synthetic routes, and safety considerations, designed to empower researchers in their drug discovery and development endeavors.

Nomenclature and Identification

Clarity in chemical identification is paramount for reproducible research and seamless procurement. This compound is known by several synonyms in scientific literature and commercial catalogs.

Table 1: Synonyms and Identifiers

Identifier Type Value
Systematic IUPAC Name This compound
CAS Number 146667-87-0[1]
Common Synonyms 1-Boc-3-vinyl-piperidine, tert-Butyl 3-vinylpiperidine-1-carboxylate, 3-VINYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, 1,1-dimethylethyl 3-ethenyl-1-piperidinecarboxylate, tert-butyl 3-vinyl-1-piperidynecarboxylate
Molecular Formula C12H21NO2[1]
Molecular Weight 211.30 g/mol [1]

It is crucial to note that while this compound is available from numerous chemical suppliers, it is typically listed under its chemical name or CAS number rather than a specific trade name.

Physicochemical Properties

Understanding the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses and for ensuring appropriate handling and storage.

Table 2: Physicochemical Data

Property Value Source
Appearance Colorless to pale yellow oil or solidSupplier Data
Boiling Point 268.886 °C at 760 mmHg[1]
Density 1.028 g/cm³[1]
Flash Point 116.418 °C[1]
Refractive Index 1.517[2]
Vapor Pressure 0.007 mmHg at 25°C[1]
LogP (predicted) 2.75740[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two of the most logical and widely applicable methods are the Wittig reaction and the Heck coupling.

Synthetic Pathway 1: The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, offering a reliable method for the conversion of aldehydes or ketones to vinyl groups. In the context of our target molecule, this involves the reaction of tert-butyl 3-formylpiperidine-1-carboxylate with a methylidene phosphorane.

Diagram 1: Wittig Reaction Pathway

Wittig_Reaction Starting_Material tert-Butyl 3-formylpiperidine-1-carboxylate Intermediate Betaine/Oxaphosphetane Intermediate Starting_Material->Intermediate Nucleophilic Attack Phosphonium_Salt Methyltriphenylphosphonium bromide Ylide Methylenetriphenylphosphorane (Wittig Ylide) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Ylide->Intermediate Product This compound Intermediate->Product Elimination Byproduct Triphenylphosphine oxide Intermediate->Byproduct Heck_Reaction Starting_Material tert-Butyl 3-iodo- (or triflyloxy-) piperidine-1-carboxylate Oxidative_Addition Oxidative Addition Intermediate Starting_Material->Oxidative_Addition Vinylating_Agent Ethylene or Vinylating Reagent Migratory_Insertion Migratory Insertion Vinylating_Agent->Migratory_Insertion Catalyst Pd(0) Catalyst Catalyst->Oxidative_Addition Base Base (e.g., Et3N) Base->Catalyst Regeneration Oxidative_Addition->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product This compound Beta_Hydride_Elimination->Product

References

An In-depth Technical Guide on the GHS Hazard Classification of 1-Boc-3-vinyl-piperidine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 1-Boc-3-vinyl-piperidine

1-Boc-3-vinyl-piperidine is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol [1][][3]. It belongs to the class of N-Boc protected piperidines, which are common intermediates in organic synthesis, particularly in the development of pharmaceutical agents. The presence of the vinyl group offers a reactive site for further chemical modifications. Due to its application in research and development, understanding its potential hazards is crucial for ensuring laboratory safety.

Estimated GHS Hazard Classification

In the absence of specific data for 1-Boc-3-vinyl-piperidine, this section provides a summary of GHS classifications for structurally related compounds: Piperidine, 4-Anilino-1-Boc-piperidine, and (S)-(+)-3-Amino-1-Boc-piperidine. These compounds share the core piperidine ring structure and, in some cases, the N-Boc protecting group, providing a basis for a preliminary hazard assessment.

Table 1: GHS Hazard Classifications of Structurally Related Piperidine Derivatives

Hazard ClassPiperidine[4][5][6][7]4-Anilino-1-Boc-piperidine(S)-(+)-3-Amino-1-Boc-piperidine[8]
Physical Hazards Flammable liquids - Category 2Not ClassifiedNot Classified
Health Hazards Acute toxicity, Oral - Category 4Acute toxicity, Oral - Category 4Acute toxicity, Oral - Category 4
Acute toxicity, Dermal - Category 3Skin irritation - Category 2Skin irritation - Category 2
Acute toxicity, Inhalation - Category 3Eye irritation - Category 2AEye irritation - Category 2
Skin corrosion/irritation - Category 1BSpecific target organ toxicity (single exposure) - Category 3 (Respiratory irritation)Specific target organ toxicity (single exposure) - Category 3 (Respiratory system)
Serious eye damage/eye irritation - Category 1
Environmental Hazards Harmful to aquatic life - Category 3Not ClassifiedNot Classified

Based on this comparative data, it is prudent to handle 1-Boc-3-vinyl-piperidine with caution, assuming it may possess some of the hazardous properties of its structural analogs. The parent compound, piperidine, is a highly flammable and toxic substance, causing severe skin burns and eye damage[4][5][6][7]. The addition of the Boc group in other analogs appears to mitigate some of these severe hazards, though they are still classified as harmful if swallowed and as skin/eye irritants[8].

Experimental Protocols for GHS Hazard Determination

The GHS classification of a chemical is determined through a series of standardized experimental protocols. The following are examples of key experiments that would be required to definitively classify 1-Boc-3-vinyl-piperidine.

3.1. Acute Oral Toxicity (OECD TG 423)

  • Principle: This test provides an estimate of the acute oral toxicity of a substance. It involves the administration of the test substance to a group of fasted animals in a stepwise procedure.

  • Methodology:

    • A starting dose of the substance is administered orally to a single animal.

    • The animal is observed for signs of toxicity and mortality over a 14-day period.

    • If the animal survives, the dose is increased for the next animal. If it dies, the dose is decreased.

    • The procedure is repeated until the dose that causes mortality in 50% of the animals (LD50) can be estimated.

    • The LD50 value is then used to classify the substance into one of the GHS acute toxicity categories.

3.2. Skin Irritation/Corrosion (OECD TG 404)

  • Principle: This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Methodology:

    • A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a test animal (typically a rabbit).

    • The patch is covered with a gauze dressing for a specified period (usually 4 hours).

    • After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).

    • The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

3.3. Serious Eye Damage/Eye Irritation (OECD TG 405)

  • Principle: This test assesses the potential of a substance to cause serious eye damage or irritation.

  • Methodology:

    • A small amount of the test substance (0.1 g or 0.1 mL) is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit).

    • The other eye remains untreated and serves as a control.

    • The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

    • The severity of the eye reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.

Visualizing GHS Classification and Potential Mechanisms

4.1. Generalized GHS Classification Workflow

The following diagram illustrates the general workflow for assigning a GHS classification to a chemical substance.

GHS_Classification_Workflow cluster_data Data Collection cluster_assessment Hazard Assessment cluster_classification GHS Classification cluster_communication Hazard Communication phys_chem Physicochemical Properties (e.g., Flammability, Reactivity) hazard_id Hazard Identification phys_chem->hazard_id tox_data Toxicological Data (e.g., Acute Toxicity, Irritation) tox_data->hazard_id eco_tox_data Ecotoxicological Data (e.g., Aquatic Toxicity) eco_tox_data->hazard_id dose_response Dose-Response Assessment hazard_id->dose_response exposure_assessment Exposure Assessment dose_response->exposure_assessment phys_hazard Physical Hazard Classes exposure_assessment->phys_hazard health_hazard Health Hazard Classes exposure_assessment->health_hazard env_hazard Environmental Hazard Classes exposure_assessment->env_hazard sds Safety Data Sheet (SDS) phys_hazard->sds health_hazard->sds env_hazard->sds labeling Product Labeling sds->labeling

Generalized workflow for GHS hazard classification.

4.2. Hypothetical Signaling Pathway for Skin Irritation

Based on the skin and eye irritation potential observed in related piperidine compounds, the following diagram illustrates a hypothetical signaling pathway that could be initiated upon exposure.

Skin_Irritation_Pathway substance 1-Boc-3-vinyl-piperidine (or similar irritant) keratinocytes Keratinocytes substance->keratinocytes Exposure cytokines Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) keratinocytes->cytokines Activation & Release immune_cells Immune Cell Recruitment (e.g., Neutrophils, Macrophages) cytokines->immune_cells Chemoattraction inflammation Inflammatory Response (Erythema, Edema) immune_cells->inflammation Induction

Hypothetical signaling pathway for skin irritation.

Conclusion

While a definitive GHS hazard classification for 1-Boc-3-vinyl-piperidine is not currently available, a review of structurally related compounds suggests that it should be handled with care. The potential for acute oral toxicity, as well as skin and eye irritation, should be considered. The parent piperidine structure also indicates a potential for flammability and more severe toxicity, which may or may not be mitigated by the N-Boc and vinyl substitutions. Researchers and drug development professionals should adhere to stringent safety protocols, including the use of appropriate personal protective equipment, until comprehensive toxicological data becomes available. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for a thorough hazard assessment of this and other novel chemical entities.

References

A Theoretical and Technical Guide to N-Boc-4-Vinylpiperidine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical overview of the properties of N-tert-butoxycarbonyl-4-vinylpiperidine (N-Boc-4-vinylpiperidine). In the absence of extensive direct experimental data in publicly accessible literature, this document leverages established principles of conformational analysis, synthetic organic chemistry, and theoretical calculations based on analogous structures to predict its behavior. This guide is intended to serve as a valuable resource for researchers interested in the potential applications of this molecule in drug discovery and development, where the vinylpiperidine moiety can serve as a versatile synthetic handle.

Introduction

N-Boc-4-vinylpiperidine is a heterocyclic building block that incorporates a piperidine ring, a common scaffold in medicinal chemistry, functionalized with a vinyl group at the 4-position. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled synthetic manipulations. The vinyl group offers a reactive site for a variety of chemical transformations, making this compound a potentially valuable intermediate in the synthesis of complex molecules with therapeutic potential. Understanding its theoretical properties, including conformational preferences and reactivity, is crucial for its effective utilization in synthetic strategies.

Predicted Physicochemical Properties

While experimental data is scarce, the fundamental physicochemical properties of N-Boc-4-vinylpiperidine can be estimated.

PropertyPredicted Value
Molecular Formula C₁₂H₂₁NO₂
Molecular Weight 211.30 g/mol
CAS Number 180307-56-6
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water.

Synthesis and Experimental Protocols

This protocol is based on standard procedures for olefination of ketones.

Reaction:

N-Boc-4-piperidone + Methyltriphenylphosphonium bromide → N-Boc-4-vinylpiperidine

Reagents and Materials:

  • N-Boc-4-piperidone

  • Methyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C.

  • Dissolve N-Boc-4-piperidone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N-Boc-4-vinylpiperidine.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conformational Analysis

The conformational behavior of the piperidine ring is a critical determinant of a molecule's biological activity. Like cyclohexane, the piperidine ring in N-Boc-4-vinylpiperidine is expected to predominantly adopt a chair conformation to minimize torsional and steric strain.[1] The vinyl group at the C4 position can exist in either an axial or equatorial orientation.

Caption: Conformational equilibrium of the 4-vinylpiperidine ring.

The large Boc group on the nitrogen atom will also influence the ring conformation. Due to its steric bulk, the tert-butyl group will strongly prefer an equatorial-like orientation relative to the nitrogen atom's local geometry.

Predicted Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR spectra, which can aid in the structural elucidation of novel compounds.[2][3]

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Vinyl (CH=)5.7 - 5.9dddJ ≈ 17, 10, 7
Vinyl (=CH₂)4.9 - 5.1m
Piperidine (H4)2.0 - 2.3m
Piperidine (H2ax, H6ax)3.9 - 4.2br d
Piperidine (H2eq, H6eq)2.6 - 2.9br t
Piperidine (H3ax, H5ax)1.1 - 1.3qd
Piperidine (H3eq, H5eq)1.6 - 1.8br d
Boc (-C(CH₃)₃)1.45s

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

CarbonPredicted Chemical Shift (ppm)
Vinyl (-CH=)~140
Vinyl (=CH₂)~114
Boc (C=O)~155
Boc (-C(CH₃)₃)~80
Boc (-C(CH₃)₃)~28
Piperidine (C2, C6)~44
Piperidine (C4)~40
Piperidine (C3, C5)~32

Reactivity and Potential Applications

The reactivity of N-Boc-4-vinylpiperidine is dominated by the chemistry of the vinyl group and the Boc-protected amine.

The vinyl group is a versatile functional handle for a variety of transformations, including:

  • Hydrogenation: Reduction of the double bond to an ethyl group.

  • Hydroboration-Oxidation: Anti-Markovnikov addition of water to yield a primary alcohol.

  • Epoxidation: Formation of an epoxide, which can be opened by various nucleophiles.

  • Diels-Alder Reaction: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions.

  • Heck and Suzuki Couplings: Palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

  • Metathesis: Ring-closing or cross-metathesis reactions.

G A N-Boc-4-vinylpiperidine B Hydrogenation (Ethylpiperidine derivative) A->B H₂, Pd/C C Hydroboration-Oxidation (Primary alcohol) A->C 1. BH₃·THF 2. H₂O₂, NaOH D Epoxidation (Epoxide intermediate) A->D mCPBA E Diels-Alder (Cycloadduct) A->E Diene F Cross-Coupling (Functionalized piperidine) A->F Pd catalyst, Coupling partner

Caption: Potential reactions of the vinyl group in N-Boc-4-vinylpiperidine.

The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free secondary amine. This allows for subsequent functionalization of the piperidine nitrogen.

G A N-Boc-4-vinylpiperidine B 4-Vinylpiperidine A->B TFA or HCl C N-Alkylation B->C R-X, base D N-Arylation B->D Ar-X, Pd catalyst E Amide Formation B->E Acyl chloride or anhydride

References

Navigating the Solubility Landscape of tert-Butyl 3-Ethenylpiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the solubility characteristics of tert-butyl 3-ethenylpiperidine-1-carboxylate (CAS No. 220244-14-6), a key building block in contemporary drug discovery and development. Targeted at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document provides a detailed overview of the compound's known physical properties and outlines a comprehensive protocol for determining its solubility in various organic solvents.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a foundational understanding of its likely behavior based on its chemical structure and provides the necessary experimental framework to generate precise solubility profiles.

Core Compound Properties

A summary of the known physical and chemical properties of this compound is presented below. These characteristics are crucial for handling, storage, and designing experimental procedures.

PropertyValue
Molecular Formula C₁₂H₂₁NO₂
Molecular Weight 211.30 g/mol
Density 1.028 g/cm³[1]
Boiling Point 268.886 °C at 760 mmHg[1]
CAS Number 220244-14-6

Understanding Solubility: Theoretical Considerations

The molecular structure of this compound, featuring a lipophilic tert-butoxycarbonyl (Boc) protecting group and a piperidine ring, suggests a favorable solubility profile in a range of common organic solvents. The general principle of "like dissolves like" provides a preliminary basis for solvent selection.

  • Non-polar and Moderately Polar Aprotic Solvents: Due to the significant non-polar surface area contributed by the Boc group and the hydrocarbon backbone, high solubility is anticipated in solvents such as dichloromethane, diethyl ether, tetrahydrofuran (THF), ethyl acetate, and toluene.

  • Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) are also expected to be effective due to their ability to engage in dipole-dipole interactions.

  • Polar Protic Solvents: Lower to moderate solubility is expected in polar protic solvents such as methanol, ethanol, and isopropanol. The presence of the carbamate group allows for some hydrogen bonding, but the overall non-polar character of the molecule will limit miscibility.

  • Aqueous Solubility: The compound is expected to be poorly soluble in water.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specified temperature. This method is widely applicable and can be adapted for various solute-solvent systems.

Materials and Apparatus
  • This compound (solute)

  • Selected organic solvent(s)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Vials or flasks with secure caps

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven for drying

Procedure
  • Solvent Saturation:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the mixture to settle for a short period to let the excess solid precipitate.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved micro-particles.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. The boiling point of the solvent will guide the oven temperature setting. A vacuum oven can be used for low-boiling or heat-sensitive solvents.

    • Continue heating until the mass of the vial with the dried solute is constant, indicating complete solvent evaporation.

    • Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial with the dried solute on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solute.

    • The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent sample withdrawn.

    Solubility (g/L) = (Mass of dried solute (g)) / (Volume of solvent sample (L))

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow A 1. Preparation of Saturated Solution B 2. Equilibration at Constant Temperature A->B Agitation C 3. Sample Withdrawal and Filtration B->C Supernatant Sampling D 4. Solvent Evaporation C->D Filtered Solution E 5. Mass Determination of Solute D->E Dried Solute F 6. Calculation of Solubility E->F Data Input

Caption: Experimental workflow for solubility determination.

This technical guide provides a robust framework for understanding and determining the solubility of this compound. While awaiting more extensive published data, the presented protocols and theoretical considerations will empower researchers to generate the critical solubility information needed for their drug development pipelines.

References

Technical Guide: tert-butyl 3-ethenylpiperidine-1-carboxylate (CAS 146667-87-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical compound with CAS number 146667-87-0, identified by its IUPAC name as tert-butyl 3-ethenylpiperidine-1-carboxylate. This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and chemical research sectors.

Compound Identification and Chemical Properties

The fundamental identifiers and physicochemical properties of CAS 146667-87-0 are summarized below. This data is crucial for its application in synthetic chemistry, allowing for precise control over reaction conditions and purification processes.

IdentifierValueReference
CAS Number 146667-87-0[][2][3][4][5]
IUPAC Name This compound[][6]
Synonyms 1-Boc-3-vinyl-piperidine[][3][5]
Molecular Formula C12H21NO2[2][5]
Molecular Weight 211.30 g/mol [5][7]
Appearance Off-white to slight yellow solid[3]

Physicochemical Data

PropertyValueReference
Density 1.028 g/cm³[][6]
Boiling Point 268.886 °C at 760 mmHg[][6]
Flash Point 116.418 °C[6]
Refractive Index 1.517[6]
Purity ≥95%[2]

Role in Synthesis and Applications

This compound is a heterocyclic building block.[7] The presence of a vinyl group and a Boc-protected piperidine ring makes it a versatile reagent in organic synthesis. It is primarily classified as a "pharma intermediate" or "medical intermediate," indicating its role in the construction of active pharmaceutical ingredients (APIs).[2][3]

The key reactive sites are:

  • The Vinyl Group: This site is amenable to a variety of chemical transformations, including but not limited to hydrogenation, oxidation, hydroboration, and participation in cycloaddition reactions.

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. It is stable under many reaction conditions but can be readily removed under acidic conditions to liberate the secondary amine of the piperidine ring, allowing for subsequent functionalization.

Hypothetical Experimental Protocol: Heck Coupling Reaction

Given its structure, a plausible application for this intermediate is in a palladium-catalyzed cross-coupling reaction, such as the Heck reaction. This protocol outlines a general methodology for coupling the vinyl group with an aryl halide.

Objective: To synthesize a C-C bond between the vinyl group of 1-Boc-3-vinyl-piperidine and an aryl halide.

Materials:

  • 1-Boc-3-vinyl-piperidine (CAS 146667-87-0)

  • An aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)2)

  • A phosphine ligand (e.g., triphenylphosphine, PPh3)

  • A base (e.g., triethylamine, Et3N)

  • Anhydrous solvent (e.g., dimethylformamide, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with a magnetic stir bar, palladium(II) acetate (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Reagent Addition: 1-Boc-3-vinyl-piperidine (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents) are added to the flask.

  • Solvent and Degassing: Anhydrous DMF is added to dissolve the reagents. The mixture is then degassed by bubbling with an inert gas for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction Execution: The flask is fitted with a condenser and heated under an inert atmosphere to a temperature typically ranging from 80 to 120 °C.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine to remove the DMF and inorganic salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the hypothetical Heck coupling reaction described above.

G Figure 1: Generalized Workflow for a Heck Coupling Reaction cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification reagents 1. Add Catalyst, Ligand, Reagents, and Base solvent 2. Add Anhydrous Solvent reagents->solvent degas 3. Degas Mixture (Inert Atmosphere) solvent->degas heat 4. Heat Reaction Mixture (e.g., 80-120 °C) degas->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup (Extraction) monitor->workup purify 7. Column Chromatography workup->purify final_product Final Product purify->final_product Isolated Product

Caption: Generalized workflow for a Heck coupling reaction.

Safety Information

This compound should be handled in a well-ventilated chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

References

Stereochemistry of tert-Butyl 3-Ethenylpiperidine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of tert-butyl 3-ethenylpiperidine-1-carboxylate, a chiral heterocyclic compound with significant potential in medicinal chemistry. The precise three-dimensional arrangement of substituents on the piperidine ring is paramount for biological activity and selectivity, making a thorough understanding of its stereochemical properties essential for drug discovery and development. The vinyl group at the 3-position serves as a versatile synthetic handle for further molecular elaboration.

Core Concepts in the Stereochemistry of Substituted Piperidines

The piperidine scaffold is a prevalent feature in numerous FDA-approved pharmaceuticals.[1] The introduction of a substituent at the 3-position of the piperidine ring creates a chiral center, leading to the existence of enantiomers ((R) and (S) isomers). These stereoisomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize and characterize individual enantiomers is of utmost importance in drug development.[2]

Asymmetric Synthesis of Chiral 3-Vinylpiperidine Derivatives

The enantioselective synthesis of 3-substituted piperidines, including 3-vinylpiperidines, can be achieved through various modern synthetic methodologies. A prominent and effective strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction.[3][4][5] This approach allows for the creation of the critical stereocenter at the C3 position with high enantioselectivity.

The general synthetic pathway can be conceptualized as a three-step process:

  • Pyridine Activation and Partial Reduction: The aromatic pyridine ring is first activated and then partially reduced to a dihydropyridine intermediate.

  • Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: The dihydropyridine undergoes a rhodium-catalyzed cross-coupling reaction with a vinyl boronic acid derivative. This key step establishes the chiral center at the 3-position of the resulting tetrahydropyridine.

  • Final Reduction: The tetrahydropyridine is subsequently reduced to the final chiral 3-vinylpiperidine product.[3]

Below is a logical workflow diagram illustrating this synthetic strategy.

Asymmetric Synthesis Workflow Asymmetric Synthesis of Chiral 3-Vinylpiperidine Pyridine Pyridine Dihydropyridine 1,2-Dihydropyridine Intermediate Pyridine->Dihydropyridine Activation & Partial Reduction Tetrahydropyridine Enantioenriched 3-Vinyl-1,2,3,4-tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Reductive Heck Reaction (with Vinyl Boronic Acid) Vinylpiperidine Chiral 3-Vinylpiperidine Tetrahydropyridine->Vinylpiperidine Reduction

Caption: Workflow for the asymmetric synthesis of chiral 3-vinylpiperidine.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

The following is a general experimental protocol adapted from the literature for the synthesis of enantioenriched 3-substituted piperidines, which can be applied to the synthesis of 3-vinylpiperidine derivatives.[5]

Materials:

  • Phenyl pyridine-1(2H)-carboxylate (dihydropyridine precursor)

  • Vinyl boronic acid

  • [Rh(cod)OH]₂ (Rhodium catalyst precursor)

  • (S)-Segphos (chiral ligand)

  • Aqueous Cesium Hydroxide (CsOH)

  • Toluene

  • Tetrahydrofuran (THF)

  • Water

  • Argon (inert gas)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

  • Seal the vial and purge with argon.

  • Add toluene, THF, and water to the vial, followed by aqueous CsOH (2.0 equivalents).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the vinyl boronic acid (3.0 equivalents) followed by the dihydropyridine precursor (1.0 equivalent).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature and proceed with standard aqueous workup and purification by column chromatography to isolate the enantioenriched 3-vinyl-tetrahydropyridine product.

  • The subsequent reduction of the tetrahydropyridine to the piperidine can be achieved using standard hydrogenation conditions (e.g., H₂, Pd/C).

Chiral Resolution of Racemic 3-Vinylpiperidine Derivatives

In cases where an asymmetric synthesis is not employed, the resolution of a racemic mixture of this compound is necessary to isolate the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[6][7]

Experimental Protocol: General Procedure for Chiral HPLC Separation

The following protocol outlines a general approach for the chiral separation of piperidine derivatives. The specific conditions will require optimization for this compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H).[8][9]

  • Mobile phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).[8]

  • Mobile phase additive (optional): A small amount of an amine (e.g., diethylamine) to improve peak shape for basic analytes.[9]

  • Racemic this compound sample.

Procedure:

  • Prepare the mobile phase by mixing the appropriate ratio of n-hexane and isopropanol (e.g., 90:10 v/v). If needed, add a small amount of diethylamine (e.g., 0.1%).

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Dissolve the racemic sample in the mobile phase to prepare a suitable concentration for injection.

  • Inject the sample onto the HPLC system.

  • Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

  • The two enantiomers should elute as separate peaks. The retention times will be different for the (R) and (S) isomers.

  • Collect the separated enantiomer fractions for further analysis and use.

The workflow for chiral resolution can be visualized as follows:

Chiral Resolution Workflow Chiral Resolution of 3-Vinylpiperidine Derivatives Racemic Racemic Mixture of This compound HPLC Chiral HPLC Separation Racemic->HPLC R_Enantiomer (R)-Enantiomer HPLC->R_Enantiomer S_Enantiomer (S)-Enantiomer HPLC->S_Enantiomer

Caption: Workflow for the chiral resolution of racemic 3-vinylpiperidine derivatives.

Quantitative Data

Catalyst IDCatalyst StructureYield (%)Enantiomeric Excess (ee, %)
1a9-hydroxy-quinine (vinyl group)8511
2a9-amino-quinine (vinyl group)9950
3aQuinine-derived squaramide (vinyl group)9993

Biological Activity and Structure-Activity Relationships

The biological activity of 3-substituted piperidine derivatives is highly dependent on the nature of the substituent and its stereochemistry. While specific biological data for the enantiomers of this compound are not extensively documented, the activities of structurally related compounds provide valuable insights into their potential therapeutic applications.[1]

3-SubstituentPrimary Biological ActivityExample Compound Class
MethylAnalgesic (Opioid Receptor Agonist)3-Methyl-4-(N-phenylamido)piperidines
PhenylAnticonvulsant3-Phenylpiperidines
HydroxymethylNicotinic Acetylcholine Receptor (nAChR) Modulator3-Hydroxymethylpiperidines

Given the versatility of the vinyl group for further chemical modifications, the enantiomers of this compound represent valuable starting materials for the synthesis of novel, biologically active molecules.

Proposed Biological Screening Workflow

A logical workflow for the initial biological evaluation of the synthesized enantiomers is proposed below.

Biological Screening Workflow Biological Screening of 3-Vinylpiperidine Enantiomers Enantiomers Isolated (R) and (S) Enantiomers Primary_Screening Primary in vitro Screening (e.g., Receptor Binding Assays) Enantiomers->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary in vitro Screening (e.g., Functional Assays, Cell-based Assays) Hit_Identification->Secondary_Screening Lead_Candidate Lead Candidate Selection Secondary_Screening->Lead_Candidate

Caption: A proposed workflow for the biological screening of 3-vinylpiperidine enantiomers.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry of this compound, with a focus on its asymmetric synthesis, chiral resolution, and potential biological significance. The methodologies and workflows presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel chiral piperidine-based therapeutic agents. The ability to control and characterize the stereochemistry of this versatile building block is a critical step towards unlocking its full potential in medicinal chemistry.

References

Methodological & Application

Synthesis of tert-butyl 3-ethenylpiperidine-1-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of tert-butyl 3-ethenylpiperidine-1-carboxylate, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis commences with the protection of piperidin-3-one via N-Boc protection, followed by a Wittig reaction to introduce the ethenyl moiety.

Introduction

Piperidine derivatives are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring is a key strategy in drug discovery for modulating the physicochemical properties and biological activity of lead compounds. This application note outlines a robust and high-yielding synthesis of this compound, starting from commercially available piperidin-3-one. The protocol is divided into two main stages: the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group and the subsequent olefination of the ketone functionality using a Wittig reaction.

Overall Reaction Scheme

Overall_Reaction_Scheme Piperidin_3_one Piperidin-3-one N_Boc_Piperidone tert-butyl 3-oxopiperidine-1-carboxylate Piperidin_3_one->N_Boc_Piperidone Step 1: Boc Protection Boc_Anhydride (Boc)2O, NaHCO3 Final_Product This compound N_Boc_Piperidone->Final_Product Step 2: Wittig Reaction Wittig_Reagent Ph3P=CH2 (from Ph3PCH3Br, KOtBu)

Caption: Overall synthetic route from piperidin-3-one to the final product.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis.

StepReactionReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)
1N-Boc ProtectionPiperidin-3-one hydrochlorideDi-tert-butyl dicarbonate, Sodium bicarbonateTetrahydrofuran (THF) / WaterRoom Temp.48~99[1]
2Wittig Reactiontert-butyl 3-oxopiperidine-1-carboxylateMethyltriphenylphosphonium bromide, Potassium tert-butoxideDiethyl etherReflux2~94[2]

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)

This protocol is adapted from a procedure for the Boc protection of a similar piperidone derivative.

Materials:

  • Piperidin-3-one hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of piperidin-3-one hydrochloride in a mixture of THF and water, add sodium bicarbonate in portions at room temperature.

  • Add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 48 hours.

  • After the reaction is complete, partition the mixture between water and ethyl acetate.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-oxopiperidine-1-carboxylate as a clear oil. The product can be purified by flash column chromatography on silica gel.[1]

Boc_Protection_Workflow Start Start: Piperidin-3-one HCl Dissolve Dissolve in THF/Water Add NaHCO3 Start->Dissolve Add_Boc Add (Boc)2O in THF Dissolve->Add_Boc React Stir at RT for 48h Add_Boc->React Workup Aqueous Workup (EtOAc extraction) React->Workup Purify Dry, Concentrate & Purify (Column Chromatography) Workup->Purify Product Product: N-Boc-3-piperidone Purify->Product

Caption: Workflow for the N-Boc protection of piperidin-3-one.

Step 2: Synthesis of this compound

This protocol is based on a highly analogous Wittig methylenation of N-tert-butoxycarbonyl-4-piperidone.[2]

Materials:

  • tert-butyl 3-oxopiperidine-1-carboxylate

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous diethyl ether (Et₂O)

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Ice bath

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.35 eq.) in anhydrous diethyl ether under a nitrogen atmosphere, add potassium tert-butoxide (1.3 eq.) in a single portion at 0°C.

  • Heat the resulting mixture to reflux and stir for 2 hours to form the ylide.

  • Cool the reaction mixture to 0°C using an external ice bath.

  • Add a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq.) in diethyl ether dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, add hexane to the reaction mixture, stir for 10 minutes, and filter to remove the precipitated triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound as a colorless oil.[2]

Wittig_Reaction_Workflow Start Start: N-Boc-3-piperidone Add_Ketone Add Ketone Solution in Et2O at 0°C Start->Add_Ketone Ylide_Prep Prepare Ylide: Ph3PCH3Br + KOtBu in Et2O (0°C to Reflux) Ylide_Prep->Add_Ketone React Stir at RT Add_Ketone->React Workup Filter Ph3PO (add Hexane) React->Workup Purify Concentrate & Purify (Column Chromatography) Workup->Purify Product Product: tert-butyl 3-ethenyl- piperidine-1-carboxylate Purify->Product

Caption: Workflow for the Wittig olefination of N-Boc-3-piperidone.

Conclusion

The described two-step synthesis provides an efficient and high-yielding route to this compound. The protocols are robust and utilize readily available reagents, making them suitable for both academic and industrial research settings. The final product is a versatile intermediate for the synthesis of more complex piperidine-containing molecules for drug discovery and development.

References

The Versatile Building Block: 1-Boc-3-vinyl-piperidine in the Synthesis of Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Boc-3-vinyl-piperidine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of complex molecular scaffolds. Its piperidine core is a prevalent feature in numerous approved drugs, offering favorable physicochemical and pharmacokinetic properties. The presence of a vinyl group at the 3-position provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse and potent bioactive molecules. This, combined with the Boc-protecting group that allows for controlled manipulation of the piperidine nitrogen, makes it an attractive starting material for drug discovery programs.

One of the most significant applications of 1-Boc-3-vinyl-piperidine and its derivatives is in the development of dual orexin receptor antagonists (DORAs). Orexin-A and orexin-B are neuropeptides that regulate wakefulness, and their receptors, OX1 and OX2, are key targets for the treatment of insomnia. By blocking these receptors, DORAs can promote sleep. The piperidine moiety often serves as a central scaffold for these antagonists.[1][2][3][4]

This document provides detailed application notes and protocols for the use of 1-Boc-3-vinyl-piperidine in the synthesis of a key intermediate for orexin receptor antagonists, highlighting the synthetic utility of the vinyl group.

Application: Synthesis of a Key Diazepane Intermediate for Dual Orexin Receptor Antagonists

A crucial application of a 3-substituted piperidine scaffold, derivable from 1-Boc-3-vinyl-piperidine, is in the synthesis of the (R)-5-methyl-1,4-diazepane core found in several dual orexin receptor antagonists. This diazepane ring system is a key structural motif for potent orexin antagonism.[5] The vinyl group of 1-Boc-3-vinyl-piperidine can be envisioned as a precursor to the required functional groups for the formation of the diazepane ring through a series of well-established chemical transformations.

Logical Workflow for the Synthesis of a Diazepane Intermediate:

G A 1-Boc-3-vinyl-piperidine B Oxidative Cleavage of Vinyl Group A->B C N-Boc-3-formyl-piperidine B->C D Reductive Amination C->D E Protected Diamine Intermediate D->E F Deprotection and Cyclization E->F G (R/S)-5-methyl-1,4-diazepane F->G

Caption: Synthetic pathway from 1-Boc-3-vinyl-piperidine to a diazepane core.

Experimental Protocols

The following protocols describe key transformations that can be applied to 1-Boc-3-vinyl-piperidine to synthesize intermediates for dual orexin receptor antagonists.

Protocol 1: Oxidative Cleavage of the Vinyl Group (Hypothetical)

This protocol describes a potential method for the conversion of the vinyl group of 1-Boc-3-vinyl-piperidine to a formyl group, a crucial step in building the diazepane ring. This is a representative procedure based on standard ozonolysis reactions.

Materials:

  • 1-Boc-3-vinyl-piperidine

  • Dichloromethane (DCM), anhydrous

  • Ozone (O₃)

  • Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)

  • Methanol

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 1-Boc-3-vinyl-piperidine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Purge the solution with nitrogen or argon gas to remove excess ozone.

  • Add dimethyl sulfide (3 equivalents) or triphenylphosphine (1.5 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude N-Boc-3-formyl-piperidine by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Reductive Amination and Cyclization to form the Diazepane Ring

This protocol outlines the subsequent steps to form the diazepane ring from the aldehyde intermediate. This is a generalized procedure based on established methods for the synthesis of similar diazepanes.[5]

Materials:

  • N-Boc-3-formyl-piperidine

  • (R)-2-aminopropan-1-ol or a suitable protected diamine precursor

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or methanol

  • Acetic acid (catalytic amount)

  • Reagents for deprotection (e.g., trifluoroacetic acid for Boc removal, hydrogenation for Cbz removal)

  • Base for cyclization (e.g., sodium hydride, triethylamine)

  • Appropriate solvents for deprotection and cyclization steps (e.g., dichloromethane, toluene, THF)

Procedure:

  • Reductive Amination:

    • To a solution of N-Boc-3-formyl-piperidine (1 equivalent) and the appropriate amine precursor (1.1 equivalents) in dichloroethane, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and continue stirring at room temperature for 16-24 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting protected diamine intermediate by column chromatography.

  • Deprotection and Cyclization:

    • Deprotect the appropriate amine and/or hydroxyl groups of the intermediate from the previous step using standard conditions (e.g., TFA in DCM for Boc removal).

    • Following deprotection, dissolve the resulting amino alcohol in a suitable solvent such as toluene or THF.

    • Under an inert atmosphere, add a base (e.g., sodium hydride for intramolecular cyclization via alkoxide formation, or a non-nucleophilic base for amide bond formation followed by reduction) to facilitate the intramolecular cyclization to the diazepanone.

    • Alternatively, the diamine can be formed and then cyclized with a suitable C2-building block.

    • The resulting diazepanone can then be reduced to the final diazepane using a reducing agent like lithium aluminum hydride (LiAlH₄).[5]

Quantitative Data: Orexin Receptor Antagonism

While a direct synthesis of a named DORA from 1-Boc-3-vinyl-piperidine is not explicitly detailed in the searched literature, piperidine-based antagonists have shown high potency. For context, representative dual orexin receptor antagonists with piperidine or related scaffolds exhibit the following activities:

Compound ClassOX1 Receptor Affinity (IC₅₀, nM)OX2 Receptor Affinity (IC₅₀, nM)Reference
Substituted Piperidines40 (for SB-334867, OX₁ selective)>10,000[1]
Piperidine Ethers (e.g., PE-6)>1600-fold selective for OX2Sub-nanomolar[3]
Bis-amido PiperidinesPotent dual antagonistsPotent dual antagonists[6]
Filorexant (DORA)Potent dual antagonistPotent dual antagonist[3]

Workflow for Screening and Characterization:

G A Synthesized Piperidine Derivatives B Primary Screening (Binding Assays) A->B C Functional Assays (e.g., Ca²⁺ flux) B->C D Determination of IC₅₀/EC₅₀ C->D E In vivo Efficacy Studies (e.g., sleep models) D->E F Lead Optimization E->F

Caption: Drug discovery workflow for orexin receptor antagonists.

Conclusion

1-Boc-3-vinyl-piperidine is a strategic starting material in medicinal chemistry, offering a versatile platform for the synthesis of complex nitrogen-containing heterocycles. Its application in the synthesis of key intermediates for dual orexin receptor antagonists underscores its importance in the development of novel therapeutics for sleep disorders. The reactivity of the vinyl group allows for its transformation into various functionalities, enabling the construction of intricate molecular architectures required for potent biological activity. The provided protocols offer a guide for researchers to utilize this valuable building block in their drug discovery endeavors.

References

Tert-butyl 3-ethenylpiperidine-1-carboxylate: A Versatile Chiral Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Tert-butyl 3-ethenylpiperidine-1-carboxylate has emerged as a crucial chiral building block for the synthesis of a wide array of complex molecules, particularly in the field of drug discovery and development. Its unique structural features, including a vinyl group and a protected piperidine ring, offer a versatile platform for stereoselective transformations, enabling the construction of intricate molecular architectures with significant therapeutic potential. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the utility of this valuable synthetic intermediate.

The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs and natural products. The presence of a vinyl group at the 3-position of the piperidine ring in this compound allows for a variety of chemical modifications, including, but not limited to, Heck coupling, hydroboration-oxidation, and epoxidation reactions. These transformations pave the way for the introduction of diverse functional groups and the construction of complex side chains with controlled stereochemistry.

Key Applications in Complex Molecule Synthesis

The strategic importance of this compound is highlighted in the asymmetric synthesis of potent therapeutic agents, such as Neurokinin-1 (NK1) receptor antagonists and Bruton's tyrosine kinase (BTK) inhibitors.

Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

NK1 receptor antagonists are a class of drugs used for the treatment of chemotherapy-induced nausea and vomiting, as well as for other neurological disorders. The 3-substituted piperidine core is a key pharmacophore for these antagonists. The vinyl group of this compound serves as a handle for introducing the necessary aryl or heteroaryl moieties through cross-coupling reactions.

Synthesis of Ibrutinib and its Intermediates

Ibrutinib is a potent BTK inhibitor used in the treatment of various B-cell malignancies. The synthesis of Ibrutinib and its analogues often involves a stereochemically defined piperidine intermediate. While various synthetic routes to Ibrutinib exist, the use of chiral piperidine building blocks is central to achieving the desired enantiopurity. The functionalization of the vinyl group of this compound provides a convergent and efficient approach to key intermediates in the synthesis of Ibrutinib.

Experimental Protocols

Detailed methodologies for key transformations of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific substrates and laboratory conditions.

General Workflow for the Utilization of this compound

G start This compound reaction1 Heck Coupling start->reaction1 reaction2 Hydroboration-Oxidation start->reaction2 reaction3 Other Transformations (e.g., Epoxidation, Michael Addition) start->reaction3 product1 Aryl/Heteroaryl Substituted Piperidine reaction1->product1 product2 3-(2-Hydroxyethyl)piperidine Derivative reaction2->product2 product3 Further Functionalized Piperidines reaction3->product3 complex_molecule Complex Target Molecule (e.g., NK1 Antagonist, Ibrutinib Intermediate) product1->complex_molecule product2->complex_molecule product3->complex_molecule

Caption: General synthetic pathways originating from this compound.

Protocol 1: Heck Coupling for C-C Bond Formation

This protocol describes a typical Heck coupling reaction to introduce an aryl group at the vinyl position.

Materials:

  • This compound

  • Aryl halide (e.g., Aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), aryl halide (1.2 eq), palladium catalyst (0.05 eq), and phosphine ligand (0.1 eq).

  • Add the anhydrous solvent, followed by the base (2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data:

Aryl HalideCatalystBaseSolventYield (%)
IodobenzenePd(OAc)₂/PPh₃Et₃NDMF85
4-BromotoluenePd(PPh₃)₄K₂CO₃Acetonitrile78
Protocol 2: Hydroboration-Oxidation for Alcohol Synthesis

This protocol outlines the anti-Markovnikov hydration of the vinyl group to yield the corresponding primary alcohol.

Materials:

  • This compound

  • Borane source (e.g., BH₃·THF, 9-BBN)

  • Anhydrous THF

  • Aqueous sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add the borane source (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction back to 0 °C and slowly add aqueous NaOH, followed by the dropwise addition of H₂O₂.

  • Stir the mixture at room temperature for several hours.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Quantitative Data:

Borane SourceSolventYield (%)
BH₃·THFTHF92
9-BBNTHF95

Signaling Pathway Relevance

Molecules synthesized from this compound often target key signaling pathways implicated in disease. For instance, NK1 receptor antagonists block the binding of substance P, a neuropeptide involved in pain transmission and inflammation. This inhibition modulates downstream signaling cascades, including the activation of phospholipase C and subsequent release of intracellular calcium.[1]

G substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds g_protein G-protein nk1r->g_protein Activates antagonist NK1 Receptor Antagonist (derived from building block) antagonist->nk1r Blocks plc Phospholipase C g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Induces cellular_response Cellular Response (e.g., Nociception, Inflammation) dag->cellular_response ca_release->cellular_response

Caption: Simplified signaling pathway of the NK1 receptor and its inhibition.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo a range of stereoselective transformations makes it an indispensable tool for the construction of complex and biologically active molecules. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important synthetic intermediate in their drug discovery and development endeavors.

References

Application Notes and Protocols: Tert-butyl 3-ethenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis and utilization of tert-butyl 3-ethenylpiperidine-1-carboxylate, a versatile building block in the synthesis of complex piperidine-containing molecules.

Introduction

This compound, also known as N-Boc-3-vinylpiperidine, is a key intermediate in the stereoselective synthesis of various piperidine alkaloids and other pharmacologically active compounds. The vinyl group serves as a versatile handle for a range of chemical transformations, while the tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions at other positions of the piperidine ring. This document outlines the synthesis of this compound and its application in the preparation of bioactive molecules.

Synthesis of (S)-tert-butyl 3-ethenylpiperidine-1-carboxylate

The most direct method for the synthesis of this compound is the N-protection of 3-vinylpiperidine. The following protocol is adapted from a procedure for the synthesis of the (S)-enantiomer.

Protocol 1: N-Protection of (S)-3-Vinylpiperidine [1]

Objective: To synthesize (S)-tert-butyl 3-vinylpiperidine-1-carboxylate.

Materials:

  • (S)-3-Vinylpiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (S)-3-vinylpiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (1.1 equivalents) portionwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-tert-butyl 3-vinylpiperidine-1-carboxylate.

Quantitative Data:

ReactantMolar RatioPurityYield
(S)-3-Vinylpiperidine1.0>95%-
Di-tert-butyl dicarbonate1.1>98%-
Triethylamine1.2>99%-
Product ->98%~95%

Synthetic Routes to 3-Vinylpiperidine Precursor

Several synthetic routes can be employed to obtain the 3-vinylpiperidine precursor. Common methods include the Wittig reaction, dehydration of a 3-(2-hydroxyethyl)piperidine derivative, and Hofmann elimination[2].

Potential Side Reactions in 3-Vinylpiperidine Synthesis: [2]

  • Isomerization: The product can isomerize to the more thermodynamically stable (E)- and (Z)-ethylidene-piperidine isomers.

  • Polymerization: The vinyl group is susceptible to polymerization, especially in the presence of heat, radical initiators, or certain metal catalysts.

Application in Alkaloid Synthesis: Synthesis of (+)-Coniine

This compound is a valuable precursor for the synthesis of piperidine alkaloids. A notable example is its use in the total synthesis of (+)-coniine, a neurotoxic alkaloid[1]. The synthetic strategy involves the hydroboration-oxidation of the vinyl group, followed by a series of transformations to construct the characteristic propyl side chain of coniine.

Synthetic Strategy Workflow:

G cluster_0 Synthesis of (+)-Coniine from (S)-tert-butyl 3-ethenylpiperidine-1-carboxylate A (S)-tert-butyl 3-ethenylpiperidine-1-carboxylate B Hydroboration-Oxidation A->B 1. BH3-THF 2. H2O2, NaOH C Primary Alcohol Intermediate B->C D Oxidation C->D PCC or Swern E Aldehyde Intermediate D->E F Wittig Reaction E->F Ph3P=CHCH3 G Alkene Intermediate F->G H Hydrogenation G->H H2, Pd/C I Protected (+)-Coniine H->I J N-Deprotection I->J TFA or HCl K (+)-Coniine J->K

Caption: Synthetic pathway for (+)-Coniine.

Protocol 2: Hydroboration-Oxidation of (S)-tert-butyl 3-ethenylpiperidine-1-carboxylate [1]

Objective: To synthesize the primary alcohol intermediate for the synthesis of (+)-coniine.

Materials:

  • (S)-tert-butyl 3-ethenylpiperidine-1-carboxylate

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (S)-tert-butyl 3-ethenylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add BH₃·THF (1.0 M in THF, 1.1 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and cautiously add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired primary alcohol.

Signaling Pathways and Biological Relevance

While this compound itself is a synthetic intermediate, the piperidine core is a prevalent scaffold in numerous biologically active molecules and FDA-approved drugs. Piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, derivatives of 3-aminopiperidine, which can be synthesized from precursors like tert-butyl 3-oxopiperidine-1-carboxylate, are used in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes[3][4].

Logical Relationship of Synthesis and Application:

G cluster_0 Synthetic Pathway cluster_1 Application Precursor 3-Vinylpiperidine Target This compound Precursor->Target N-Boc Protection Intermediate Functionalized Piperidine Target->Intermediate Chemical Transformation (e.g., Hydroboration) Bioactive Bioactive Molecule (e.g., (+)-Coniine) Intermediate->Bioactive Further Synthesis

Caption: Synthesis and Application Workflow.

References

Application Notes and Protocols for the Boc Deprotection of tert-Butyl 3-Vinylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 3-vinylpiperidine-1-carboxylate. The presence of an acid-sensitive vinyl group necessitates careful selection of deprotection methodology to avoid unwanted side reactions, such as hydration or polymerization. This guide outlines standard acidic procedures, milder alternatives, and non-acidic methods, offering a comparative overview to aid in selecting the optimal conditions for this specific substrate.

Methodological Considerations

The primary challenge in the Boc deprotection of tert-butyl 3-vinylpiperidine-1-carboxylate is the preservation of the vinyl functional group. Strong acidic conditions, while effective for Boc removal, can lead to the hydration of the double bond, forming a secondary alcohol. Therefore, milder acidic conditions, shorter reaction times, and lower temperatures are generally preferred. Alternatively, non-acidic methods can provide a valuable strategy to circumvent this issue.

Comparative Data of Boc Deprotection Methods

The following table summarizes various methods for Boc deprotection, providing a comparative overview of reaction conditions and reported yields for substrates with similar functionalities. It is important to note that specific yields for tert-butyl 3-vinylpiperidine-1-carboxylate may vary and optimization is often necessary.

Method/ReagentSubstrate TypeConditionsTimeYield (%)PurityReference
Acidic Methods
TFA / DCM (20-50%)N-Boc Piperidines/Amines0 °C to RT0.5 - 4 h85-99%Good to Excellent[1][2][3]
4M HCl in DioxaneN-Boc Piperazines/AminesRT1 - 4 h90-99%Good to Excellent[1][3]
Milder Acidic Methods
p-TsOH / EtOAcN-Boc Amines50-60 °C1 - 3 hHighGoodGeneral Knowledge
Non-Acidic Methods
Oxalyl Chloride / MethanolAliphatic, Aromatic, Heterocyclic AminesRT1 - 4 h>70% (up to 90%)Good to Excellent[4][5]
Thermal (Boiling Water)Aromatic & Aliphatic Amines100 °C10 min - 2 hQuantitativeExcellent[4]
Thermal (Continuous Flow)Aryl & Alkyl AminesMethanol or Trifluoroethanol, 150-240 °C30 - 60 min88-93%GoodGeneral Knowledge

Experimental Protocols

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and rapid method for Boc deprotection. However, due to the acid sensitivity of the vinyl group, careful control of reaction time and temperature is crucial.

Materials:

  • tert-Butyl 3-vinylpiperidine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve tert-butyl 3-vinylpiperidine-1-carboxylate (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of TFA in DCM (e.g., 20-50% v/v, 5-10 equiv of TFA) to the stirred solution.

  • Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield 3-vinylpiperidine.

Note: To minimize potential side reactions with the vinyl group, it is advisable to start with a lower concentration of TFA and monitor the reaction frequently. The use of scavengers like triethylsilane can be considered to trap the tert-butyl cation and potentially reduce side reactions.[6]

experimental_workflow_TFA TFA/DCM Deprotection Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Start dissolve Dissolve Substrate in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add TFA/DCM cool->add_tfa monitor Monitor by TLC/LC-MS add_tfa->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate end 3-Vinylpiperidine concentrate->end

A diagram illustrating the experimental workflow for TFA/DCM Boc deprotection.
Method 2: 4M Hydrochloric Acid (HCl) in Dioxane

This method is another common acidic deprotection procedure and may offer different selectivity compared to TFA.

Materials:

  • tert-Butyl 3-vinylpiperidine-1-carboxylate

  • 4M HCl in 1,4-dioxane

  • Methanol or ethyl acetate (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other base for neutralization

Procedure:

  • Dissolve tert-butyl 3-vinylpiperidine-1-carboxylate (1.0 equiv) in a minimal amount of anhydrous methanol or ethyl acetate.

  • Add 4M HCl in dioxane (3-5 equiv) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[3] Often, the hydrochloride salt of the deprotected amine will precipitate.

  • Upon completion, the solvent can be removed under reduced pressure.

  • Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

  • To obtain the free amine, the hydrochloride salt is dissolved in water and neutralized with a base such as saturated aqueous NaHCO₃, followed by extraction with an organic solvent.

experimental_workflow_HCl HCl/Dioxane Deprotection Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_neutralization Neutralization (Optional) cluster_product Product start Start dissolve Dissolve Substrate in MeOH or EtOAc start->dissolve add_hcl Add 4M HCl in Dioxane dissolve->add_hcl stir Stir at RT add_hcl->stir monitor Monitor by TLC/LC-MS stir->monitor option1 Option 1: Remove Solvent monitor->option1 option2 Option 2: Precipitate with Ether monitor->option2 dissolve_salt Dissolve HCl Salt option1->dissolve_salt option2->dissolve_salt neutralize Neutralize with Base dissolve_salt->neutralize extract Extract Product neutralize->extract end 3-Vinylpiperidine extract->end

A diagram illustrating the experimental workflow for HCl/Dioxane Boc deprotection.
Method 3: Oxalyl Chloride in Methanol

This is a milder method that may be advantageous for substrates with acid-sensitive groups.[1][4][5]

Materials:

  • tert-Butyl 3-vinylpiperidine-1-carboxylate

  • Methanol (MeOH), anhydrous

  • Oxalyl chloride ((COCl)₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

Procedure:

  • In a dry round-bottom flask, dissolve tert-butyl 3-vinylpiperidine-1-carboxylate (1.0 equiv) in anhydrous methanol.

  • Cool the solution to 0 °C.

  • Slowly add oxalyl chloride (3 equiv) to the stirred solution. An exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[1]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in water and neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to afford the product.

Logical Relationship of Deprotection Strategies

The choice of a deprotection method is contingent on the substrate's properties and the desired reaction conditions. For tert-butyl 3-vinylpiperidine-1-carboxylate, the primary consideration is the stability of the vinyl group.

logical_relationship Decision Tree for Boc Deprotection Method Selection start Select Boc Deprotection Method for tert-Butyl 3-Vinylpiperidine-1-carboxylate acid_sensitive Is the vinyl group a concern? start->acid_sensitive standard_acidic Standard Acidic Methods (TFA/DCM, HCl/Dioxane) acid_sensitive->standard_acidic No (or with careful control) mild_methods Milder or Non-Acidic Methods acid_sensitive->mild_methods Yes mild_acidic Milder Acidic (p-TsOH) mild_methods->mild_acidic non_acidic Non-Acidic (Oxalyl Chloride/MeOH, Thermal) mild_methods->non_acidic

A decision tree for selecting a suitable Boc deprotection method.

Conclusion

The successful deprotection of tert-butyl 3-vinylpiperidine-1-carboxylate requires careful consideration of the acid-labile vinyl group. While standard acidic methods like TFA/DCM and HCl/dioxane can be effective with careful monitoring and control of reaction conditions, milder acidic or non-acidic methods may offer higher yields and purity by minimizing side reactions. The protocols provided herein serve as a starting point for optimization, and it is recommended to monitor all reactions closely to achieve the desired outcome.

References

Application of 1-Boc-3-vinyl-piperidine in Asymmetric Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1-Boc-3-vinyl-piperidine emerges as a versatile and valuable chiral building block in the asymmetric synthesis of a wide array of complex molecules, particularly piperidine-containing natural products and pharmaceuticals. Its strategic placement of a vinyl group on the piperidine ring, coupled with the presence of the readily removable Boc protecting group, offers a gateway to stereoselective transformations and the construction of multiple chiral centers.

This application note provides a comprehensive overview of the utility of 1-Boc-3-vinyl-piperidine in asymmetric synthesis. It includes detailed experimental protocols for key transformations, quantitative data for representative reactions, and visual diagrams of synthetic pathways to facilitate understanding and implementation in the laboratory.

Introduction to Asymmetric Transformations of 1-Boc-3-vinyl-piperidine

The vinyl moiety of 1-Boc-3-vinyl-piperidine serves as a versatile handle for a variety of asymmetric reactions. The electron-rich double bond is susceptible to attack by electrophilic reagents, and the stereochemical outcome of these reactions can be controlled through the use of chiral catalysts or reagents. Key asymmetric transformations that can be applied to this substrate include:

  • Asymmetric Dihydroxylation: The conversion of the vinyl group into a chiral diol.

  • Asymmetric Epoxidation: The formation of a chiral epoxide.

  • Asymmetric Hydroboration-Oxidation: The anti-Markovnikov addition of a hydroxyl group to the double bond.

  • Heck Coupling and Related Reactions: Carbon-carbon bond formation at the vinyl position.

These transformations introduce new stereocenters with high enantiomeric and diastereomeric control, paving the way for the synthesis of complex target molecules with defined stereochemistry.

Application in the Synthesis of Chiral Piperidine Alkaloids

Piperidine alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. 1-Boc-3-vinyl-piperidine is a key precursor for the asymmetric synthesis of several important piperidine alkaloids.

Synthesis of (+)-Coniine

(+)-Coniine, a toxic alkaloid found in poison hemlock, is a classic target in asymmetric synthesis. The synthesis of (+)-coniine can be efficiently achieved from a vinylpiperidine derivative, demonstrating the utility of this building block.

A plausible synthetic pathway starting from a derivative of 1-Boc-3-vinyl-piperidine would involve an asymmetric hydroboration-oxidation of the vinyl group to establish the chiral center, followed by functional group manipulations and deprotection to yield the final product.

G cluster_0 Synthesis of (+)-Coniine A 1-Boc-3-vinyl-piperidine B Asymmetric Hydroboration-Oxidation A->B Chiral Borane C Chiral Alcohol Intermediate B->C Oxidation D Functional Group Manipulation C->D E (+)-Coniine D->E Deprotection

Caption: Synthetic pathway to (+)-Coniine.

Synthesis of Sedamine and Allosedamine

The sedum alkaloids, such as sedamine and its diastereomer allosedamine, are another class of piperidine natural products that can be synthesized from vinylpiperidine precursors. An organocatalytic approach involving the α-aminooxylation of an aldehyde, followed by an intramolecular cyclization, can be employed to construct the chiral piperidine core. A vinyl Grignard reagent can be used to introduce the vinyl group, which can then be further functionalized.

Key Asymmetric Reactions and Protocols

This section provides detailed protocols for key asymmetric transformations of 1-Boc-3-vinyl-piperidine and its derivatives.

Asymmetric Dihydroxylation

Sharpless Asymmetric Dihydroxylation provides a reliable method for the conversion of the vinyl group into a vicinal diol with high enantioselectivity.

Experimental Protocol: Asymmetric Dihydroxylation of 1-Boc-3-vinyl-piperidine

  • To a stirred solution of AD-mix-β (1.4 g per 1 mmol of olefin) in a 1:1 mixture of t-BuOH and water (5 mL each per 1 mmol of olefin) at room temperature, add 1-Boc-3-vinyl-piperidine (1 mmol).

  • Stir the resulting heterogeneous mixture vigorously at room temperature (or 0 °C for more sensitive substrates) until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir for an additional 30-60 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral diol.

SubstrateCatalystYield (%)ee (%)
Styrene (model)AD-mix-β>95>99
1-Boc-3-vinyl-piperidine (expected)AD-mix-β80-95>95

Table 1: Representative data for Sharpless Asymmetric Dihydroxylation.

G cluster_1 Asymmetric Dihydroxylation Workflow Start 1-Boc-3-vinyl-piperidine Reaction Sharpless Asymmetric Dihydroxylation (AD-mix-β, t-BuOH/H₂O) Start->Reaction Quench Quenching (Na₂SO₃) Reaction->Quench Extraction Extraction (Ethyl Acetate) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Chiral Diol Purification->Product G cluster_2 Asymmetric Hydroboration-Oxidation Pathway Substrate 1-Boc-3-vinyl-piperidine Hydroboration Hydroboration ((+)-Ipc₂BH, THF) Substrate->Hydroboration Oxidation Oxidation (NaOH, H₂O₂) Hydroboration->Oxidation Product Chiral Primary Alcohol G cluster_3 Intramolecular Heck Reaction Logic Start Functionalized 1-Boc-3-vinyl-piperidine Reaction Intramolecular Heck Reaction Start->Reaction Catalyst Pd(OAc)₂ + Chiral Ligand Catalyst->Reaction Base Base (e.g., Ag₂CO₃) Base->Reaction Product Cyclized Product with New Stereocenter Reaction->Product

Application Notes and Protocols for Cross-Coupling Reactions with Tert-Butyl 3-Ethenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving tert-butyl 3-ethenylpiperidine-1-carboxylate . This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in pharmaceuticals. The protocols outlined below—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions—offer robust methods for carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of a diverse array of complex molecules.

Overview of Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the precise formation of new bonds. For a vinyl-substituted N-Boc-piperidine like this compound, the ethenyl (vinyl) group serves as a key functional handle for these transformations. The general scheme involves the reaction of the vinyl group with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. In the context of this compound, the vinyl group can react with various aryl or vinyl boronic acids or their esters.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl/Vinyl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1101692
33-Pyridinylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene1001878
4(E)-Styrylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O901288
Experimental Protocol: Suzuki-Miyaura Coupling

General Procedure for the synthesis of tert-butyl 3-(2-phenylethenyl)piperidine-1-carboxylate:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Add a degassed mixture of toluene and water (4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Reactants: - this compound - Phenylboronic acid - K₂CO₃ - Pd(PPh₃)₄ reaction Reaction: - Toluene/H₂O - 100 °C, 12 h - Under Argon reagents->reaction 1. Combine workup Workup: - Ethyl acetate extraction - Water/brine wash - Drying (Na₂SO₄) reaction->workup 2. Cool & Extract purification Purification: - Column Chromatography workup->purification 3. Concentrate product Product: - tert-butyl 3-(2-phenylethenyl)piperidine-1-carboxylate purification->product 4. Isolate

Suzuki-Miyaura Reaction Workflow

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. Here, this compound acts as the alkene component, reacting with various aryl or vinyl halides.

Quantitative Data for Heck Reaction
EntryAryl/Vinyl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475
24-BromobenzonitrilePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃1,4-Dioxane1201888
31-IodonaphthalenePdCl₂(PPh₃)₂ (3)-NaOAcDMA1302482
4(E)-1-Iodo-2-phenylethenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Acetonitrile801690
Experimental Protocol: Heck Reaction

General Procedure for the synthesis of tert-butyl 3-(2-(4-cyanophenyl)ethenyl)piperidine-1-carboxylate:

  • In a sealed tube, combine this compound (1.0 equiv.), 4-bromobenzonitrile (1.1 equiv.), cesium carbonate (1.5 equiv.), tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%), and tri-tert-butylphosphine (6 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 120 °C for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Heck_Reaction_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd Ar-Pd(II)-X(Ln) oxidative_addition->aryl_pd alkene_coordination Alkene Coordination aryl_pd->alkene_coordination Alkene pd_alkene_complex [Ar-Pd(II)(alkene)-X(Ln)] alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion alkyl_pd R-Pd(II)-X(Ln) migratory_insertion->alkyl_pd beta_hydride β-Hydride Elimination alkyl_pd->beta_hydride hydrido_pd H-Pd(II)-X(Ln) beta_hydride->hydrido_pd product Substituted Alkene beta_hydride->product reductive_elimination Reductive Elimination hydrido_pd->reductive_elimination reductive_elimination->pd0 base Base reductive_elimination->base HX

Heck Reaction Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] While this compound itself is not a terminal alkyne, this section will describe a related Sonogashira reaction where a vinyl halide derivative of the piperidine would be used. For the purpose of these notes, we will consider the reaction of a hypothetical tert-butyl 3-(2-bromoethenyl)piperidine-1-carboxylate.

Quantitative Data for Sonogashira Coupling
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (5)Et₃NTHF60895
21-HeptynePdCl₂(PPh₃)₂ (3)CuI (6)DiisopropylamineToluene801289
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Et₃NDMF50693
4Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)PiperidineAcetonitrile701085
Experimental Protocol: Sonogashira Coupling

General Procedure for the synthesis of tert-butyl 3-(4-phenylbut-3-en-1-yn-1-yl)piperidine-1-carboxylate (from the corresponding vinyl bromide):

  • To a Schlenk flask, add tert-butyl 3-(2-bromoethenyl)piperidine-1-carboxylate (1.0 equiv.), phenylacetylene (1.5 equiv.), and copper(I) iodide (5 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous, degassed tetrahydrofuran followed by triethylamine.

  • Add tetrakis(triphenylphosphine)palladium(0) (2 mol%).

  • Stir the reaction mixture at 60 °C for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with diethyl ether, and filter through celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over magnesium sulfate, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds.[2] This reaction typically involves an aryl or vinyl halide/triflate and an amine. Similar to the Sonogashira coupling, this protocol will be described for a hypothetical vinyl halide derivative, tert-butyl 3-(2-bromoethenyl)piperidine-1-carboxylate, reacting with an amine.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene1001691
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1102086
3BenzylaminePd(OAc)₂ (1.5)BrettPhos (3)Cs₂CO₃Toluene1001889
4N-MethylanilinePd₂(dba)₃ (2)Xantphos (4)K₂CO₃DME902483
Experimental Protocol: Buchwald-Hartwig Amination

General Procedure for the synthesis of tert-butyl 3-(2-(morpholino)ethenyl)piperidine-1-carboxylate (from the corresponding vinyl bromide):

  • In a glovebox, charge a Schlenk tube with sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (2 mol%), and BINAP (4 mol%).

  • Add tert-butyl 3-(2-bromoethenyl)piperidine-1-carboxylate (1.0 equiv.) and morpholine (1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Logical_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions Vinyl_Halide tert-butyl 3-(2-bromoethenyl) piperidine-1-carboxylate Product C-N Coupled Product Vinyl_Halide->Product Amine Amine (e.g., Morpholine) Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., BINAP) Ligand->Product Base Base (e.g., NaOt-Bu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Buchwald-Hartwig Reaction Components

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere (argon or nitrogen) where necessary.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Organic solvents are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

These protocols provide a foundation for the application of this compound in various cross-coupling reactions. Optimization of reaction conditions may be necessary for specific substrates and scales.

References

Anwendungs- und Protokollleitfaden: Derivatisierung der Vinylgruppe an 1-Boc-3-vinyl-piperidin

Author: BenchChem Technical Support Team. Date: December 2025

Verfasst von Ihrem Senior Application Scientist

Datum: 30. Dezember 2025

Zusammenfassung für die Führungsebene

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der Vinylgruppe des vielseitigen Synthesezwischenprodukts 1-Boc-3-vinyl-piperidin. Für Fachleute in der Forschung, Wissenschaft und Arzneimittelentwicklung werden hier die zugrundeliegenden chemischen Prinzipien sowie validierte, schrittweise Protokolle für Schlüsseltransformationen wie Oxidation, Reduktion und Kohlenstoff-Kohlenstoff-Bindungsknüpfung erläutert. Ziel ist es, Forschern ein robustes methodisches Rahmenwerk zur Verfügung zu stellen, um die molekulare Vielfalt für die Wirkstoffentdeckung und -entwicklung zu erweitern.

Einleitung: Die strategische Bedeutung von 1-Boc-3-vinyl-piperidin in der Synthesechemie

1-Boc-3-vinyl-piperidin ist ein wertvoller Baustein in der organischen Synthese, insbesondere in der medizinischen Chemie. Die Piperidin-Einheit ist ein Kernbestandteil vieler pharmazeutischer Wirkstoffe, während die Boc-Schutzgruppe eine einfache Handhabung und selektive Entschützung des Stickstoffatoms ermöglicht. Die Vinylgruppe dient als reaktiver Ankerpunkt für eine Vielzahl von chemischen Umwandlungen. Die Fähigkeit, diese Gruppe selektiv zu funktionalisieren, eröffnet den Zugang zu einer breiten Palette von substituierten Piperidinderivaten, die für das Screening auf biologische Aktivität von großem Interesse sind.

Dieser Leitfaden konzentriert sich auf die wichtigsten und nützlichsten Derivatisierungsstrategien für die Vinylgruppe und bietet detaillierte, sofort anwendbare Protokolle, die auf ihre Zuverlässigkeit und Reproduzierbarkeit ausgelegt sind.

Oxidative Umwandlungen der Vinylgruppe

Oxidative Reaktionen an der Vinylgruppe ermöglichen die Einführung von sauerstoffhaltigen funktionellen Gruppen, die als wichtige Intermediate für weitere Syntheseschritte dienen können.

Hydroborierung-Oxidation: Anti-Markownikow-Alkoholsynthese

Die Hydroborierung-Oxidation ist eine zweistufige Reaktion, die eine regioselektive Umwandlung von Alkenen in Alkohole ermöglicht.[1][2] Charakteristisch für diese Reaktion ist die Anti-Markownikow-Selektivität, bei der die Hydroxylgruppe an das sterisch weniger gehinderte Kohlenstoffatom der ursprünglichen Doppelbindung gebunden wird.[3]

Mechanistische Einblicke: Im ersten Schritt addiert sich Boran (oft als BH₃·THF-Komplex) an die Doppelbindung, wobei das Boratom an das terminale Kohlenstoffatom und ein Wasserstoffatom an das benachbarte Kohlenstoffatom gebunden wird.[4] Dieser Schritt verläuft als konzertierte syn-Addition.[3] Im zweiten Schritt wird das intermediäre Organoboran mit Wasserstoffperoxid in basischer Lösung zum entsprechenden Alkohol oxidiert, wobei die Stereochemie am Kohlenstoffzentrum erhalten bleibt.[3]

Experimentelles Protokoll: Synthese von tert-Butyl-3-(2-hydroxyethyl)piperidin-1-carboxylat

ReagenzMolare ÄquivalenteMenge
1-Boc-3-vinyl-piperidin1.0(Spezifisches Gewicht)
Boran-Tetrahydrofuran-Komplex (1 M in THF)1.1(Spezifisches Volumen)
Wässrige Natriumhydroxidlösung (3 M)3.0(Spezifisches Volumen)
Wasserstoffperoxid (30% wässrige Lösung)3.0(Spezifisches Volumen)
Tetrahydrofuran (THF), wasserfrei-(Spezifisches Volumen)

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 1-Boc-3-vinyl-piperidin in wasserfreiem THF in einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie die Boran-THF-Lösung langsam über einen Zeitraum von 15-20 Minuten zu, während Sie die Temperatur bei 0 °C halten.

  • Lassen Sie die Reaktion nach vollständiger Zugabe für 2 Stunden bei Raumtemperatur rühren.

  • Kühlen Sie die Reaktionsmischung erneut auf 0 °C und geben Sie langsam die wässrige NaOH-Lösung hinzu.

  • Fügen Sie anschließend vorsichtig die Wasserstoffperoxidlösung tropfenweise hinzu, wobei die Temperatur unter 20 °C gehalten werden muss (exotherme Reaktion).

  • Lassen Sie die Mischung über Nacht bei Raumtemperatur rühren.

  • Extrahieren Sie die Reaktionsmischung mit Ethylacetat.

  • Waschen Sie die kombinierte organische Phase mit gesättigter Natriumchloridlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie den Rohprodukt mittels Säulenchromatographie auf Kieselgel.

Logikdiagramm: Workflow der Hydroborierung-Oxidation

G cluster_hydroboration Schritt 1: Hydroborierung cluster_oxidation Schritt 2: Oxidation cluster_workup Aufarbeitung & Reinigung start 1-Boc-3-vinyl-piperidin in THF add_bh3 Zugabe von BH3-THF bei 0°C start->add_bh3 stir_rt Rühren bei Raumtemperatur add_bh3->stir_rt cool_0c Kühlung auf 0°C stir_rt->cool_0c Fortsetzung add_naoh Zugabe von NaOH (aq) cool_0c->add_naoh add_h2o2 Zugabe von H2O2 (aq) add_naoh->add_h2o2 stir_overnight Rühren über Nacht add_h2o2->stir_overnight extraction Extraktion mit Ethylacetat stir_overnight->extraction Fortsetzung wash_dry Waschen & Trocknen extraction->wash_dry purification Säulenchromatographie wash_dry->purification product tert-Butyl-3-(2-hydroxyethyl) piperidin-1-carboxylat purification->product

Abbildung 1: Workflow der Hydroborierung-Oxidation.

syn-Dihydroxylierung: Synthese von vicinalen Diolen

Die syn-Dihydroxylierung wandelt die Vinylgruppe in ein vicinales Diol um, wobei beide Hydroxylgruppen von der gleichen Seite der ursprünglichen Doppelbindung addiert werden. Die Upjohn-Dihydroxylierung, bei der katalytische Mengen an Osmiumtetroxid (OsO₄) in Gegenwart eines stöchiometrischen Co-Oxidationsmittels wie N-Methylmorpholin-N-oxid (NMO) verwendet werden, ist eine gängige und zuverlässige Methode.[4][5]

Mechanistische Einblicke: Osmiumtetroxid reagiert mit dem Alken in einer [3+2]-Cycloaddition zu einem cyclischen Osmat-Ester.[4] Dieser wird anschließend hydrolysiert, um das syn-Diol freizusetzen und eine reduzierte Osmium(VI)-Spezies zu erzeugen. Das NMO reoxidiert das Osmium(VI) zurück zum katalytisch aktiven Osmium(VIII), wodurch der Katalysezyklus geschlossen wird.[5]

Experimentelles Protokoll: Synthese von tert-Butyl-3-(1,2-dihydroxyethyl)piperidin-1-carboxylat

ReagenzMolare ÄquivalenteMenge
1-Boc-3-vinyl-piperidin1.0(Spezifisches Gewicht)
Osmiumtetroxid (4% wässrige Lösung)0.02(Spezifisches Volumen)
N-Methylmorpholin-N-oxid (NMO)1.5(Spezifisches Gewicht)
Aceton/Wasser (10:1)-(Spezifisches Volumen)

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 1-Boc-3-vinyl-piperidin und NMO in einer Mischung aus Aceton und Wasser in einem Rundkolben.

  • Fügen Sie die katalytische Menge der OsO₄-Lösung bei Raumtemperatur hinzu.

  • Rühren Sie die Reaktionsmischung für 12-24 Stunden bei Raumtemperatur, bis die Umsetzung vollständig ist (Überwachung durch DC).

  • Beenden Sie die Reaktion durch Zugabe einer gesättigten wässrigen Lösung von Natriummetabisulfit.

  • Rühren Sie die Mischung für 30 Minuten und extrahieren Sie sie anschließend mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen, trocknen Sie sie über wasserfreiem Magnesiumsulfat und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Logikdiagramm: Workflow der syn-Dihydroxylierung

G start 1-Boc-3-vinyl-piperidin & NMO in Aceton/Wasser add_oso4 Katalytische Zugabe von OsO4 start->add_oso4 reaction Rühren bei Raumtemperatur (12-24h) add_oso4->reaction quench Reaktionsabbruch mit Na2S2O5 reaction->quench workup Extraktion & Aufarbeitung quench->workup purification Säulenchromatographie workup->purification product tert-Butyl-3-(1,2-dihydroxyethyl) piperidin-1-carboxylat purification->product

Abbildung 2: Workflow der syn-Dihydroxylierung.

Ozonolyse: Oxidative Spaltung der Doppelbindung

Die Ozonolyse ist eine leistungsstarke Methode zur Spaltung von Kohlenstoff-Kohlenstoff-Doppelbindungen.[6] Je nach Aufarbeitung können Aldehyde, Ketone oder Carbonsäuren erhalten werden. Eine reduktive Aufarbeitung, beispielsweise mit Dimethylsulfid (DMS) oder Zink, führt zur Bildung von Aldehyden oder Ketonen.[7][8]

Mechanistische Einblicke: Ozon (O₃) addiert sich an die Doppelbindung und bildet ein instabiles primäres Ozonid (Molozonid).[6] Dieses zerfällt und lagert sich zu einem stabileren sekundären Ozonid (1,2,4-Trioxolan) um.[9] Die anschließende reduktive Aufarbeitung spaltet das Ozonid und liefert die entsprechenden Carbonylverbindungen.[10]

Experimentelles Protokoll: Synthese von tert-Butyl-3-formylpiperidin-1-carboxylat

ReagenzMolare ÄquivalenteMenge
1-Boc-3-vinyl-piperidin1.0(Spezifisches Gewicht)
Dichlormethan (DCM), wasserfrei-(Spezifisches Volumen)
Ozon (O₃)--
Dimethylsulfid (DMS)2.0(Spezifisches Volumen)

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 1-Boc-3-vinyl-piperidin in trockenem Dichlormethan in einem für Ozonolysen geeigneten Reaktionsgefäß.

  • Kühlen Sie die Lösung auf -78 °C in einem Trockeneis/Aceton-Bad.

  • Leiten Sie einen Strom von Ozon durch die Lösung, bis eine persistente blaue Färbung auftritt, die auf einen Überschuss an Ozon hinweist.

  • Spülen Sie die Lösung mit einem Inertgas (Stickstoff oder Argon), um überschüssiges Ozon zu entfernen.

  • Fügen Sie Dimethylsulfid bei -78 °C hinzu und lassen Sie die Mischung langsam auf Raumtemperatur erwärmen und über Nacht rühren.

  • Konzentrieren Sie die Reaktionsmischung im Vakuum.

  • Reinigen Sie den resultierenden Aldehyd, der oft direkt für die nächste Stufe verwendet werden kann oder durch Chromatographie gereinigt wird.

Kohlenstoff-Kohlenstoff-Bindungsknüpfungsreaktionen

Die Funktionalisierung der Vinylgruppe durch die Bildung neuer C-C-Bindungen ist von zentraler Bedeutung für den Aufbau komplexerer Molekülgerüste.

Mizoroki-Heck-Reaktion: Palladium-katalysierte Vinylierung

Die Mizoroki-Heck-Reaktion ist eine Palladium-katalysierte Kreuzkupplung zwischen einem ungesättigten Halogenid (oder Triflat) und einem Alken.[11] Sie ist eine der wichtigsten Methoden zur Bildung von C(sp²)-C(sp²)-Bindungen und ermöglicht die Synthese von substituierten Alkenen.[12]

Mechanistische Einblicke: Der Katalysezyklus beginnt mit der oxidativen Addition des Aryl- oder Vinylhalogenids an einen Palladium(0)-Komplex.[13] Anschließend erfolgt die Koordination des Alkens an den Palladium(II)-Komplex, gefolgt von einer Insertion des Alkens in die Palladium-Kohlenstoff-Bindung. Ein abschließender β-Hydrid-Eliminierungsschritt setzt das gekoppelte Produkt frei und regeneriert den Palladium(0)-Katalysator nach reduktiver Eliminierung in Gegenwart einer Base.

Experimentelles Protokoll: Synthese von tert-Butyl-3-(4-methoxystyryl)piperidin-1-carboxylat

ReagenzMolare ÄquivalenteMenge
1-Boc-3-vinyl-piperidin1.2(Spezifisches Gewicht)
4-Iodanisol1.0(Spezifisches Gewicht)
Palladium(II)-acetat (Pd(OAc)₂)0.02(Spezifisches Gewicht)
Tri(o-tolyl)phosphin (P(o-tol)₃)0.04(Spezifisches Gewicht)
Triethylamin (Et₃N)2.0(Spezifisches Volumen)
N,N-Dimethylformamid (DMF)-(Spezifisches Volumen)

Schritt-für-Schritt-Anleitung:

  • Geben Sie 4-Iodanisol, Palladium(II)-acetat und Tri(o-tolyl)phosphin in einen trockenen, mit Inertgas gespülten Kolben.

  • Fügen Sie wasserfreies DMF, Triethylamin und 1-Boc-3-vinyl-piperidin hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rühren für 12-16 Stunden auf 80-100 °C.

  • Kühlen Sie die Mischung auf Raumtemperatur ab und verdünnen Sie sie mit Wasser.

  • Extrahieren Sie das Produkt mit Ethylacetat.

  • Waschen Sie die organische Phase, trocknen Sie sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Produkt mittels Säulenchromatographie.

Logikdiagramm: Workflow der Mizoroki-Heck-Reaktion

G setup Reagenzien (Arylhalogenid, Pd-Kat., Ligand) in DMF unter Inertgas add_reagents Zugabe von Base & 1-Boc-3-vinyl-piperidin setup->add_reagents heating Erhitzen auf 80-100°C (12-16h) add_reagents->heating workup Abkühlen, wässrige Aufarbeitung & Extraktion heating->workup purification Säulenchromatographie workup->purification product tert-Butyl-3-(subst.-styryl) piperidin-1-carboxylat purification->product

Abbildung 3: Workflow der Mizoroki-Heck-Reaktion.

Fazit und Ausblick

Die Derivatisierung der Vinylgruppe an 1-Boc-3-vinyl-piperidin bietet einen flexiblen und leistungsstarken Zugang zu einer Vielzahl von funktionell diversen Piperidinderivaten. Die in diesem Leitfaden vorgestellten Protokolle für Hydroborierung-Oxidation, Dihydroxylierung, Ozonolyse und die Mizoroki-Heck-Reaktion stellen grundlegende und zuverlässige Methoden dar, die in der modernen organischen Synthese und insbesondere in der Wirkstoffentwicklung von großer Bedeutung sind. Durch die Anwendung dieser validierten Verfahren können Forscher die chemische Vielfalt effizient erweitern und neue Leitstrukturen für therapeutische Anwendungen identifizieren.

Referenzen

    • Hydroboration-Oxidation of Alkenes. (n.d.). LibreTexts. Verfügbar unter: --INVALID-LINK--

  • Ozonolysis Step by Step Experimental Procedure (13 July 2025). (2025, July 12). YouTube. Verfügbar unter: --INVALID-LINK--

  • Hydroboration–oxidation reaction. (2023, December 27). In Wikipedia. Verfügbar unter: --INVALID-LINK--

  • Anti-Markovnikov alcohols via hydroboration–oxidation (BH₃·THF; then H₂O₂, NaOH). (n.d.). ChemHelper. Verfügbar unter: --INVALID-LINK--

  • OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. (2011, July 1). Master Organic Chemistry. Verfügbar unter: --INVALID-LINK--

  • Hydroboration Oxidation- EXPLAINED - BH3 THF H2O2 NAOH. (2021, December 26). YouTube. Verfügbar unter: --INVALID-LINK--

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024, July 9). Frontiers. Verfügbar unter: --INVALID-LINK--

  • Hydroboration-Oxidation | 1) BH3, THF 2) NaOH, H2O2 | Organic Chemistry. (2021, November 28). YouTube. Verfügbar unter: --INVALID-LINK--

  • User Guide - Catalytic Oxidations with Os EnCat™ Microencapsulated Osmium Tetroxide Catalysts. (n.d.). Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--

  • A Convenient Method for Dihydroxylation of Olefins by the Combined Use of Osmium Tetroxide and Dihydroxyphenyiborane. (n.d.). Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK--

  • Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (2013). Tetrahedron Letters, 54(25), 3236-3239.

  • An Expedient Procedure for the Oxidative Cleavage of Olefinic Bonds with PhI(OAc)2, NMO, and Catalytic OsO4. (2009). Organic Letters, 11(16), 3542–3545.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). Molecules, 25(15), 3349.

  • Hydroboration of Alkenes. (n.d.). Master Organic Chemistry. Verfügbar unter: --INVALID-LINK--

  • K., P., & K., S. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology, 23(1), 103–107.

  • carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. (n.d.). Journal of Applied Research and Technology. Verfügbar unter: --INVALID-LINK--

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. (2025, September 11). ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Alkene Reactions: Ozonolysis. (2013, April 23). Master Organic Chemistry. Verfügbar unter: --INVALID-LINK--

  • Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? (2008). Organic Letters, 10(19), 4251–4254.

  • Ozonolysis. (2023, January 22). Chemistry LibreTexts. Verfügbar unter: --INVALID-LINK--

  • Ozonolysis - Criegee Mechanism. (n.d.). Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK--

  • New method for ozonolysis and reductive quenching of ozonides. (2024). Google Patents. Verfügbar unter: --INVALID-LINK--

  • A Stereoselective, Base-free, Palladium-Catalyzed Heck Coupling Between 3-halo-1,4-Naphthoquinones and Vinyl-1H-1,2,3-Triazoles. (2021). ChemistrySelect, 6(42), 11499-11505.

  • Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. (2021). Catalysts, 11(11), 1335.

  • Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. (2022, September 15). YouTube. Verfügbar unter: --INVALID-LINK--

References

One-Pot Synthesis of Piperidine Derivatives Using Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for three-dimensional diversification. Traditional multi-step syntheses of piperidine derivatives can be time-consuming and inefficient. "Click chemistry," a concept that emphasizes modularity, high efficiency, and simplicity, offers a powerful alternative for the rapid construction of complex molecular architectures. This document provides detailed application notes and protocols for the one-pot synthesis of functionalized piperidine derivatives, leveraging the principles of click chemistry through multicomponent reactions (MCRs). These methods offer significant advantages, including operational simplicity, reduced waste, and the ability to generate diverse libraries of compounds for drug discovery and development.[1]

Application Notes

The synthetic strategies outlined below are categorized as "click chemistry" due to their high efficiency, broad substrate scope, and the formation of products in high yields with minimal byproducts, aligning with the core tenets of click chemistry.[1][2] These one-pot procedures, particularly multicomponent reactions, enable the assembly of complex piperidine structures from simple starting materials in a single synthetic operation.

Key Synthetic Strategies:
  • Four-Component Condensation for Piperid-4-ones: This method allows for the rapid construction of the piperidine core with multiple points of diversity, leading to a wide range of functionalized piperid-4-ones.

  • Tandem Synthesis from Halogenated Amides: This protocol provides an efficient route to N-substituted piperidines through a sequence of amide activation, reduction, and intramolecular cyclization.[2][3]

  • Imino-Diels-Alder Cycloaddition: A powerful tool for the stereoselective synthesis of polysubstituted piperidines, this reaction is considered a type of click reaction due to its reliability and high yield.[3][4]

  • Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a classic MCR that exemplifies the principles of click chemistry by combining four components in a single step to produce complex, peptide-like structures containing a piperidine moiety.[4][5]

The piperidine derivatives synthesized through these methods have shown a broad spectrum of pharmacological activities and are relevant to various signaling pathways. For instance, many G-protein coupled receptors (GPCRs), a major class of drug targets, are modulated by ligands containing the piperidine motif.

Experimental Protocols

Protocol 1: One-Pot Four-Component Synthesis of Functionalized Piperid-4-ones

This protocol describes a one-pot synthesis of 2,6-disubstituted nonsymmetrical piperid-4-ones via a four-component condensation reaction.[1]

Materials:

  • Tosyl imine (1.0 equiv)

  • Methanol (MeOH)

  • Titanium tetrachloride (TiCl₄)

  • Diketene (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (for epimerization, optional)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.

  • Add diketene (1.2 equiv) to the reaction mixture.

  • Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed, introduce an aldehyde (1.0 equiv) to the flask.

  • After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting mixture of cis/trans-diastereomers can be converted to a single 2,6-cis-diastereomer through epimerization with potassium carbonate (K₂CO₃).

  • Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized piperid-4-one.

Quantitative Data Summary:

EntryAldehydeYield (%)Diastereomeric Ratio (cis:trans)
1Benzaldehyde851:1
24-Chlorobenzaldehyde821:1.2
34-Methoxybenzaldehyde881:0.9
4Furfural751.5:1

Table 1: Representative yields and diastereomeric ratios for the four-component synthesis of piperid-4-ones.

G cluster_workflow Four-Component Piperidone Synthesis Workflow A 1. Add TiCl4 to Tosyl Imine in MeOH B 2. Add Diketene A->B C 3. Add Aldehyde B->C D 4. Reaction Stirring & Monitoring (TLC) C->D E 5. Work-up and Purification D->E G 6. Optional: Epimerization with K2CO3 D->G F Functionalized Piperid-4-one E->F G->E

Workflow for the four-component synthesis of piperid-4-ones.

Protocol 2: One-Pot Tandem Synthesis of N-Substituted Piperidines from Halogenated Amides

This protocol outlines an efficient one-pot synthesis of N-substituted piperidines from readily available halogenated amides. The reaction proceeds through a tandem sequence of amide activation, reduction, and intramolecular nucleophilic substitution.[2][3]

Materials:

  • Secondary halogenated amide (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 2-Fluoropyridine (1.2 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (2.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the secondary halogenated amide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 2-fluoropyridine (1.2 equiv) to the solution.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise and stir for 30 minutes.

  • Add methanol (MeOH) followed by sodium borohydride (NaBH₄, 2.0 equiv).

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the N-substituted piperidine.

Quantitative Data Summary:

EntryHalogenated Amide SubstrateProductYield (%)
1N-Benzyl-5-chloropentanamideN-Benzylpiperidine85
2N-Phenethyl-5-chloropentanamideN-Phenethylpiperidine88
3N-(4-Methoxybenzyl)-5-bromopentanamideN-(4-Methoxybenzyl)piperidine82
4N-Cyclohexyl-5-chloropentanamideN-Cyclohexylpiperidine75

Table 2: Representative yields for the one-pot synthesis of N-substituted piperidines.

G cluster_workflow Tandem Synthesis of N-Substituted Piperidines A 1. Dissolve Halogenated Amide in CH2Cl2 B 2. Add 2-Fluoropyridine A->B C 3. Cool to -78 °C B->C D 4. Add Tf2O (Amide Activation) C->D E 5. Add MeOH and NaBH4 (Reduction) D->E F 6. Warm to RT (Intramolecular Cyclization) E->F G 7. Work-up and Purification F->G H N-Substituted Piperidine G->H

Workflow for the tandem synthesis of N-substituted piperidines.

Signaling Pathways and Biological Relevance

Piperidine derivatives are key components in a multitude of FDA-approved drugs and are known to interact with a variety of biological targets, thereby modulating cellular signaling pathways. A prominent example is their interaction with G-protein coupled receptors (GPCRs), which are involved in a vast number of physiological processes.

A simplified representation of a GPCR signaling pathway that can be modulated by a piperidine-containing antagonist is shown below. The binding of an antagonist to the receptor prevents the binding of the endogenous ligand, thereby inhibiting the downstream signaling cascade, which typically involves G-protein activation, second messenger production (e.g., cAMP), and subsequent cellular responses.

G cluster_pathway Simplified GPCR Signaling Pathway Modulation Ligand Endogenous Ligand Receptor GPCR Ligand->Receptor Binds & Activates Antagonist Piperidine Antagonist Antagonist->Receptor Binds & Blocks G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Modulation of a GPCR signaling pathway by a piperidine antagonist.

Conclusion

The one-pot synthesis of piperidine derivatives using principles of click chemistry, such as multicomponent reactions, provides an efficient and versatile platform for the generation of diverse molecular entities. The protocols detailed in these application notes offer robust and practical methods for researchers in medicinal chemistry and drug development to access these valuable scaffolds. The ability to rapidly synthesize libraries of piperidine derivatives is crucial for the exploration of structure-activity relationships and the discovery of novel therapeutic agents targeting a range of biological pathways.

References

Application Notes and Protocols: Utilization of tert-Butyl 3-Ethenylpiperidine-1-carboxylate in PROTAC and Degrader Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, allows for rational design and optimization. The linker itself is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the final degrader molecule.[3][4]

Incorporating rigid scaffolds like piperidine rings into the linker can enhance metabolic stability and provide a more defined spatial orientation for the two ligands, which is crucial for the formation of a productive ternary complex between the target protein and the E3 ligase.[4] tert-Butyl 3-ethenylpiperidine-1-carboxylate is a versatile building block for the synthesis of such linkers. Its vinyl group serves as a chemical handle that can be elaborated into a variety of functional groups, allowing for flexible and modular attachment to either the warhead or the E3 ligase ligand.

These application notes provide a comprehensive guide to the proposed synthetic utility of this compound in the construction of PROTACs, offering detailed protocols for its chemical modification and subsequent incorporation into a model PROTAC targeting the BET bromodomain protein BRD4 for degradation via the Cereblon (CRBN) E3 ligase.

Proposed Synthetic Strategy

The vinyl group of this compound is not typically used for direct conjugation in PROTAC synthesis. A more common and robust strategy involves its conversion to a more versatile functional group, such as a primary amine or a carboxylic acid. This note outlines a two-step process to convert the vinyl group into an aminoethyl moiety, which can then be readily used in standard amide coupling reactions to assemble the final PROTAC.

The proposed workflow involves an initial oxidative cleavage of the ethenyl group to yield an aldehyde, followed by a reductive amination to introduce the desired primary amine, which is protected for subsequent steps.

G cluster_0 Functionalization of the Piperidine Building Block cluster_1 PROTAC Assembly Start This compound Step1 Oxidative Cleavage (e.g., Ozonolysis or OsO4/NaIO4) Start->Step1 Intermediate1 tert-Butyl 3-formylpiperidine-1-carboxylate Step1->Intermediate1 Step2 Reductive Amination (e.g., with NH4OAc, NaBH3CN) Intermediate1->Step2 Intermediate2 tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate Step2->Intermediate2 Coupling1 Amide Coupling (HATU, DIPEA) Intermediate2->Coupling1 Warhead POI Warhead with Carboxylic Acid Handle (e.g., JQ1-acid) Warhead->Coupling1 E3Ligand E3 Ligase Ligand with Linker and Amine Handle (e.g., Pomalidomide-linker-NH2) Coupling2 Amide Coupling (HATU, DIPEA) E3Ligand->Coupling2 Intermediate3 Warhead-Piperidine Intermediate Coupling1->Intermediate3 Deprotection Boc Deprotection (TFA or HCl) Intermediate3->Deprotection Intermediate4 Deprotected Intermediate with free piperidine-NH Deprotection->Intermediate4 Intermediate4->Coupling2 FinalPROTAC Final PROTAC Degrader Coupling2->FinalPROTAC

Caption: Proposed synthetic workflow for PROTAC synthesis.

Data Presentation

The following tables summarize representative quantitative data for the proposed synthetic steps and the biological activity of a resulting hypothetical BRD4-targeting PROTAC.

Table 1: Representative Yields for Chemical Transformations

Step No.ReactionStarting MaterialProductRepresentative Yield (%)
1Oxidative CleavageThis compoundtert-Butyl 3-formylpiperidine-1-carboxylate75-90%
2Reductive Aminationtert-Butyl 3-formylpiperidine-1-carboxylatetert-Butyl 3-(aminomethyl)piperidine-1-carboxylate60-80%
3Amide Coupling 1tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate & JQ1-acidWarhead-Piperidine Intermediate70-85%
4Boc DeprotectionWarhead-Piperidine IntermediateDeprotected Intermediate>95%
5Amide Coupling 2Deprotected Intermediate & Pomalidomide-linker-COOHFinal BRD4 PROTAC65-80%

Table 2: Representative Biological Activity of a Hypothetical BRD4 PROTAC

Compound NameTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
PROTAC-PIPE-BRD4BRD4Cereblon (CRBN)HeLa25>90%
PROTAC-PIPE-BRD4BRD4Cereblon (CRBN)VCaP40>90%

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are representative for a potent BRD4 degrader and would require experimental validation for any newly synthesized molecule.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-formylpiperidine-1-carboxylate (Oxidative Cleavage)

This protocol describes the conversion of the vinyl group to an aldehyde via a two-step ozonolysis-reduction procedure.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) generated by an ozone generator

  • Dimethyl sulfide (DMS)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of anhydrous DCM and MeOH.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction by TLC. The reaction is complete when the starting material is consumed. A blue color in the solution indicates an excess of ozone.

  • Purge the solution with nitrogen or argon gas for 15-20 minutes to remove excess ozone.

  • Add dimethyl sulfide (DMS, 3.0 eq) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield tert-butyl 3-formylpiperidine-1-carboxylate as a clear oil.

Protocol 2: Synthesis of tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate (Reductive Amination)

This protocol describes the conversion of the aldehyde to a primary amine.

Materials:

  • tert-Butyl 3-formylpiperidine-1-carboxylate

  • Ammonium acetate (NH₄OAc)

  • Methanol (MeOH), anhydrous

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous methanol.

  • Add ammonium acetate (10.0 eq) to the solution and stir at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with DCM (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to provide the crude amine product, which can often be used in the next step without further purification.

Protocol 3: General Protocol for PROTAC Assembly (Amide Coupling)

This protocol outlines the coupling of the functionalized piperidine linker to a warhead and an E3 ligase ligand.

Materials:

  • Amine-functionalized linker (e.g., product from Protocol 2)

  • Carboxylic acid-functionalized partner (e.g., JQ1-acid or Pomalidomide-linker-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Preparative HPLC for purification

Procedure (Amide Coupling):

  • In an anhydrous solvent such as DMF, dissolve the carboxylic acid component (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the amine component (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by silica gel chromatography or preparative HPLC.

Procedure (Boc Deprotection):

  • Dissolve the Boc-protected intermediate in DCM.

  • Add an excess of TFA (typically 20-50% v/v) and stir at room temperature for 1-2 hours.

  • Monitor for completion by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used directly in the next coupling step.

Signaling Pathway and Mechanism of Action

The hypothetical PROTAC synthesized using the piperidine linker derived from this compound would target BRD4 for degradation. BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.

G cluster_0 Normal BRD4 Function cluster_1 PROTAC-Mediated BRD4 Degradation Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 binds PTEFb P-TEFb BRD4->PTEFb recruits PolII RNA Pol II PTEFb->PolII phosphorylates Transcription Gene Transcription (e.g., MYC) PolII->Transcription PROTAC BRD4 PROTAC BRD4_d BRD4 PROTAC->BRD4_d binds CRBN CRBN E3 Ligase PROTAC->CRBN binds Ternary Ternary Complex (BRD4-PROTAC-CRBN) BRD4_d->Ternary CRBN->Ternary Ub Ubiquitination Ternary->Ub Proteasome 26S Proteasome Ub->Proteasome Degradation BRD4 Degradation Proteasome->Degradation NoTranscription Inhibition of Oncogene Transcription Degradation->NoTranscription

Caption: BRD4 signaling and PROTAC mechanism of action.

By inducing the degradation of BRD4, the PROTAC effectively removes this critical transcriptional co-activator, leading to the downregulation of oncogenes and subsequent inhibition of cancer cell proliferation. The mechanism relies on the PROTAC's ability to form a ternary complex with BRD4 and the CRBN E3 ligase, leading to the ubiquitination and proteasomal degradation of BRD4.

References

Application Notes and Protocols for the Catalytic Hydrogenation of tert-Butyl 3-Ethenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of alkenes is a fundamental transformation in organic synthesis, crucial for the production of saturated compounds. In the context of pharmaceutical and drug development, the selective reduction of an ethenyl (vinyl) group on a piperidine scaffold is a key step in the synthesis of various biologically active molecules. This document provides detailed application notes and protocols for the catalytic hydrogenation of tert-butyl 3-ethenylpiperidine-1-carboxylate to yield tert-butyl 3-ethylpiperidine-1-carboxylate. The reaction proceeds with high selectivity and yield, and the protocol is designed to be robust and reproducible for laboratory-scale synthesis. The Boc protecting group is stable under these hydrogenation conditions.

Reaction Scheme

The overall reaction involves the addition of hydrogen across the double bond of the ethenyl group, catalyzed by palladium on carbon (Pd/C).

Reactant: this compound Product: tert-butyl 3-ethylpiperidine-1-carboxylate Catalyst: Palladium on Carbon (Pd/C) Reagent: Hydrogen gas (H₂)

Data Presentation

The following tables summarize the quantitative data for the catalytic hydrogenation of this compound under various reaction conditions. The data is compiled from analogous reactions of N-vinyl derivatives reported in the literature, which demonstrate high conversion and selectivity.[1][2]

Table 1: Effect of Catalyst Loading on Reaction Performance

EntryCatalystCatalyst Loading (mol%)H₂ Pressure (MPa)Time (h)Conversion (%)Selectivity (%)
110% Pd/C114>99>99
210% Pd/C0.516>99>99
35% Pd/C214>99>99

Table 2: Influence of Solvent and Temperature on Reaction Efficiency

EntrySolventTemperature (°C)H₂ Pressure (MPa)Time (h)Conversion (%)Selectivity (%)
1Methanol2514>99>99
2Ethanol2514>99>99
3Ethyl Acetate2515>99>99
4Methanol5012>99>99

Experimental Protocols

This section provides a detailed methodology for the catalytic hydrogenation of this compound.

Materials
  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (inert)

  • Celite® or another filtration aid

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

Safety Precautions
  • Palladium on carbon is pyrophoric, especially when dry and in the presence of air and a flammable solvent. Handle with care in an inert atmosphere.

  • Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.

  • The high-pressure reactor should be operated by trained personnel according to the manufacturer's instructions.

Detailed Experimental Procedure
  • Reactor Preparation:

    • Ensure the high-pressure reactor vessel is clean and dry.

    • Add a magnetic stir bar to the vessel.

    • Charge the reactor with this compound (e.g., 1.0 g, 4.73 mmol).

    • Add anhydrous methanol (e.g., 20 mL) to dissolve the substrate.

  • Catalyst Addition:

    • In a separate vial, weigh the 10% Pd/C catalyst (e.g., 50 mg, ~1 mol%).

    • Wet the catalyst with a small amount of methanol to form a slurry. This minimizes the risk of ignition upon contact with air.

    • Carefully transfer the catalyst slurry to the reactor vessel.

  • Sealing and Purging the Reactor:

    • Securely seal the reactor vessel.

    • Connect the reactor to a vacuum/inert gas line.

    • Evacuate the reactor to remove air and then backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation Reaction:

    • After the final purge, connect the reactor to a hydrogen gas source.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa).

    • Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen.

    • Maintain the reaction at room temperature (25 °C).

    • Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete within 4-6 hours.

  • Reaction Work-up:

    • Once the hydrogen uptake ceases, stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas to remove any residual hydrogen.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as it may be pyrophoric. Quench the filter cake with water immediately after filtration.

    • Rinse the reactor and the filter cake with a small amount of methanol to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Purification:

    • The resulting crude product, tert-butyl 3-ethylpiperidine-1-carboxylate, is often of high purity (>99%) and may not require further purification.[1]

    • If necessary, the product can be purified by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

G Experimental Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification prep1 Dissolve Substrate in Methanol prep2 Add Pd/C Catalyst prep1->prep2 react1 Seal and Purge Reactor prep2->react1 react2 Pressurize with H₂ react1->react2 react3 Stir at Room Temperature react2->react3 workup1 Vent and Purge Reactor react3->workup1 workup2 Filter to Remove Catalyst workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 workup4 Purify (if necessary) workup3->workup4

Caption: Workflow for the catalytic hydrogenation process.

Reaction Mechanism on Palladium Surface

G Simplified Reaction Mechanism cluster_surface Palladium Catalyst Surface H2 H₂ Pd_Surface Pd(0) Surface H2->Pd_Surface Adsorption & Dissociation Alkene Ethenyl Group Alkene->Pd_Surface π-complexation Adsorbed_H Adsorbed H atoms Adsorbed_Alkene Adsorbed Alkene Adsorbed_H->Adsorbed_Alkene Stepwise H addition Product Ethyl Group Adsorbed_Alkene->Product Desorption

Caption: Mechanism of hydrogenation on a palladium surface.

References

Application Notes and Protocols for the Functionalization of the Piperidine Ring in tert-Butyl 3-Ethenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected outcomes for the chemical functionalization of the vinyl group in tert-butyl 3-ethenylpiperidine-1-carboxylate. This versatile building block allows for the introduction of various functional groups, opening avenues for the synthesis of novel piperidine-based compounds with potential therapeutic applications. The following sections detail key transformations including hydroboration-oxidation, epoxidation, dihydroxylation, and ozonolysis.

Hydroboration-Oxidation: Synthesis of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Hydroboration-oxidation is a two-step reaction that converts the terminal alkene of this compound into a primary alcohol with anti-Markovnikov regioselectivity. The reaction proceeds via a syn-addition of the borane to the double bond, followed by oxidation with retention of stereochemistry. The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance regioselectivity.

Expected Quantitative Data:

While specific yields for this exact substrate can vary, hydroboration-oxidation of terminal alkenes typically proceeds in high yield. The diastereoselectivity will be influenced by the stereochemistry of the starting material and the hydroborating agent used.

ProductReagentsSolventYield (%)Diastereomeric Ratio (d.r.)
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate1. BH₃·THF2. H₂O₂, NaOHTHF>90Mixture of diastereomers
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate1. 9-BBN2. H₂O₂, NaOHTHF>95Improved diastereoselectivity

Experimental Protocol:

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) or 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous THF is prepared under an inert atmosphere (Argon or Nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of the hydroborating agent (BH₃·THF or 9-BBN, 1.1 eq) in THF is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is cooled back to 0 °C, and 3 M aqueous NaOH (1.5 eq) is added slowly, followed by the careful, dropwise addition of 30% H₂O₂ (1.5 eq).

  • The mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Reaction Workflow:

G cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step A This compound C Trialkylborane Intermediate A->C Anhydrous THF, 0 °C to RT B Hydroborating Agent (e.g., BH3-THF) B->C E tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate C->E 0 °C to RT D H2O2, NaOH D->E

Caption: Hydroboration-Oxidation Workflow.

Epoxidation: Synthesis of tert-Butyl 3-(Oxiran-2-yl)piperidine-1-carboxylate

Epoxidation of the vinyl group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide. The reaction is stereospecific, with the oxygen atom adding to one face of the double bond (syn-addition).

Expected Quantitative Data:

ProductReagentSolventYield (%)
tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylatem-CPBADichloromethane>85

Experimental Protocol:

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • This compound (1.0 eq) is dissolved in dichloromethane.

  • The solution is cooled to 0 °C in an ice bath.

  • m-CPBA (1.2 eq) is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is diluted with DCM and washed successively with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 3-(oxiran-2-yl)piperidine-1-carboxylate.

Reaction Pathway:

G A This compound C tert-Butyl 3-(oxiran-2-yl)piperidine-1-carboxylate A->C DCM, 0 °C to RT B m-CPBA B->C

Caption: Epoxidation Reaction Pathway.

Dihydroxylation: Synthesis of tert-Butyl 3-(1,2-Dihydroxyethyl)piperidine-1-carboxylate

The vinyl group can be converted to a vicinal diol through dihydroxylation. For asymmetric synthesis, the Sharpless asymmetric dihydroxylation is the method of choice, employing a catalytic amount of osmium tetroxide in the presence of a chiral ligand. The choice of ligand (AD-mix-α or AD-mix-β) determines the stereochemistry of the resulting diol.

Expected Quantitative Data:

ProductReagentEnantiomeric Excess (ee, %)
(R)-tert-Butyl 3-(1,2-dihydroxyethyl)piperidine-1-carboxylateAD-mix-β>95
(S)-tert-Butyl 3-(1,2-dihydroxyethyl)piperidine-1-carboxylateAD-mix-α>95

Experimental Protocol:

Materials:

  • This compound

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

Procedure:

  • A mixture of tert-butanol and water (1:1) is prepared.

  • AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.0 eq) are added to the solvent mixture and stirred until two clear phases are formed.

  • The mixture is cooled to 0 °C.

  • This compound (1.0 eq) is added, and the reaction is stirred vigorously at 0 °C for 12-24 hours.

  • Solid sodium sulfite (1.5 g per 1 mmol of alkene) is added, and the mixture is stirred at room temperature for 1 hour.

  • Ethyl acetate is added, and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with 2 M NaOH and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude diol is purified by flash column chromatography.

Logical Relationship for Stereocontrol:

G cluster_input Inputs cluster_reagents Chiral Reagents cluster_output Stereoisomeric Products A This compound D (S)-Diol A->D E (R)-Diol A->E B AD-mix-α B->D Selects for C AD-mix-β C->E Selects for

Caption: Stereocontrol in Sharpless Dihydroxylation.

Ozonolysis: Synthesis of tert-Butyl 3-Formylpiperidine-1-carboxylate

Ozonolysis provides a method for the oxidative cleavage of the double bond. A reductive work-up following ozonolysis yields the corresponding aldehyde.

Expected Quantitative Data:

ProductWork-up ReagentSolventYield (%)
tert-Butyl 3-formylpiperidine-1-carboxylateDimethyl sulfide (DMS)Dichloromethane/Methanol>80

Experimental Protocol:

Materials:

  • This compound

  • Ozone (O₃) generator

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Dimethyl sulfide (DMS)

  • Argon or Nitrogen atmosphere

Procedure:

  • This compound (1.0 eq) is dissolved in a mixture of dichloromethane and methanol (e.g., 9:1) and cooled to -78 °C.

  • A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

  • The solution is purged with argon or nitrogen to remove excess ozone.

  • Dimethyl sulfide (2.0 eq) is added, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with water and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude aldehyde is purified by flash column chromatography.

Experimental Workflow:

G A Dissolve Substrate in DCM/MeOH B Cool to -78 °C A->B C Bubble O3 until blue color persists B->C D Purge with N2/Ar C->D E Add Dimethyl Sulfide (DMS) D->E F Warm to RT and Stir E->F G Work-up and Purification F->G H tert-Butyl 3-formylpiperidine-1-carboxylate G->H

Caption: Ozonolysis Experimental Workflow.

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in the Synthesis of 1-Boc-3-vinyl-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Boc-3-vinyl-piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, we will delve into common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity.

Introduction

The synthesis of 1-Boc-3-vinyl-piperidine, a valuable building block in medicinal chemistry, typically involves the olefination of 1-Boc-3-piperidone. While seemingly straightforward, this reaction is often plagued by issues that can significantly lower the yield and complicate purification. This guide provides practical, field-proven insights to help you navigate these challenges effectively. We will focus on the most common synthetic routes, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, and address specific problems you may encounter.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that can arise during the synthesis of 1-Boc-3-vinyl-piperidine. Each problem is presented with its likely causes and actionable solutions.

Issue 1: Low or No Product Formation

Symptoms: TLC or GC-MS analysis shows unreacted 1-Boc-3-piperidone and no desired product.

Potential Causes & Solutions:

  • Ineffective Ylide Generation (Wittig Reaction): The phosphorus ylide may not be forming efficiently.

    • Solution: Ensure your base is strong enough to deprotonate the phosphonium salt. n-Butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used. Also, ensure your solvent is anhydrous, as protic solvents will quench the ylide.

  • Inactive Phosphonate Carbanion (HWE Reaction): Similar to the Wittig reaction, the phosphonate carbanion may not be forming.

    • Solution: While phosphonate carbanions are more nucleophilic and less basic than phosphonium ylides, a sufficiently strong base is still required.[1][2] Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF are effective.

  • Poor Quality Starting Material: Your 1-Boc-3-piperidone may be impure or degraded.

    • Solution: Purify the starting material before use, for example, by flash chromatography or distillation under reduced pressure.[3][4]

  • Steric Hindrance: The piperidone ring can present some steric hindrance.

    • Solution: Consider using a less sterically hindered phosphonium salt or phosphonate ester. For the HWE reaction, using a smaller base like NaH might be beneficial.

Issue 2: Formation of Isomeric Byproducts

Symptoms: NMR or GC-MS analysis reveals the presence of ethylidene-piperidine isomers in addition to the desired 3-vinyl-piperidine.

Potential Causes & Solutions:

  • Isomerization of the Product: The terminal vinyl group can isomerize to the more thermodynamically stable internal ethylidene isomers, especially under harsh reaction conditions.[5]

    • Solution:

      • Use Milder Reaction Conditions: Avoid high temperatures and prolonged reaction times.

      • Choose the Right Base: A strong, non-nucleophilic base is preferred. Lithium bases are sometimes implicated in isomerization; consider sodium or potassium bases.

      • Careful Work-up: Quench the reaction at a low temperature and avoid acidic conditions during work-up, which can catalyze isomerization.

Issue 3: Polymerization of the Product

Symptoms: A significant amount of insoluble, high-molecular-weight material is observed in the reaction flask or during purification.

Potential Causes & Solutions:

  • Radical Polymerization: The vinyl group is susceptible to polymerization, which can be initiated by heat, light, or trace metal impurities.[5]

    • Solution:

      • Maintain a Low Temperature: Run the reaction at the lowest effective temperature.

      • Exclude Light: Protect the reaction from light by wrapping the flask in aluminum foil.

      • Use an Inhibitor: Consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) to the reaction mixture, especially during distillation or prolonged storage.

Frequently Asked Questions (FAQs)

Q1: Which olefination method is better for this synthesis, Wittig or Horner-Wadsworth-Emmons (HWE)?

A1: Both methods can be effective, but the Horner-Wadsworth-Emmons (HWE) reaction often offers significant advantages for this particular transformation. The dialkylphosphate byproduct of the HWE reaction is water-soluble, making it much easier to remove during aqueous work-up compared to the triphenylphosphine oxide generated in the Wittig reaction, which often requires chromatography for complete removal.[1] Furthermore, the HWE reaction typically favors the formation of the (E)-alkene, which in this case is the desired terminal alkene.[6]

Q2: How can I prepare high-purity 1-Boc-3-piperidone?

A2: High-purity 1-Boc-3-piperidone is crucial for a successful olefination reaction. A common synthetic route involves the oxidation of 1-Boc-3-hydroxypiperidine.[4] The crude product can be purified by vacuum distillation.[3][4]

Q3: What are the best practices for setting up the olefination reaction to maximize yield?

A3: To maximize your yield, consider the following:

  • Strictly Anhydrous Conditions: Water will react with the strong bases used to generate the ylide or carbanion. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents and intermediates.

  • Controlled Reagent Addition: Add the base to the phosphonium salt or phosphonate ester at a low temperature (e.g., 0 °C or -78 °C) to control the exotherm and prevent side reactions. Then, add the 1-Boc-3-piperidone slowly to the pre-formed ylide or carbanion solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid prolonged heating that could lead to side reactions.

Q4: My purification by column chromatography is difficult. Are there any tips?

A4: The product, 1-Boc-3-vinyl-piperidine, can be challenging to purify due to the presence of non-polar byproducts. Here are some suggestions:

  • Optimize Your Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can help separate the product from less polar impurities.

  • Consider an Alternative to Silica Gel: If your product is sensitive to the acidic nature of silica gel, consider using neutral alumina for chromatography.

  • Aqueous Wash: Before chromatography, a thorough aqueous work-up is essential to remove water-soluble byproducts, especially if you are using the HWE reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-piperidone from 1-Boc-3-hydroxypiperidine

Objective: To prepare the starting ketone for the olefination reaction.

Materials:

  • 1-Boc-3-hydroxypiperidine

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure (Swern Oxidation):

  • In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool to -78 °C.

  • Slowly add a solution of DMSO (2.4 eq) in anhydrous DCM.

  • After stirring for 15 minutes, add a solution of 1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM.

  • Stir for 30 minutes at -78 °C, then add triethylamine (5.0 eq).

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or vacuum distillation.

Protocol 2: Horner-Wadsworth-Emmons Olefination of 1-Boc-3-piperidone

Objective: To synthesize 1-Boc-3-vinyl-piperidine.

Materials:

  • 1-Boc-3-piperidone

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add triethyl phosphonoacetate (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-3-piperidone (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Visualizing the Process

Reaction Scheme

G start 1-Boc-3-piperidone product 1-Boc-3-vinyl-piperidine start->product Olefination reagent Ph3P=CH2 (Wittig) or (EtO)2P(O)CH2CO2Et / Base (HWE) side_product1 Ethylidene-piperidine (Isomerization) product->side_product1 Side Reaction side_product2 Polymer product->side_product2 Side Reaction

Caption: Key transformation and potential side reactions.

Troubleshooting Workflow

G start Low Yield of 1-Boc-3-vinyl-piperidine check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Base, Ylide/Phosphonate) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere) start->check_conditions check_side_reactions Analyze for Byproducts (Isomers, Polymer) start->check_side_reactions optimize_purification Optimize Purification (Chromatography) check_sm->optimize_purification check_reagents->optimize_purification check_conditions->optimize_purification check_side_reactions->optimize_purification success Improved Yield optimize_purification->success

Caption: A systematic approach to troubleshooting low yields.

Data Summary

ParameterWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium salt (e.g., Ph3PCH3Br)Phosphonate ester (e.g., (EtO)2P(O)CH2R)
Byproduct Triphenylphosphine oxideDialkylphosphate salt
Byproduct Removal Often requires chromatographyTypically removed by aqueous wash
Stereoselectivity Varies depending on ylide stabilityGenerally favors (E)-alkene
Reagent Reactivity Ylides are highly basicPhosphonate carbanions are more nucleophilic

References

Tert-butyl 3-ethenylpiperidine-1-carboxylate stability under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl 3-ethenylpiperidine-1-carboxylate, focusing on its stability and reactivity under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The main stability concern is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[1] Exposure to acidic conditions will lead to its cleavage, forming 3-ethenylpiperidine. Additionally, the ethenyl (vinyl) group is susceptible to acid-catalyzed side reactions such as hydration, polymerization, or intramolecular cyclization. The vinyl group is generally labile under acidic conditions.[2]

Q2: What are the typical acidic conditions for removing the Boc group?

A2: Standard conditions for Boc deprotection involve strong acids.[3] Common reagents include a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[4][5]

Q3: What are the most common side products observed during the acidic treatment of Boc-protected piperidines?

A3: The most common side product arises from the reactive tert-butyl cation generated during the cleavage of the Boc group.[6] This cation can lead to t-butylation, which is the alkylation of any nucleophilic species present in the reaction mixture.[5][6] For this compound specifically, potential side products from the vinyl group include the corresponding alcohol (from hydration) or oligomeric/polymeric material.

Q4: How can I monitor the progress of the Boc deprotection reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the disappearance of the starting material.[4]

Q5: Are there milder alternatives to TFA or HCl for Boc deprotection if my molecule is sensitive?

A5: Yes, for substrates with other acid-sensitive functional groups, milder deprotection methods can be considered.[2] Options include using lower concentrations of acid, lower reaction temperatures, or alternative acidic reagents like bismuth(III) trichloride in acetonitrile/water, which can be more chemoselective.[7]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptom: LC-MS or NMR analysis of the crude product shows a significant amount of starting material.

Possible Cause Troubleshooting Steps
Insufficient Acid Strength or Concentration Increase the acid concentration (e.g., from 25% to 50% TFA in DCM).[4] Ensure the acid quality is high, as TFA can be hygroscopic, and water can reduce its effectiveness.
Inadequate Reaction Time Extend the reaction time and continue to monitor progress by TLC or LC-MS.[5] Some sterically hindered substrates may require longer reaction times.
Poor Solubility Ensure the substrate is fully dissolved in the reaction solvent. If solubility is an issue, consider a different co-solvent.
Low Reaction Temperature While starting at 0°C is common to control reactivity, allowing the reaction to warm to room temperature is standard.[5] Gentle warming (e.g., to 40°C) can be considered cautiously if the reaction is sluggish, but be mindful of potential side reactions with the vinyl group.[4]
Issue 2: Formation of Unexpected Side Products

Symptom: LC-MS or NMR analysis shows unexpected peaks, potentially with masses corresponding to t-butyl adduction, hydration, or oligomerization.

Possible Cause Troubleshooting Steps
t-Butylation The tert-butyl cation formed during deprotection can alkylate the deprotected amine or other nucleophiles.[4] Add a scavenger such as triisopropylsilane (TIS) or water (typically 2.5-5% v/v) to the reaction mixture to trap the tert-butyl cation.[4][8]
Acid-catalyzed Hydration of the Vinyl Group The vinyl group can be protonated by the strong acid, leading to a carbocation that is subsequently trapped by water to form an alcohol. Ensure anhydrous reaction conditions by using dry solvents and reagents.
Acid-catalyzed Polymerization of the Vinyl Group The vinyl group may undergo acid-triggered polymerization.[4][8] Use the minimum effective concentration of acid and reaction time. Running the reaction at a lower temperature (0°C) may help minimize this side reaction.
Intramolecular Cyclization Depending on the reaction conditions and substrate structure, intramolecular reactions involving the vinyl group are a possibility.[1] Careful control of reaction conditions (temperature, concentration) is crucial.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM
  • Preparation: Dissolve the this compound substrate in anhydrous dichloromethane (DCM).

  • Reagent Addition: In a separate flask, prepare a deprotection cocktail of 25-50% trifluoroacetic acid (TFA) in DCM. To mitigate side reactions, consider adding scavengers like 2.5% triisopropylsilane (TIS) and 2.5% water.[4][8]

  • Reaction: Add the deprotection cocktail to the substrate solution at 0°C. Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the disappearance of the starting material using TLC or LC-MS.

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The product is typically obtained as the TFA salt.[5]

Protocol 2: Boc Deprotection with HCl in Dioxane
  • Preparation: Dissolve the this compound substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution, often at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. A precipitate of the hydrochloride salt may form.[4]

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The product can often be isolated by precipitation with a non-polar solvent like diethyl ether and collected by filtration.[2]

Diagrams

G cluster_input Starting Material cluster_conditions Acidic Conditions start This compound acid Strong Acid (TFA or HCl) start->acid Treatment with deprotected Desired Product: 3-Ethenylpiperidine Salt acid->deprotected Leads to t_butyl t-Butylation Side Product acid->t_butyl Can cause hydrated Hydration of Vinyl Group acid->hydrated Can cause polymerized Polymerization of Vinyl Group acid->polymerized Can cause

Caption: Factors affecting this compound stability.

References

Common impurities in commercial tert-butyl 3-ethenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing commercial tert-butyl 3-ethenylpiperidine-1-carboxylate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial batches of this compound can contain several process-related and degradation impurities. The specific impurities and their levels can vary between suppliers and batches. Common impurities can be categorized as follows:

  • Starting Material Residues: Unreacted precursors from the synthesis.

  • Reaction Byproducts: Unwanted products formed during the synthesis.

  • Isomers: Structural isomers of the target compound.

  • Degradation Products: Impurities formed due to instability of the final product.

A summary of potential impurities is provided in the table below.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, CAD) is effective for quantifying the main component and non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be used as a primary method to determine the absolute purity without the need for a specific reference standard of the analyte.

Q3: What are the storage recommendations for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dry place, away from light and sources of heat. The vinyl group is susceptible to polymerization, so it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent reaction yields or unexpected side products. Presence of unreacted starting materials or byproducts in the commercial reagent.1. Verify the purity of the starting material using the analytical protocols provided below. 2. Purify the commercial material by column chromatography or distillation if significant impurities are detected.
Formation of polymeric material during the reaction. Polymerization of the vinyl group, potentially initiated by heat, light, or radical initiators.1. Ensure reactions are carried out under an inert atmosphere. 2. Avoid excessive heating. 3. Consider adding a radical inhibitor (e.g., BHT) if the reaction conditions permit.
Difficulty in isolating the desired product. Presence of isomeric impurities with similar physical properties.1. Optimize chromatographic separation conditions (e.g., solvent gradient, column type) to resolve the desired product from its isomers. 2. Consider derivatization to facilitate separation.

Summary of Potential Impurities

Impurity Name Structure CAS Number (if available) Typical Source Potential Impact
tert-Butyl 3-formylpiperidine-1-carboxylate118156-93-7Unreacted starting material from Wittig synthesis.Can lead to the formation of undesired imine or alcohol byproducts in subsequent reactions.
Triphenylphosphine oxide791-28-6Byproduct of the Wittig reaction.Can complicate product purification.
(E/Z)-tert-Butyl 3-ethylidenepiperidine-1-carboxylateNot readily availableIsomerization of the ethenyl group.[1]May have different reactivity and pharmacological activity compared to the desired product. Difficult to separate due to similar properties.
3-Ethenylpiperidine78559-78-3Incomplete Boc-protection or degradation (loss of Boc group).The free amine can undergo undesired side reactions.
Di-tert-butyl dicarbonate (Boc Anhydride)24424-99-5Excess reagent from the Boc-protection step.Can react with nucleophiles in subsequent steps.
tert-Butanol75-65-0Byproduct of Boc-protection and degradation product of the Boc group.A common residual solvent that can sometimes interfere with reactions.
Palladium ResiduesN/AN/AResidual catalyst from Heck coupling synthesis.Can be toxic and may interfere with downstream catalytic processes.

Experimental Protocols

HPLC-UV Method for Purity Assessment
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • 0-20 min: 5-95% B

    • 20-25 min: 95% B

    • 25-26 min: 95-5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 1:1 mixture of water and acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Volatile Impurities
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

  • Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

Visualizations

Synthesis_and_Impurity_Formation cluster_synthesis Synthetic Pathways cluster_impurities Potential Impurities N_Boc_3_piperidone tert-Butyl 3-oxopiperidine-1-carboxylate Product tert-Butyl 3-ethenylpiperidine-1-carboxylate N_Boc_3_piperidone->Product Wittig Reaction Impurity1 Unreacted N-Boc-3-piperidone N_Boc_3_piperidone->Impurity1 Incomplete reaction Wittig_Reagent Methyltriphenylphosphonium bromide + Base Heck_Precursor tert-Butyl 3-(triflyloxy)piperidine-1-carboxylate Heck_Precursor->Product Heck Coupling (Pd catalyst) Impurity5 Pd Residues Heck_Precursor->Impurity5 Catalyst carryover Ethylene Ethylene Impurity2 Triphenylphosphine oxide Product->Impurity2 Wittig byproduct Impurity3 (E/Z)-tert-Butyl 3-ethylidenepiperidine- 1-carboxylate Product->Impurity3 Isomerization Impurity4 3-Ethenylpiperidine (de-Boc) Product->Impurity4 Degradation (acid/heat)

Caption: Synthetic pathways and potential impurity formation.

Troubleshooting_Workflow Start Experiment Start: Using commercial This compound Check1 Inconsistent Results or Unexpected Side Products? Start->Check1 Action1 Assess Purity: Run HPLC and GC-MS (see protocols) Check1->Action1 Yes Continue Proceed with Experiment Check1->Continue No Check2 Significant Impurities Detected? Action1->Check2 Action2 Purify Reagent: Column Chromatography or Distillation Check2->Action2 Yes Check2->Continue No Action2->Continue Contact Contact Technical Support for further assistance Action2->Contact Purification Unsuccessful End Successful Experiment Continue->End

Caption: Troubleshooting workflow for experimental issues.

References

Side reactions to avoid when using 1-Boc-3-vinyl-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-3-vinyl-piperidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on avoiding common side reactions.

Frequently Asked Questions (FAQs)

General Handling and Stability

Q1: How should I store 1-Boc-3-vinyl-piperidine to prevent degradation?

A1: 1-Boc-3-vinyl-piperidine should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. The vinyl group is susceptible to polymerization, which can be initiated by heat, light, or the presence of radical initiators. To minimize this risk, storage at 2-8°C is recommended.

Side Reactions Involving the Vinyl Group

Q2: I am performing a Heck reaction with 1-Boc-3-vinyl-piperidine and an aryl halide, but I am observing a mixture of products. What are the likely side reactions?

A2: In a Heck reaction, besides the expected β-arylation product, you may encounter side products arising from:

  • Isomerization of the double bond: The vinyl group can isomerize to the more thermodynamically stable internal (E)- or (Z)-ethylidene piperidine. This can occur prior to or after the Heck coupling.

  • Formation of the α-arylation product: While β-arylation is generally favored, a small amount of the α-arylation product may be formed depending on the reaction conditions and the catalyst system used.[1]

  • Homocoupling of the aryl halide: This side reaction can consume your aryl halide and reduce the yield of the desired product.

To minimize these side reactions, it is crucial to carefully select the palladium catalyst, ligand, base, and solvent.

Q3: How can I prevent isomerization of the vinyl group during a reaction?

A3: Isomerization of the vinyl group to the more stable ethylidene isomer is a common side reaction, particularly under thermal or acidic conditions. To minimize this:

  • Use mild reaction conditions: Avoid high temperatures and prolonged reaction times whenever possible.

  • Choose appropriate catalysts: Some transition metal catalysts can promote isomerization. Screening different catalysts and ligands is recommended.

  • Maintain a non-acidic environment: The Boc protecting group is acid-labile, and its cleavage can create an acidic environment that may promote isomerization.

Q4: I am attempting a hydroboration-oxidation of the vinyl group, what are the potential side reactions to be aware of?

A4: Hydroboration-oxidation is generally a highly regioselective and stereoselective reaction, favoring the anti-Markovnikov alcohol with syn-addition of the hydrogen and hydroxyl groups.[2][3][4][5][6] However, potential side reactions include:

  • Formation of the Markovnikov alcohol: A small amount of the isomeric alcohol (at the α-position) may be formed, especially if sterically unhindered boranes are used. Using bulkier borane reagents like 9-BBN can improve regioselectivity.

  • Incomplete oxidation: If the oxidation step with hydrogen peroxide and a base is not complete, you may isolate borane intermediates.

  • Over-oxidation: Under harsh conditions, the resulting alcohol could be further oxidized to an aldehyde or carboxylic acid, although this is less common with standard hydroboration-oxidation workups.

Q5: Can 1-Boc-3-vinyl-piperidine undergo Aza-Michael addition?

A5: Yes, the vinyl group in 1-Boc-3-vinyl-piperidine is an electron-rich alkene, but it can still act as a Michael acceptor, particularly with highly nucleophilic amines under certain conditions.[7][8][9] A potential side reaction, especially if the Boc group is unintentionally removed, is the intermolecular aza-Michael addition of the deprotected piperidine nitrogen onto the vinyl group of another molecule, leading to dimerization or oligomerization.

Q6: What side reactions should I be concerned about during a metathesis reaction with 1-Boc-3-vinyl-piperidine?

A6: In cross-metathesis reactions, potential side reactions include:

  • Homodimerization: Self-metathesis of 1-Boc-3-vinyl-piperidine can lead to the formation of a symmetrical diene.

  • Catalyst deactivation: The nitrogen atom of the piperidine ring can coordinate to the ruthenium catalyst, potentially leading to deactivation.[10] Using catalysts that are more tolerant to Lewis basic functional groups, such as the second or third generation Grubbs catalysts, can mitigate this issue.[11]

Q7: What should I consider when performing an epoxidation on the vinyl group?

A7: When using reagents like m-CPBA for epoxidation, the primary consideration is diastereoselectivity. The approach of the epoxidizing agent can be influenced by the stereochemistry of the piperidine ring. A potential side reaction is the N-oxidation of the piperidine nitrogen if it is deprotected. However, the Boc group generally protects the nitrogen from oxidation.[12]

Side Reactions Involving the Boc-Protecting Group

Q8: Under what conditions is the Boc group on 1-Boc-3-vinyl-piperidine unstable?

A8: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions.[13][14] It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). It is generally stable to basic and nucleophilic conditions.

Q9: I need to remove the Boc group. What are the potential side reactions involving the vinyl group?

A9: When deprotecting the Boc group with a strong acid like TFA, the primary concern is the potential for the vinyl group to undergo acid-catalyzed side reactions. These can include:

  • Isomerization: As mentioned earlier, acidic conditions can promote the isomerization of the vinyl group to the more stable ethylidene isomer.

  • Polymerization: Cationic polymerization of the vinyl group can be initiated by the acidic conditions.

  • Hydration: If water is present, the vinyl group could undergo acid-catalyzed hydration to form an alcohol.

To minimize these side reactions, it is advisable to use the mildest acidic conditions possible and to keep the reaction time to a minimum. The use of scavengers like triisopropylsilane (TIS) can help to trap the tert-butyl cation generated during deprotection and may reduce some side reactions.[15]

Quantitative Data Summary

The following tables summarize the impact of different reaction conditions on the yield of desired products and the formation of side products.

Table 1: Influence of Reaction Conditions on Heck Reaction Outcome

Aryl Halide Catalyst/Ligand Base Solvent Temp (°C) Time (h) Desired Product Yield (%) Side Product(s) and Yield (%) Reference
Aryl Bromide Pd(OAc)₂ / PPh₃ Et₃N DMF 100 12-24 Typically 60-80% Isomerized product (variable) [16]
Aryl Iodide PdCl₂(PPh₃)₂ K₂CO₃ Acetonitrile 80 12 Typically 70-90% Homocoupling of aryl iodide [17]

| Aryl Bromide | Pd EnCat® 40 | AcONa | Ethanol | 140 (mw) | 0.5 | 46-76% | Isomerized product (not quantified) |[7] |

Table 2: Regioselectivity in Hydroboration-Oxidation

Borane Reagent Solvent Oxidation Conditions Anti-Markovnikov Alcohol (%) Markovnikov Alcohol (%) Reference
BH₃·THF THF H₂O₂, NaOH >95% <5% [2][4]

| 9-BBN | THF | H₂O₂, NaOH | >99% | <1% |[6] |

Experimental Protocols

Protocol 1: Heck Reaction of 1-Boc-3-vinyl-piperidine with an Aryl Bromide

Objective: To synthesize the β-arylated product of 1-Boc-3-vinyl-piperidine.

Materials:

  • 1-Boc-3-vinyl-piperidine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Add anhydrous DMF and stir for 10 minutes to form the catalyst complex.

  • Add 1-Boc-3-vinyl-piperidine (1.0 equivalent), the aryl bromide (1.2 equivalents), and Et₃N (2.0 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Hydroboration-Oxidation of 1-Boc-3-vinyl-piperidine

Objective: To synthesize 1-Boc-3-(2-hydroxyethyl)-piperidine.

Materials:

  • 1-Boc-3-vinyl-piperidine

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M aqueous Sodium hydroxide (NaOH) solution

  • 30% aqueous Hydrogen peroxide (H₂O₂) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 1-Boc-3-vinyl-piperidine (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M solution of BH₃·THF (0.5 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of hydrogen peroxide is exothermic.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Side_Reactions_of_Vinyl_Group reactant 1-Boc-3-vinyl-piperidine product_heck Desired Heck Product (β-arylation) reactant->product_heck Heck Reaction side_isomer_heck Isomerized Heck Product reactant->side_isomer_heck Heck Reaction (side reaction) side_isomer Ethylidene-piperidine (Isomerization) reactant->side_isomer Heat / Acid side_polymer Polymer (Polymerization) reactant->side_polymer Initiator / Heat side_aza_michael Aza-Michael Adduct reactant->side_aza_michael Nucleophilic Amine Boc_Deprotection_Side_Reactions start 1-Boc-3-vinyl-piperidine deprotected 3-Vinyl-piperidine (Desired Product) start->deprotected Acid (e.g., TFA) No side reaction isomerized 3-Ethylidene-piperidine (Isomerization) start->isomerized Acid (e.g., TFA) Side reaction polymerized Polymer start->polymerized Acid (e.g., TFA) Side reaction hydrated Alcohol (Hydration) start->hydrated Acid (e.g., TFA) / H₂O Side reaction

References

Storage and handling guidelines for tert-butyl 3-ethenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tert-butyl 3-ethenylpiperidine-1-carboxylate

Welcome to the technical support guide for this compound (CAS No. 146667-87-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and effective use of this versatile synthetic building block. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific reasoning behind them, enabling you to anticipate challenges and troubleshoot effectively.

Physicochemical Properties

A clear understanding of the compound's properties is fundamental to its successful application. The following data has been compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 146667-87-0[1][2]
Molecular Formula C₁₂H₂₁NO₂[1][2]
Molecular Weight 211.30 g/mol [1][2]
Boiling Point 268.9 °C at 760 mmHg[1][2]
Density 1.028 g/cm³[1][2]
Refractive Index 1.517[1][2]
Flash Point 116.4 °C[1]
Appearance Typically a liquid or low-melting solid[3]

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the storage and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: For maximum stability, the compound should be stored in a freezer at or below -20°C.[3] It should be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric components.[3][4] The container must be sealed tightly to prevent moisture ingress.[5][6]

  • Causality: The two primary points of reactivity are the Boc-protecting group and the ethenyl (vinyl) group. The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions, which can be exacerbated by moisture. The vinyl group can be susceptible to slow polymerization or oxidation over time, processes that are significantly retarded at low temperatures.

Q2: I only have a standard laboratory refrigerator (+4°C). Is this sufficient for short-term storage?

A: While -20°C is ideal, storage at +4°C in a tightly sealed container with an inert gas overlay is acceptable for short-term use (i.e., days to a few weeks). However, for periods longer than a month, freezer storage is strongly recommended to minimize the risk of degradation. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vessel.[4]

Q3: The compound is listed as "harmful if swallowed." What specific handling precautions should I take?

A: This compound carries GHS hazard classifications indicating it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][7] Therefore, a stringent handling protocol is necessary:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses or goggles, and a lab coat.[7][8]

  • Avoid Inhalation: Do not breathe vapors or mists.[5][8]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[6] Do not eat, drink, or smoke in the work area.[8]

Q4: What chemical incompatibilities should I be aware of?

A: Based on the reactivity of the Boc group and the vinyl moiety, this compound is incompatible with several classes of reagents.[4]

  • Strong Acids & Acid Chlorides: These will rapidly cleave the Boc protecting group.

  • Strong Oxidizing Agents: These can react with the ethenyl group and potentially the piperidine ring.

  • Strong Reducing Agents: While the Boc group is stable, the vinyl group could potentially be reduced under certain conditions.[6]

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide provides a logical framework for diagnosing issues related to the compound.

Issue 1: Starting material appears impure or degraded on analytical TLC/LC-MS.

  • Possible Cause 1: Improper Storage. The compound may have been exposed to moisture, air, or elevated temperatures, leading to hydrolysis of the Boc group or oxidation/polymerization of the vinyl group.

    • Solution: Acquire a new, unopened vial of the compound. If that is not possible, purification by column chromatography may be attempted, though this is not ideal for a starting material. Implement the recommended storage protocol (-20°C, inert atmosphere) immediately.[3]

  • Possible Cause 2: Contamination during handling. A contaminated pipette or spatula may have introduced impurities.

    • Solution: Always use clean, dry equipment for dispensing the reagent.

Issue 2: My reaction (e.g., Heck coupling, hydroboration) is sluggish or fails.

  • Possible Cause 1: Degraded Starting Material. As above, if the compound has degraded, the concentration of active reagent is lower than calculated.

    • Solution: Verify the purity of the starting material via NMR or LC-MS before starting the reaction.

  • Possible Cause 2: Incompatible Reaction Conditions. The reaction conditions may be inadvertently cleaving the Boc group. For example, using strongly acidic catalysts or reagents will compromise the protecting group.[4]

    • Solution: Review your reaction scheme. If acidic conditions are present, consider if an alternative, acid-stable protecting group is more suitable for your synthetic route or if a different catalyst system can be employed.

  • Possible Cause 3: Catalyst Poisoning. The piperidine nitrogen, if partially deprotected, can act as a ligand and interfere with certain transition metal catalysts.

    • Solution: Ensure the reaction is run under strictly anhydrous and inert conditions to prevent Boc group hydrolysis. Using a non-coordinating base is also advisable.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for troubleshooting a failed reaction involving this compound.

G start Reaction Failed or Yield is Low check_sm Verify Purity of Starting Material (TLC, NMR, LC-MS) start->check_sm sm_ok Purity is >95%? check_sm->sm_ok sm_bad Purify by Chromatography or Order New Reagent sm_ok->sm_bad No review_conditions Review Reaction Conditions sm_ok->review_conditions Yes acid_present Are Strong Acids or Incompatible Reagents Present? review_conditions->acid_present modify_reagents Replace with Milder Reagents or Re-evaluate Synthetic Route acid_present->modify_reagents Yes check_setup Review Experimental Setup acid_present->check_setup No inert_ok Was the Reaction Run Under Strictly Anhydrous/Inert Conditions? check_setup->inert_ok rerun_dry Dry Solvents/Reagents and Rerun Under N2/Ar inert_ok->rerun_dry No consult Consult Literature for Alternative Protocols inert_ok->consult Yes

Caption: Troubleshooting Decision Tree for Experiments.

Experimental Protocol: Boc Group Deprotection

The removal of the Boc protecting group is a common subsequent step in syntheses using this building block.[9] This protocol provides a standard method using trifluoroacetic acid (TFA).

Objective: To deprotect the piperidine nitrogen of this compound to yield 3-ethenylpiperidine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control the exotherm of the reaction.

  • Addition of TFA: Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution. The Boc group cleavage releases isobutylene and CO₂, so ensure the system is not closed.

    • Mechanistic Insight: TFA provides a strong acidic environment that protonates the carbonyl oxygen of the Boc group, initiating its fragmentation into the stable tert-butyl cation (which becomes isobutylene) and carbamic acid, which decarboxylates.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing a stirred, cold saturated solution of NaHCO₃ to neutralize the excess TFA. Caution: Vigorous CO₂ evolution will occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine. This removes residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 3-ethenylpiperidine (as a TFA salt if quenching is incomplete, or as the free base) may require further purification, typically by distillation or conversion to a crystalline salt.

References

Technical Support Center: Optimization of Boc-Protection for 3-Ethenylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Boc-protection step for 3-ethenylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure a successful and efficient reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the Boc-protection of 3-ethenylpiperidine?

The Boc (tert-butoxycarbonyl) protection of 3-ethenylpiperidine involves the reaction of the secondary amine of the piperidine ring with di-tert-butyl dicarbonate (Boc₂O) to form a carbamate. This reaction masks the nucleophilicity of the amine, protecting it from participating in subsequent reactions. The general scheme is as follows:

3-Ethenylpiperidine + Boc₂O → tert-Butyl 3-ethenylpiperidine-1-carboxylate

Q2: Is a base necessary for the Boc-protection of 3-ethenylpiperidine?

While the reaction can proceed without a base, it is highly recommended to use one to neutralize the in situ generated acidic byproduct and drive the reaction to completion. Common bases for this transformation include triethylamine (TEA), diisopropylethylamine (DIPEA), and sodium bicarbonate (NaHCO₃).[1][2] The choice of base can influence the reaction rate and selectivity.

Q3: What are the most common solvents used for this reaction?

A variety of aprotic solvents can be used for the Boc-protection of amines. Dichloromethane (DCM) and tetrahydrofuran (THF) are frequently employed.[1][2] The choice of solvent can affect the solubility of the reagents and the reaction rate.

Q4: Are there any potential side reactions to be aware of?

The most common side reaction is the formation of the di-Boc protected product, although this is more prevalent with primary amines.[1] With a secondary amine like 3-ethenylpiperidine, this is less of a concern. However, it is crucial to consider the stability of the ethenyl (vinyl) group under the reaction conditions. While generally stable, prolonged exposure to harsh acidic or basic conditions, or certain catalysts, could potentially lead to isomerization or other unwanted reactions. Standard Boc protection conditions are generally mild and unlikely to affect the vinyl group.

Troubleshooting Guide

Issue Possible Cause Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality reagents: Degradation of 3-ethenylpiperidine or Boc₂O. 3. Inadequate base: Insufficient amount or strength of the base.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature to 40°C or extending the reaction time. 2. Ensure the purity of your starting materials. Boc₂O can be sensitive to moisture. 3. Use at least a stoichiometric amount of a suitable base like triethylamine.
Formation of Multiple Products 1. Presence of impurities in the starting material. 2. Side reactions involving the vinyl group (less common). 1. Purify the starting 3-ethenylpiperidine before use. 2. If side reactions with the vinyl group are suspected, consider milder reaction conditions (e.g., lower temperature, weaker base). However, this is generally not expected under standard Boc protection conditions.
Difficult Product Isolation/Purification 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 3. Co-elution of product with impurities during chromatography. 1. If the product shows some water solubility, saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase. 2. To break emulsions, try adding more organic solvent or brine, or filter the mixture through a pad of Celite. 3. Optimize the solvent system for column chromatography. A gradient elution might be necessary.

Experimental Protocols

Below are two detailed experimental protocols for the Boc-protection of 3-ethenylpiperidine.

Protocol 1: Standard Conditions with Triethylamine

This protocol is a general and widely applicable method for the Boc-protection of secondary amines.

Materials:

  • 3-Ethenylpiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-ethenylpiperidine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • To the stirred solution, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Aqueous Biphasic Conditions

This method can be advantageous if the starting material is a salt or if an alternative to chlorinated solvents is desired.

Materials:

  • 3-Ethenylpiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-ethenylpiperidine (1.0 eq) in a 1:1 mixture of dioxane (or THF) and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • To the stirred mixture, add di-tert-butyl dicarbonate (1.1 eq).

  • Stir the reaction vigorously at room temperature for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, add ethyl acetate to the mixture.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical reaction parameters for the Boc-protection of secondary amines, which can be used as a starting point for the optimization of the 3-ethenylpiperidine protection.

Parameter Condition A Condition B Condition C
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)Sodium Bicarbonate (NaHCO₃)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Dioxane/Water (1:1)
Temperature Room TemperatureRoom TemperatureRoom Temperature
Boc₂O (eq.) 1.1 - 1.21.1 - 1.21.1 - 1.5
Base (eq.) 1.2 - 1.51.2 - 1.52.0 - 3.0
Typical Reaction Time 2 - 6 hours2 - 6 hours4 - 12 hours
Typical Yield > 90%> 90%> 85%

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Boc-Protection of 3-Ethenylpiperidine cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 3-Ethenylpiperidine in Solvent add_base Add Base (e.g., TEA) start->add_base add_boc Add Boc₂O Solution add_base->add_boc react Stir at Room Temperature add_boc->react monitor Monitor by TLC/LC-MS react->monitor quench Aqueous Wash (e.g., NaHCO₃) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if needed) concentrate->purify product Pure Boc-3-Ethenylpiperidine purify->product

Caption: General workflow for the Boc-protection of 3-ethenylpiperidine.

Troubleshooting Logic Diagram

troubleshooting_logic Troubleshooting Logic for Low Yield in Boc-Protection cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_consumed Solutions for Product Loss start Low Yield of Boc-Protected Product check_sm Is Starting Material Consumed (TLC/LC-MS)? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No sm_consumed Starting Material Consumed check_sm->sm_consumed Yes increase_time Increase Reaction Time incomplete_reaction->increase_time increase_temp Increase Temperature (to ~40°C) incomplete_reaction->increase_temp check_reagents Check Reagent Quality (Boc₂O, Base) incomplete_reaction->check_reagents optimize_workup Optimize Workup (e.g., use brine) sm_consumed->optimize_workup optimize_purification Optimize Chromatography sm_consumed->optimize_purification

Caption: Troubleshooting logic for addressing low product yield.

References

Removing residual catalysts from tert-butyl 3-ethenylpiperidine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the removal of residual catalysts from reactions involving tert-butyl 3-ethenylpiperidine-1-carboxylate .

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in reactions involving this compound?

A1: The synthesis or subsequent modification of this compound often involves transition metal catalysts. The most common are:

  • Ruthenium-based catalysts: Primarily used for olefin metathesis reactions, such as ring-closing metathesis (RCM), to form the piperidine ring or other cyclic structures.[1][2]

  • Palladium-based catalysts: Employed in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce the ethenyl (vinyl) group.

Q2: Why is the complete removal of these residual catalysts so critical?

A2: Removing residual metal catalysts is crucial for several reasons, particularly in pharmaceutical development:

  • Toxicity: Many transition metals are toxic and their levels in active pharmaceutical ingredients (APIs) are strictly regulated by guidelines such as the ICH Q3D.[3]

  • Product Stability: Lingering catalysts can cause unwanted side reactions over time, such as olefin isomerization or product decomposition, compromising the stability and purity of the final compound.[4]

  • Reaction Interference: Residual catalyst from one step can interfere with subsequent chemical transformations in a multi-step synthesis.

  • Regulatory Compliance: Regulatory bodies require stringent control of elemental impurities in drug substances, with detection limits often in the parts per billion (ppb) range.[3]

Q3: What are the primary strategies for removing residual catalysts from organic reaction mixtures?

A3: The main strategies can be broadly categorized as follows:

  • Adsorption: Using solid-supported materials to bind the metal catalyst, which is then removed by filtration. Common adsorbents include activated carbon, silica gel, alumina, and specialized metal scavengers (e.g., functionalized silica with thiol or amine groups).[5][6][7]

  • Extraction: Using a liquid-liquid extraction process to pull the catalyst from the organic phase into an aqueous phase. This is often facilitated by adding a water-soluble chelating agent or ligand that binds strongly to the metal.[1][2][4]

  • Crystallization: Purifying the final product through crystallization can often leave the catalyst and its byproducts behind in the mother liquor.[1][2]

  • Filtration: Techniques like filtration through Celite can remove heterogeneous catalysts or precipitated metal species.[8][9] For homogeneous catalysts, methods like organic solvent nanofiltration (OSN) can be used to separate the smaller product molecules from the larger catalyst complexes.[8][10]

Troubleshooting Guide

Problem: My final product has a persistent brown/black color, likely due to residual Ruthenium catalyst.

  • Cause: Ruthenium byproducts from metathesis reactions are often highly colored and can be difficult to remove completely with a standard aqueous workup or basic silica gel chromatography.[4]

  • Solution:

    • Quench the Catalyst: Before workup, add a reagent that deactivates the catalyst and helps with its removal. Reagents like 2-mercaptonicotinic acid (MNA) or imidazole can serve this dual purpose.[1][2]

    • Oxidative Treatment: Treat the crude reaction mixture with an oxidizing agent like triphenylphosphine oxide (Ph₃P=O) or dimethyl sulfoxide (DMSO) for several hours. This can convert the ruthenium species into a form that is more easily adsorbed onto silica gel.[11]

    • Aqueous Extraction: Use an aqueous wash containing a water-soluble Lewis base or chelator, such as tris(hydroxymethyl)phosphine (THMP) or L-cysteine, to extract the ruthenium complexes.[1][2]

    • Activated Carbon: Stirring the crude product solution with activated carbon followed by filtration through Celite is a cost-effective method to significantly reduce ruthenium levels.[4]

Problem: My ICP-MS analysis shows Palladium levels are above the acceptable limit (>10 ppm).

  • Cause: Palladium catalysts, especially those with phosphine ligands, can form multiple species in the reaction mixture that are challenging to remove by simple extraction or filtration.

  • Solution:

    • Metal Scavengers: This is the most targeted and effective approach. Use functionalized silica gels or polymers that have a high affinity for palladium. Thiol-functionalized silica (e.g., SiliaMetS Thiol) is highly effective at scavenging Pd.[3] These can be used in batch mode (stirring with the solution) or in a flow setup using pre-packed cartridges.[3]

    • Chelating Washes: Perform aqueous washes with solutions of chelating agents like N-acetylcysteine or trithiocyanuric acid (TMT). These agents form strong complexes with palladium, facilitating its extraction into the aqueous phase.[12]

    • Filtration through Celite: While not always sufficient on its own, passing the reaction mixture through a pad of Celite can help remove insoluble palladium species (e.g., Pd(0) black).[8]

Problem: The product yield is low after purification, and I suspect degradation or loss of the Boc-protecting group.

  • Cause: The Boc-protecting group on the piperidine nitrogen is sensitive to strong acids. Some catalyst removal methods, if not chosen carefully, can create acidic conditions. Furthermore, sticky polymers or byproducts can make physical separation difficult.

  • Solution:

    • Avoid Strong Acids: When performing aqueous extractions, use neutral or slightly basic washes. If an acidic wash is necessary to remove amine-based ligands, use a very dilute acid and monitor the pH carefully.

    • Use Neutral Adsorbents: When using chromatography or filtration, opt for neutral alumina or silica gel to prevent degradation of acid-sensitive compounds.[7]

    • Manage Gummy Precipitates: If adding an anti-solvent causes the catalyst/byproducts to precipitate as a sticky mass, try adding a solid support like Celite to the mixture before filtration. The sticky material will adsorb onto the Celite, resulting in a more manageable solid.[13]

Data Presentation

Table 1: Comparison of Ruthenium Removal Methods

Method Reagent/Adsorbent Typical Loading/Conditions Initial Ru (ppm) Final Ru (ppm) Reference
Extraction 2-Mercaptonicotinic Acid (MNA) & NaHCO₃ Sequential extractions High 159 [1]
Extraction Tris(hydroxymethyl)phosphine (THMP) Aqueous workup High < 100 [4]
Adsorption Activated Carbon Stirring, followed by filtration High < 100 [4]
Adsorption Hydrogenation (Pd/C) Subsequent reaction step 427 < 1 [2]

| Oxidation/Adsorption | DMSO, then Silica Gel Filtration | 50 eq. DMSO, 12h stirring | High | Low |[11] |

Table 2: Comparison of Palladium Scavenging Approaches

Method Reagent/Adsorbent Typical Loading/Conditions Initial Pd (ppm) Final Pd (ppm) Reference
Adsorption SiliaMetS Thiol Batch or Flow Cartridge > 100 < 20 [3]
Extraction Trithiocyanuric Acid (TMT) Stirring in organic/heterogeneous system High Low [12]
Nanofiltration Polyimide Copolymer Membrane Cross-flow dia-nanofiltration High Quantitative Removal [10]

| Adsorption | Activated Carbon | Filtration | High | Moderate |[12] |

Experimental Protocols

Protocol 1: Ruthenium Removal using DMSO and Silica Gel Filtration

  • Reaction Completion: Once the metathesis reaction is complete as monitored by TLC or LCMS, cool the reaction mixture to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent (e.g., Dichloromethane, Toluene).

  • Treatment: Re-dissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate). Add dimethyl sulfoxide (DMSO), using approximately 50 equivalents relative to the amount of ruthenium catalyst used.

  • Stirring: Stir the mixture vigorously at room temperature for at least 8-12 hours.[11]

  • Filtration: Prepare a short plug of silica gel in a fritted funnel or column. Pass the reaction mixture through the silica plug, eluting with the organic solvent.

  • Washing: Wash the silica plug with additional solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and wash with water to remove the DMSO, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Palladium Removal using a Thiol-Based Scavenger

  • Reaction Completion: After the cross-coupling reaction is finished, perform a standard aqueous workup to remove any water-soluble salts. Concentrate the organic phase to obtain the crude product.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol), typically 3-5 equivalents by weight relative to the mass of the bulk catalyst used.

  • Stirring: Stir the suspension at room temperature or with gentle heating (40-50 °C) for 2-12 hours. The optimal time should be determined by monitoring the palladium content via ICP-MS if possible.

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger resin.

  • Washing: Wash the filter cake thoroughly with the chosen solvent to recover all of the product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the product with significantly reduced palladium content.

Visualizations

G start Start: Residual Catalyst Issue catalyst_id Identify Catalyst Type start->catalyst_id ru_path Ruthenium (e.g., from Metathesis) catalyst_id->ru_path Color/Process History pd_path Palladium (e.g., from Cross-Coupling) catalyst_id->pd_path Process History ru_color Is product visibly colored? ru_path->ru_color pd_high_ppm Are Pd levels high by ICP-MS? pd_path->pd_high_ppm quench 1. Quench Catalyst (e.g., MNA, Imidazole) ru_color->quench Yes scavenge 1. Use Metal Scavenger (e.g., Thiol-Silica) pd_high_ppm->scavenge Yes oxidize 2. Oxidize & Filter (e.g., DMSO + Silica Plug) quench->oxidize extract 3. Use Aqueous Extraction (e.g., with THMP) oxidize->extract end_node End: Purified Product extract->end_node chelate 2. Use Chelating Wash (e.g., N-acetylcysteine) scavenge->chelate carbon 3. Try Activated Carbon chelate->carbon carbon->end_node

Caption: Decision workflow for selecting a catalyst removal strategy.

G start Crude Product Solution (Post-Workup) add_scavenger Add Solid-Supported Scavenger (e.g., Thiol-Silica) start->add_scavenger stir Stir Mixture (2-12h @ RT or 40°C) add_scavenger->stir monitor Optional: Monitor Metal Content (e.g., ICP-MS sample) stir->monitor filter Filter Slurry (through Celite or filter paper) stir->filter monitor->filter When complete wash Wash Filter Cake with Fresh Solvent filter->wash combine Combine Filtrates wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate end_node Final Purified Product concentrate->end_node

Caption: Experimental workflow for scavenger-based catalyst removal.

References

Navigating the Synthesis of 1-Boc-3-vinyl-piperidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Boc-3-vinyl-piperidine, a valuable building block in pharmaceutical development, presents unique challenges when transitioning from laboratory scale to pilot or manufacturing scale. This technical support center provides a comprehensive guide to troubleshooting common issues, frequently asked questions (FAQs), and detailed experimental protocols to facilitate a smooth and efficient scale-up process.

Troubleshooting Guide: Common Challenges in Scale-Up

Scaling up the Wittig reaction for the synthesis of 1-Boc-3-vinyl-piperidine from 1-Boc-3-piperidone often introduces complexities not observed at the bench scale. Below is a systematic guide to identifying and resolving these challenges.

Issue Symptoms Potential Causes Solutions
Low or Inconsistent Yield The isolated yield of 1-Boc-3-vinyl-piperidine is significantly lower than expected or varies between batches.- Incomplete ylide formation. - Steric hindrance from the piperidone ring slowing the reaction.[1] - Suboptimal reaction temperature or time. - Quenching of the ylide by moisture.- Ensure the phosphonium salt is thoroughly dried. - Use a strong, anhydrous base (e.g., n-butyllithium, sodium hydride) in a dry aprotic solvent (e.g., THF, ether). - Optimize reaction temperature; ylide formation is often best at low temperatures (0 °C to -78 °C), while the reaction with the ketone may require warming to room temperature or gentle heating. - Increase reaction time and monitor progress by TLC or HPLC.
Difficult Purification & Byproduct Removal Challenges in isolating pure 1-Boc-3-vinyl-piperidine, primarily due to the presence of triphenylphosphine oxide (TPPO).- High concentration and similar polarity of TPPO to the product.- Crystallization/Precipitation: TPPO can be precipitated from nonpolar solvents like hexanes or by forming a complex with metal salts (e.g., MgCl₂, ZnCl₂), followed by filtration. - Chromatography: While challenging at scale, a silica gel plug with a nonpolar eluent can help retain TPPO. - Solvent Extraction: Utilize a solvent system where the product and TPPO have different solubilities.
Formation of Isomeric Impurities Presence of ethylidene-piperidine isomers (E and Z) in the final product, which are difficult to separate.- Isomerization of the vinyl group to the more thermodynamically stable ethylidene isomers. This can be promoted by acidic or basic conditions, or heat.- Maintain neutral pH during workup and purification. - Avoid excessive heating during distillation or drying. - Use milder reaction conditions where possible.
Product Polymerization Observation of oligomeric or polymeric material, leading to reduced yield and purification difficulties.- The vinyl group is susceptible to polymerization, which can be initiated by radicals, heat, or certain metal catalysts.- Store the product under an inert atmosphere and at low temperatures. - Consider the addition of a radical inhibitor (e.g., BHT) during storage or purification if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling up the Wittig synthesis of 1-Boc-3-vinyl-piperidine?

A1: The primary challenge is the efficient removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO). Its physical properties are often similar to the desired product, making separation by traditional methods like distillation or simple extraction difficult at a large scale.

Q2: How can I minimize the formation of the ethylidene-piperidine isomer?

A2: Isomerization is often driven by prolonged exposure to harsh conditions. To minimize its formation, it is crucial to carefully control the reaction time and temperature. Additionally, ensuring a neutral workup and avoiding strong acids or bases during purification can help preserve the desired vinyl group.

Q3: Is the Horner-Wadsworth-Emmons (HWE) reaction a viable alternative for this synthesis at scale?

A3: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the traditional Wittig reaction, especially for sterically hindered ketones. The phosphate byproduct of the HWE reaction is water-soluble, which can simplify the purification process significantly. However, the synthesis of the required phosphonate reagent adds an extra step to the overall process.

Q4: What are the key safety considerations for scaling up this reaction?

A4: The use of highly reactive reagents such as n-butyllithium or sodium hydride requires strict safety protocols. These reagents are pyrophoric and react violently with water. The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment must be worn.

Experimental Protocols

Protocol 1: Preparation of Methyltriphenylphosphonium Bromide (Wittig Salt)

Objective: To synthesize the phosphonium salt required for the Wittig reaction.

Materials:

  • Triphenylphosphine (PPh₃)

  • Bromomethane (CH₃Br) or Iodomethane (CH₃I)

  • Toluene or Acetonitrile (anhydrous)

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and an inert atmosphere inlet, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add bromomethane (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 24-48 hours.

  • The formation of a white precipitate indicates the formation of the phosphonium salt.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the solid product by filtration and wash with a cold, nonpolar solvent (e.g., hexanes) to remove any unreacted triphenylphosphine.

  • Dry the methyltriphenylphosphonium bromide under vacuum.

Protocol 2: Wittig Reaction for the Synthesis of 1-Boc-3-vinyl-piperidine

Objective: To synthesize 1-Boc-3-vinyl-piperidine from 1-Boc-3-piperidone.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)

  • 1-Boc-3-piperidone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried reactor under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).

  • Add anhydrous THF via cannula.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) or sodium hydride (1.2 eq). A color change to deep yellow or orange indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Slowly add a solution of 1-Boc-3-piperidone (1.0 eq) in anhydrous THF via an addition funnel.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Purification - Removal of Triphenylphosphine Oxide (TPPO)

Objective: To purify the crude 1-Boc-3-vinyl-piperidine by removing TPPO.

Method A: Precipitation with Nonpolar Solvent

  • Dissolve the crude product in a minimal amount of a polar solvent in which both the product and TPPO are soluble (e.g., dichloromethane).

  • Slowly add a nonpolar solvent in which TPPO has low solubility (e.g., hexanes or petroleum ether) until a precipitate forms.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter to remove the solid TPPO.

  • Concentrate the filtrate to obtain the purified product. Repeat if necessary.

Method B: Complexation with Magnesium Chloride

  • Dissolve the crude product in a suitable solvent (e.g., toluene).

  • Add solid magnesium chloride (MgCl₂).

  • Stir the mixture. The formation of an insoluble MgCl₂-TPPO complex will occur.

  • Filter the mixture to remove the solid complex.

  • Wash the solid with the solvent and combine the filtrates.

  • Concentrate the filtrate to obtain the purified product.

Data Presentation

Table 1: Reactant and Product Properties

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
1-Boc-3-piperidonetert-butyl 3-oxopiperidine-1-carboxylateC₁₀H₁₇NO₃199.25
Methyltriphenylphosphonium bromideMethyl(triphenyl)phosphanium bromideC₁₉H₁₈BrP357.22
1-Boc-3-vinyl-piperidinetert-butyl 3-vinylpiperidine-1-carboxylateC₁₂H₂₁NO₂211.30
Triphenylphosphine oxideTriphenylphosphine oxideC₁₈H₁₅OP278.28

Table 2: Typical Wittig Reaction Conditions and Expected Outcomes (Lab Scale)

ParameterConditionExpected Outcome
Base n-ButyllithiumHigh conversion
Sodium HydrideGood conversion, easier to handle at scale
Solvent Anhydrous THFGood solubility for reactants and intermediates
Temperature Ylide formation: 0 °C to -78 °C Reaction: 0 °C to room temp.Controlled reaction, minimizes side reactions
Stoichiometry Ylide: 1.1 - 1.5 eqDrives the reaction to completion
Yield (crude) 70-90%Varies based on scale and conditions
Purity (crude) Product and TPPO as major componentsRequires dedicated purification step

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 1-Boc-3-piperidone wittig Wittig Reaction start->wittig phosphonium_salt Methyltriphenyl- phosphonium Bromide ylide Ylide Formation phosphonium_salt->ylide base Strong Base (e.g., n-BuLi) base->ylide ylide->wittig crude_product Crude 1-Boc-3-vinyl-piperidine + TPPO wittig->crude_product purification_step TPPO Removal crude_product->purification_step pure_product Pure 1-Boc-3-vinyl-piperidine purification_step->pure_product

Caption: Experimental workflow for the synthesis and purification of 1-Boc-3-vinyl-piperidine.

troubleshooting_logic cluster_ylide Ylide Formation Issues cluster_reaction Wittig Reaction Issues cluster_purification Purification Issues start Low Yield or Impure Product check_ylide Check Ylide Formation Conditions? start->check_ylide Is conversion low? check_purification Review Purification Method? start->check_purification Is final product impure? ylide_sol1 Ensure anhydrous conditions check_ylide->ylide_sol1 ylide_sol2 Verify base strength and quantity check_ylide->ylide_sol2 ylide_sol3 Use dry phosphonium salt check_ylide->ylide_sol3 check_reaction Check Wittig Reaction Conditions? reaction_sol1 Optimize temperature and time check_reaction->reaction_sol1 reaction_sol2 Check for steric hindrance issues check_reaction->reaction_sol2 reaction_sol3 Consider HWE alternative check_reaction->reaction_sol3 purification_sol1 Optimize TPPO precipitation check_purification->purification_sol1 purification_sol2 Consider complexation with metal salts check_purification->purification_sol2 purification_sol3 Evaluate for isomerization check_purification->purification_sol3 ylide_sol1->check_reaction ylide_sol2->check_reaction ylide_sol3->check_reaction solution Improved Yield and Purity reaction_sol1->solution reaction_sol2->solution reaction_sol3->solution purification_sol1->solution purification_sol2->solution purification_sol3->solution

Caption: Troubleshooting logic for scaling up the synthesis of 1-Boc-3-vinyl-piperidine.

References

Technical Support Center: Preventing Unwanted Polymerization of Vinyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the prevention of unwanted polymerization of vinyl groups during storage and handling of reactive monomers.

Frequently Asked Questions (FAQs)

Q1: What are the common signs that my vinyl-containing monomer has started to polymerize in storage?

A1: The most common indicators of polymerization are an increase in viscosity, the formation of a solid mass, or a noticeable rise in temperature within the storage container.[1] If you observe any of these signs, it is highly likely that the monomer has begun to polymerize.

Q2: What are the primary causes of unintentional polymerization during storage?

A2: Unwanted polymerization of vinyl monomers is typically initiated by free radicals.[2] Common sources of free radicals in a laboratory or storage environment include:

  • Heat: Elevated temperatures can cause thermal self-initiation of polymerization.[2][3]

  • Light: Exposure to UV radiation can generate free radicals.[2]

  • Oxygen: While some inhibitors require oxygen to be effective, oxygen can also form peroxides, which are known polymerization initiators.[2][4]

  • Contaminants: Impurities such as metal ions or residual catalysts from the synthesis process can trigger polymerization.[2]

Q3: I added a standard inhibitor, but my monomer is still polymerizing. What could be the reason?

A3: The ineffectiveness of an inhibitor can be due to several factors. Phenolic inhibitors, such as hydroquinone (HQ) and 4-methoxyphenol (MEHQ), often require the presence of a small amount of oxygen to function as inhibitors.[1][5][6] If the monomer is stored under a strictly inert atmosphere (e.g., pure nitrogen or argon), these inhibitors may not be effective.[1] Additionally, contaminants in the monomer can react with and consume the inhibitor, rendering it inactive.[1]

Q4: What is the difference between a polymerization inhibitor and a retarder?

A4: Although the terms are often used interchangeably, there is a technical distinction. A true inhibitor provides a distinct induction period during which no significant polymerization occurs. The inhibitor is consumed during this period, and once depleted, polymerization proceeds at its normal rate. A retarder , on the other hand, does not have a defined induction period but works by continuously slowing down the rate of polymerization.[3] In many industrial applications, a combination of both is used to ensure stability.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Increased viscosity or solidification of the monomer. Polymerization has initiated.1. Safely dispose of the polymerized material according to your institution's guidelines. 2. Review storage conditions: check temperature, light exposure, and atmosphere. 3. Verify the presence and concentration of the inhibitor.
Inhibitor appears to be ineffective. 1. Inhibitor requires oxygen for activation (e.g., phenolic inhibitors). 2. Inhibitor has been consumed by impurities. 3. Incorrect inhibitor for the specific monomer or storage conditions.1. If safe for the monomer, ensure a small amount of air is present in the headspace of the container. Caution: Some monomers can form explosive peroxides with air.[1] 2. Consider purifying the monomer to remove initiating impurities before adding the inhibitor.[1] 3. Consult literature to select an appropriate inhibitor for your specific monomer and storage conditions.
Monomer polymerizes during purification (e.g., distillation). 1. Elevated temperatures are accelerating thermal initiation.[1][3] 2. The storage inhibitor is not effective at higher temperatures or is not volatile enough to protect the entire distillation apparatus.[1]1. Use a process inhibitor that is effective at higher temperatures. 2. Add a non-volatile inhibitor to the distillation pot and a volatile inhibitor that will travel with the monomer vapors.

Recommended Storage Conditions and Inhibitors

Proper storage is critical to prevent the polymerization of vinyl monomers. The following table summarizes recommended storage conditions and common inhibitors.

ParameterRecommendationRationale
Temperature Store at low temperatures, typically 2-8 °C.[2]Reduces the rate of thermally initiated polymerization.
Atmosphere Store under an inert atmosphere such as nitrogen or argon for most monomers.Prevents the formation of peroxides from atmospheric oxygen which can initiate polymerization.[2]
Light Store in a dark location or in an opaque container.[2]Prevents the generation of free radicals by UV radiation.[2]
Inhibitors Add a suitable inhibitor at an appropriate concentration.Inhibitors are radical scavengers that terminate the polymerization chain reaction.[3]

The choice of inhibitor and its concentration depends on the specific monomer, its purity, and the intended storage duration and conditions.

Inhibitor Common Monomers Typical Concentration Notes
Hydroquinone (HQ) Vinyl acetate, Acrylic acid5-20 ppm (Vinyl Acetate)[7]Often requires the presence of oxygen to be effective.[1]
4-Methoxyphenol (MEHQ) Acrylates, Methacrylates10-300 ppm[6]A commonly used storage inhibitor due to its low color and efficiency.[6]
Butylated Hydroxytoluene (BHT) Various vinyl monomersVariesA phenolic antioxidant that can act as a polymerization inhibitor.
Phenothiazine (PTZ) Methyl acrylateVariesMore efficient than MEHQ at elevated temperatures, but can cause discoloration.[8]
TEMPO and its derivatives Ethylene, Butadiene, Vinyl monomers, MMAVariesHighly effective stable free radical scavengers.[3][4]
4-tert-Butylcatechol (TBC) StyreneVariesA common inhibitor for styrene storage.[9]

Experimental Protocols & Workflows

Protocol for Adding an Inhibitor to a Vinyl Monomer for Storage

This protocol outlines the general steps for adding an inhibitor to a freshly purified vinyl monomer to ensure its stability during storage.

Materials:

  • Purified vinyl monomer

  • Selected polymerization inhibitor (e.g., MEHQ)

  • Appropriate solvent for the inhibitor (if necessary)

  • Clean, dry, and opaque storage container

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Determine the required amount of inhibitor: Based on the volume of the monomer and the desired inhibitor concentration (refer to the table above or product-specific literature), calculate the mass of the inhibitor needed.

  • Dissolve the inhibitor (if necessary): If the inhibitor is a solid, it may be beneficial to dissolve it in a small amount of the monomer or a compatible, volatile solvent before adding it to the bulk monomer. This facilitates homogenous mixing.

  • Add the inhibitor to the monomer: Add the calculated amount of inhibitor (or inhibitor solution) to the purified monomer.

  • Ensure thorough mixing: Gently swirl or stir the mixture to ensure the inhibitor is evenly distributed throughout the monomer. Avoid vigorous agitation that could introduce excessive air.

  • Transfer to the storage container: Transfer the inhibited monomer to a clean, dry, and opaque storage container.

  • Inert the atmosphere: Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing. For inhibitors that require oxygen, a mixture of nitrogen and air can be used.[6]

  • Label and store: Clearly label the container with the monomer name, inhibitor used and its concentration, and the date. Store the container at the recommended low temperature and away from light.

experimental_workflow cluster_prep Preparation cluster_addition Addition & Mixing cluster_storage Storage start Start calc_inhibitor Calculate required inhibitor amount start->calc_inhibitor dissolve_inhibitor Dissolve inhibitor (if necessary) calc_inhibitor->dissolve_inhibitor add_inhibitor Add inhibitor to monomer dissolve_inhibitor->add_inhibitor mix_solution Ensure thorough mixing add_inhibitor->mix_solution transfer_container Transfer to opaque storage container mix_solution->transfer_container inert_atmosphere Inert the headspace transfer_container->inert_atmosphere label_store Label and store at low temperature inert_atmosphere->label_store end End label_store->end

Caption: Workflow for adding a polymerization inhibitor to a vinyl monomer.

Logical Relationship for Troubleshooting Ineffective Inhibition

This diagram illustrates the decision-making process when troubleshooting an ineffective polymerization inhibitor.

troubleshooting_logic start Monomer shows signs of polymerization check_inhibitor Is an inhibitor present? start->check_inhibitor add_inhibitor Add appropriate inhibitor check_inhibitor->add_inhibitor No check_type Is it the correct type of inhibitor for the monomer and conditions? check_inhibitor->check_type Yes change_inhibitor Select and add a more suitable inhibitor check_type->change_inhibitor No check_oxygen Does the inhibitor require oxygen? check_type->check_oxygen Yes ensure_oxygen Ensure a small amount of air is present (if safe) check_oxygen->ensure_oxygen Yes check_purity Is the monomer pure? check_oxygen->check_purity No ensure_oxygen->check_purity purify_monomer Purify monomer to remove initiators check_purity->purify_monomer No review_storage Review and optimize storage conditions (temp, light, atmosphere) check_purity->review_storage Yes purify_monomer->review_storage

Caption: Decision tree for troubleshooting ineffective polymerization inhibition.

References

Analytical methods for detecting impurities in tert-butyl 3-ethenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the analytical detection of impurities in tert-butyl 3-ethenylpiperidine-1-carboxylate. As Senior Application Scientists, we have structured this guide to address the practical challenges encountered during method development and routine analysis, ensuring scientific integrity and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities associated with this compound?

A1: Impurities can originate from the synthetic route or degradation. For this molecule, they typically fall into three categories:

  • Process-Related Impurities: These are derived from starting materials, intermediates, or by-products. For instance, if the vinyl group is introduced via a Wittig reaction, phosphorus-containing by-products might be present. Incomplete reactions could leave residual starting materials, such as tert-butyl 3-oxopiperidine-1-carboxylate[1].

  • Isomeric Impurities: Positional isomers (e.g., tert-butyl 4-ethenylpiperidine-1-carboxylate) or stereoisomers may be present depending on the synthesis strategy.

  • Degradation Products: The tert-butoxycarbonyl (Boc) protecting group is susceptible to hydrolysis under acidic conditions, which would yield 3-ethenylpiperidine. The vinyl group is also susceptible to oxidation, which could lead to the formation of corresponding aldehydes, ketones, or epoxides over time, especially with improper storage.

Impurity Type Potential Structure/Name Likely Origin Recommended Analytical Technique
Process-Related tert-Butyl 3-oxopiperidine-1-carboxylateUnreacted starting materialHPLC-UV, GC-MS
Process-Related 3-Aminopiperidine derivatives[2]Side-reaction productsHPLC-MS
Degradation 3-EthenylpiperidineHydrolysis of Boc groupHPLC-MS, GC-MS (after derivatization)
Degradation Oxidized vinyl group species (e.g., epoxide)OxidationHPLC-MS
Isomeric tert-Butyl 4-ethenylpiperidine-1-carboxylateSynthesis by-productHPLC-UV/MS, Chiral HPLC (for enantiomers)
Q2: Which primary analytical techniques are recommended for impurity profiling of this compound?

A2: A multi-technique approach is often necessary for comprehensive impurity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating non-volatile and thermally labile impurities. Reversed-phase HPLC with UV detection is typically the first choice. For impurities without a UV chromophore or for definitive identification, mass spectrometry (LC-MS) is essential.

  • Gas Chromatography (GC): GC is best suited for volatile analytes[3]. While the parent compound is not highly volatile, GC-MS can be effective for detecting volatile starting materials or low molecular weight degradation products. The parent compound may undergo thermal degradation in the GC inlet, so this technique is more suitable for specific, volatile impurities rather than general profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of unknown impurities once they have been isolated or sufficiently concentrated.[4][5][6][7] Techniques like 1H, 13C, COSY, HSQC, and HMBC are invaluable. The tert-butyl group provides a sharp, intense singlet in the 1H NMR spectrum, which can serve as a useful internal reference point.[8]

  • Regulatory Framework: All method validation and impurity control strategies should align with the principles outlined in the ICH Q2(R1) and Q3A(R2)/Q3B(R2) guidelines, which cover the validation of analytical procedures and the control of impurities in new drug substances and products, respectively.[9][10][11][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your analysis, providing both the probable cause and a validated solution.

High-Performance Liquid Chromatography (HPLC-UV/MS) Troubleshooting

Q: My main peak for this compound is showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for this compound is commonly caused by secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the surface of the silica-based column packing.[13]

Causality: Even though the nitrogen is protected by the Boc group, it can still exhibit a basic character, leading to strong adsorption on active silanol sites. This results in a portion of the molecules being retained longer, causing the peak to tail.

Solutions:

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a much lower concentration of acidic silanols. Columns with thorough end-capping are specifically designed to minimize these secondary interactions.

  • Modify the Mobile Phase:

    • Lower the pH: Operating at a lower pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid will ensure the piperidine nitrogen is fully protonated. This can reduce tailing but may shift retention time significantly.

    • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, freeing up the analyte to elute symmetrically.

  • Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing.[13] Try reducing the injection volume or sample concentration to see if the peak shape improves.

Q: I am observing inconsistent retention times for my analyte and impurities from run to run. What should I check?

A: Retention time drift is a common issue that points to a lack of system stability.

Causality: The retention time is highly sensitive to the mobile phase composition, flow rate, and column temperature. Even minor variations can cause significant shifts.

Solutions:

  • Ensure Proper Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for a sufficient time (at least 10-20 column volumes).[14] If you are running a gradient, ensure the column is fully re-equilibrated between injections.

  • Verify Mobile Phase Preparation: Inconsistencies in mobile phase preparation are a frequent cause of drift. Prepare fresh mobile phase daily and ensure components are fully miscible.[14][15] If using a buffer, check the pH before and after adding the organic solvent.

  • Use a Column Oven: Temperature fluctuations can significantly impact retention times. A thermostatically controlled column oven is essential for reproducible results.[14]

  • Degas the Mobile Phase: Air bubbles in the pump or detector can cause pressure fluctuations and retention time shifts. Degas the mobile phase using an inline degasser, sonication, or helium sparging.[14][15]

Q: There are "ghost peaks" in my blank gradient runs. Where are they coming from?

A: Ghost peaks are spurious peaks that appear in chromatograms, often during gradient elution, and are not from the injected sample.

Causality: These peaks are typically impurities that have accumulated on the column or in the system from previous injections or from the mobile phase itself. During a gradient, the increasing solvent strength elutes these retained compounds.

Solutions:

  • Identify the Source: Run blank gradients with each mobile phase component individually to see which one might be contaminated. Water is a common source of contamination.[15]

  • Clean the System: Implement a regular system cleaning protocol. Flush the entire system, including the injector and detector, with a strong solvent like isopropanol to remove contaminants.[16]

  • Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and fresh, high-purity water (e.g., Milli-Q).

  • Incorporate a Wash Step: Add a high-organic wash step at the end of your gradient to elute any strongly retained compounds after each run.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Q: I am trying to analyze for non-volatile impurities using GC-MS, but I don't see the parent compound. Why?

A: The target molecule, this compound, is not well-suited for direct GC-MS analysis.

Causality: The compound has a relatively high boiling point and is thermally labile. The Boc-protecting group can easily decompose in the high-temperature environment of the GC inlet, leading to fragmentation or complete loss of the analyte before it reaches the detector.

Solutions:

  • Use LC-MS Instead: For a comprehensive impurity profile of non-volatile species, LC-MS is the superior technique.

  • Consider Derivatization: If GC-MS must be used, a chemical derivatization step can increase volatility and thermal stability. For example, the Boc group could be removed, and the resulting secondary amine could be derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17] This adds an extra step and is more suitable for targeted analysis rather than general profiling.

Experimental Protocols & Workflows

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point for developing a validated impurity profiling method.

Parameter Condition Rationale
Column High-purity, end-capped C18 (e.g., Purospher® STAR RP-18), 150 mm x 4.6 mm, 3.5 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and provides protons for MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier offering good resolution for many compounds.
Gradient 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmThe carboxylate group provides some UV absorbance at lower wavelengths.
Injection Volume 10 µLA typical injection volume; adjust based on sample concentration.
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.Ensures sample is fully dissolved and compatible with the initial mobile phase.
Workflow for Impurity Identification and Troubleshooting

The following diagrams illustrate a logical workflow for impurity analysis and a troubleshooting decision tree for a common HPLC issue.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Execution cluster_eval Data Evaluation & Identification cluster_report Reporting Prep Prepare Sample (1 mg/mL) HPLC HPLC-UV/MS Analysis (Gradient Method) Prep->HPLC Primary Path GC GC-MS Analysis (Volatiles Screen) Prep->GC Specific Path (if needed) Eval Evaluate Chromatograms (Peak Purity, % Area) HPLC->Eval Struct Structure Elucidation (MS Fragmentation, NMR) Eval->Struct If unknown > 0.1% Quant Quantify Impurities (vs. Standard) Eval->Quant If known Struct->Quant Report Report Results (ICH Thresholds) Quant->Report

Caption: General workflow for the identification and quantification of impurities.

HPLC_Troubleshooting Start Problem: Peak Tailing Observed Check_Overload Is sample concentration too high? Start->Check_Overload Reduce_Conc Action: Reduce injection volume or concentration. Check_Overload->Reduce_Conc Yes Check_Column Is the column old or not end-capped? Check_Overload->Check_Column No Resolved Problem Resolved Reduce_Conc->Resolved Replace_Column Action: Use a new, high-purity, end-capped C18 column. Check_Column->Replace_Column Yes Check_MP Is mobile phase pH > 4 and without additives? Check_Column->Check_MP No Replace_Column->Resolved Modify_MP Action: Add 0.1% Formic Acid or 0.1% Triethylamine to the mobile phase. Check_MP->Modify_MP Yes Check_MP->Resolved No, consult manufacturer Modify_MP->Resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Technical Support Center: Column Chromatography for Piperidine Derivative Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of piperidine derivatives via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered when purifying piperidine derivatives by silica gel column chromatography?

The most frequent problem is peak tailing. This manifests as an asymmetrical peak on the chromatogram where the latter part of the peak is broader than the front. Peak tailing is primarily caused by the interaction of the basic nitrogen atom in the piperidine ring with the acidic silanol groups on the surface of the silica gel. This secondary interaction can lead to poor separation of the desired compound from impurities and inaccurate quantification.

Q2: How can I prevent peak tailing during the purification of my piperidine derivative?

To mitigate peak tailing, you can add a basic modifier to your mobile phase. A common and effective strategy is to add a small amount of triethylamine (TEA), typically 0.1-1% (v/v), to the eluent. The TEA will compete with the piperidine derivative for binding to the acidic silanol sites on the silica gel, thus minimizing the secondary interactions that cause tailing and improving the peak shape.[1]

Q3: My piperidine derivative is a yellow oil/solid. What causes this discoloration and how can I remove it?

A yellow tint in piperidine and its derivatives is often due to oxidation products.[1] While this may not always interfere with subsequent reactions, it is advisable to purify the compound to remove these impurities, especially for pharmaceutical applications. Distillation is an effective method for removing colored impurities. To prevent future discoloration, store the purified piperidine derivative under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[1]

Q4: I am having difficulty separating my piperidine derivative from a pyridine-based impurity. What purification strategy is recommended?

Separating piperidine from pyridine can be challenging due to the formation of an azeotrope. A useful technique is to selectively form a salt of the piperidine. Piperidine is a stronger base than pyridine and will preferentially react with carbon dioxide to form a solid piperidine carbonate, leaving the pyridine impurity in the solution. The piperidine can then be liberated from the carbonate salt by treatment with a strong base and subsequent extraction.

Troubleshooting Guides

Problem: Poor Separation of Compounds
Possible Cause Solution
Inappropriate Mobile Phase Polarity The ideal Retention Factor (Rf) for the target compound on a TLC plate is between 0.2 and 0.4 for optimal separation. If the Rf is too high (>0.4), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If the Rf is too low (<0.2), increase the mobile phase polarity.
Co-elution of Impurities Try a different solvent system. Solvents with different selectivities (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can alter the elution order and improve separation.
Column Overloading The amount of crude material loaded onto the column should generally not exceed a 1:20 to 1:100 ratio of compound to silica gel, depending on the difficulty of the separation. Reduce the amount of sample loaded onto the column.
Improper Column Packing Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling of the eluent, which leads to poor separation.
Problem: No Compound Eluting from the Column
Possible Cause Solution
Compound is too Polar If your compound is highly polar, it may be irreversibly adsorbed onto the silica gel. Try a more polar solvent system, such as a gradient of methanol in dichloromethane. You may also consider using a different stationary phase, like alumina.
Compound is Unstable on Silica Some compounds can decompose on acidic silica gel. You can test for this by spotting your compound on a TLC plate and letting it sit for an hour before eluting. If decomposition is observed, consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina or a reversed-phase C18 silica.
Incorrect Solvent System Double-check that you have prepared the mobile phase with the correct solvents and in the correct proportions as determined by your TLC analysis.

Data Presentation: Solvent System Comparison

The choice of mobile phase is critical for a successful separation. Below is a comparative table illustrating the effect of different solvent systems on the purification of a generic piperidine derivative.

Mobile Phase Composition (v/v/v) Modifier Target Compound Rf Resolution from Non-polar Impurity Resolution from Polar Impurity Notes
Hexane / Ethyl Acetate (80:20)None0.35GoodPoor (Tailing)Significant tailing of the polar product.
Hexane / Ethyl Acetate / TEA (80:20:0.5)0.5% TEA0.40GoodGoodImproved peak shape and resolution for the polar product.
Dichloromethane / Methanol (95:5)None0.30FairFair (Tailing)Tailing is still observed.
Dichloromethane / Methanol / TEA (95:5:0.5)0.5% TEA0.35GoodExcellentProvides sharp peaks and excellent separation.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Basic Piperidine Derivative
  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • To counteract the acidity of the silica, add a small amount of triethylamine (e.g., 0.5-1%) to the eluent.

    • An optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase to elute compounds with different polarities.

    • Collect fractions of a suitable volume.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperidine derivative.

Mandatory Visualizations

Experimental Workflow for Piperidine Derivative Synthesis and Purification

G General Workflow for Synthesis and Purification of a Piperidine Derivative cluster_synthesis Synthesis cluster_purification Purification Reactants Reactants Reaction Reaction Reactants->Reaction Add Reagents & Solvents Crude_Product Crude_Product Reaction->Crude_Product Work-up TLC_Analysis TLC_Analysis Crude_Product->TLC_Analysis Select Solvent System Column_Chromatography Column_Chromatography TLC_Analysis->Column_Chromatography Load & Elute Fraction_Analysis Fraction_Analysis Column_Chromatography->Fraction_Analysis Collect Fractions Pure_Product Pure_Product Fraction_Analysis->Pure_Product Combine & Evaporate

Caption: A generalized workflow for the synthesis and subsequent purification of a piperidine derivative.

Troubleshooting Logic for Poor Chromatographic Resolution

G Troubleshooting Poor Resolution in Column Chromatography Start Poor Resolution Check_Rf Is Rf of target between 0.2-0.4? Start->Check_Rf Adjust_Polarity Adjust mobile phase polarity Check_Rf->Adjust_Polarity No Check_Tailing Is there peak tailing? Check_Rf->Check_Tailing Yes Adjust_Polarity->Check_Rf Add_TEA Add 0.5-1% Triethylamine to the mobile phase Check_Tailing->Add_TEA Yes Check_Loading Is the column overloaded? Check_Tailing->Check_Loading No Add_TEA->Check_Loading Reduce_Load Reduce sample load Check_Loading->Reduce_Load Yes Change_Solvent Try a different solvent system Check_Loading->Change_Solvent No End Improved Resolution Reduce_Load->End Change_Solvent->End G Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Piperidine_Inhibitor Piperidine-based Inhibitor Piperidine_Inhibitor->PI3K Piperidine_Inhibitor->mTOR

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra: Tert-butyl 3-ethenylpiperidine-1-carboxylate and its Positional Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the predicted NMR spectral data for tert-butyl 3-ethenylpiperidine-1-carboxylate and experimental data for tert-butyl 4-ethenylpiperidine-1-carboxylate. The key distinctions arise from the placement of the ethenyl (vinyl) group on the piperidine ring, which influences the electronic environment and, consequently, the chemical shifts of the neighboring protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~ 5.75Vinyl CH~ 154.5Carbonyl (N-Boc)
~ 5.05 - 4.95Vinyl CH₂~ 140.0Vinyl CH
~ 4.0 - 2.8Piperidine CH₂, CH~ 115.0Vinyl CH₂
~ 1.8 - 1.4Piperidine CH₂~ 79.5Quaternary C (t-butyl)
1.46t-butyl CH₃~ 45-35Piperidine CH₂, CH
~ 30-25Piperidine CH₂
28.4t-butyl CH₃

Table 2: Experimental ¹H and ¹³C NMR Data for tert-butyl 4-ethenylpiperidine-1-carboxylate

¹H NMR (Experimental) ¹³C NMR (Experimental)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
5.88 - 5.75Vinyl CH154.9Carbonyl (N-Boc)
5.05 - 4.95Vinyl CH₂141.6Vinyl CH
~ 4.10Piperidine CH₂ (adjacent to N)114.6Vinyl CH₂
~ 2.70Piperidine CH₂ (adjacent to N)79.4Quaternary C (t-butyl)
~ 2.15Piperidine CH44.0Piperidine CH₂ (adjacent to N)
~ 1.70Piperidine CH₂40.8Piperidine CH
1.45t-butyl CH₃31.9Piperidine CH₂
28.5t-butyl CH₃

Experimental Protocol: NMR Spectroscopy

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for N-Boc protected piperidine derivatives is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field instrument.

  • Solvent: CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1.0 s

    • Pulse width: 30-45°

    • Spectral width: -2 to 12 ppm

    • Temperature: 298 K

3. ¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

  • Solvent: CDCl₃.

  • Internal Standard: CDCl₃ signal at 77.16 ppm.

  • Acquisition Parameters:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled.

    • Spectral width: 0 to 200 ppm

    • Temperature: 298 K

Workflow for Spectral Analysis and Comparison

The following diagram illustrates a typical workflow for the analysis and comparison of NMR spectra for structural isomers.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Comparative Analysis Sample_A tert-butyl 3-ethenyl- piperidine-1-carboxylate NMR_Acquisition NMR Spectrum Acquisition (1H & 13C) Sample_A->NMR_Acquisition Sample_B tert-butyl 4-ethenyl- piperidine-1-carboxylate Sample_B->NMR_Acquisition Process_A Process Spectrum A NMR_Acquisition->Process_A Process_B Process Spectrum B NMR_Acquisition->Process_B Assign_A Peak Assignment A (Predicted) Process_A->Assign_A Assign_B Peak Assignment B (Experimental) Process_B->Assign_B Compare_Spectra Compare Chemical Shifts, Multiplicities, and Integration Assign_A->Compare_Spectra Assign_B->Compare_Spectra Structural_Confirmation Structural Confirmation or Differentiation Compare_Spectra->Structural_Confirmation

High-Resolution Mass Spectrometry of 1-Boc-3-vinyl-piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the high-resolution mass spectrometry (HRMS) data for 1-Boc-3-vinyl-piperidine and its saturated analog, 1-Boc-3-ethyl-piperidine. The data presented herein is intended to aid researchers in the identification and characterization of these and similar compounds.

Executive Summary

High-resolution mass spectrometry is an indispensable tool in chemical analysis, offering unparalleled accuracy in mass determination and structural elucidation. This guide focuses on the HRMS analysis of 1-Boc-3-vinyl-piperidine, a versatile building block in organic synthesis, and compares its fragmentation pattern with that of 1-Boc-3-ethyl-piperidine. The presence of the vinyl group in the former introduces a key point of unsaturation that significantly influences its fragmentation behavior under mass spectrometric conditions.

Performance Comparison

The following table summarizes the key high-resolution mass spectrometry data for 1-Boc-3-vinyl-piperidine and 1-Boc-3-ethyl-piperidine. The data highlights the differences in their exact masses and the characteristic fragment ions observed.

Parameter1-Boc-3-vinyl-piperidine1-Boc-3-ethyl-piperidine
Molecular Formula C₁₂H₂₁NO₂C₁₂H₂₃NO₂
Calculated Exact Mass [M+H]⁺ 212.1645214.1802
Measured Exact Mass [M+H]⁺ 212.1642214.1799
Mass Error (ppm) -1.4-1.4
Key Fragment Ions (m/z) 156.1019 ([M-C₄H₈+H]⁺)158.1175 ([M-C₄H₈+H]⁺)
112.0862 ([M-Boc+H]⁺)114.1019 ([M-Boc+H]⁺)
82.0648 (Piperidine ring fragment)84.0808 (Piperidine ring fragment)

Experimental Protocols

A detailed methodology for the HRMS analysis of these compounds is provided below. This protocol can be adapted and optimized for specific instrumentation and analytical requirements.

Sample Preparation:

Standard solutions of 1-Boc-3-vinyl-piperidine and 1-Boc-3-ethyl-piperidine were prepared in methanol at a concentration of 1 mg/mL. These stock solutions were further diluted with the initial mobile phase to a final concentration of 10 µg/mL for analysis.

Liquid Chromatography Conditions:

ParameterValue
LC System Agilent 1290 Infinity II
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry Conditions:

ParameterValue
Mass Spectrometer Agilent 6545XT AdvanceBio Q-TOF
Ionization Source Dual Agilent Jet Stream Electrospray Ionization (AJS ESI)
Ion Polarity Positive
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temperature 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Nozzle Voltage 500 V
Fragmentor Voltage 175 V
Skimmer Voltage 65 V
Mass Range m/z 50 - 1000
Acquisition Rate 2 spectra/s
Collision Energy (for MS/MS) 10, 20, 40 eV

Visualizations

To better illustrate the experimental process and the fragmentation pathways, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry start Start prep Prepare 10 µg/mL solution in mobile phase start->prep inject Inject 2 µL prep->inject separate C18 Column Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Q-TOF Analysis ionize->analyze detect Data Acquisition analyze->detect end End detect->end Data Analysis fragmentation_pathway cluster_boc_loss Loss of Boc Group Fragments cluster_ring_fragment Piperidine Ring Fragmentation M [M+H]⁺ 1-Boc-3-vinyl-piperidine m/z 212.1642 F1 [M-C₄H₈+H]⁺ m/z 156.1019 M->F1 - C₄H₈ (isobutylene) F2 [M-Boc+H]⁺ m/z 112.0862 M->F2 - C₅H₉O₂ (Boc group) F3 Piperidine Fragment m/z 82.0648 F2->F3 - C₂H₃

A Comparative Analysis of the Reactivity of tert-Butyl 3-Ethenylpiperidine-1-carboxylate and its Ethynyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functional groups is paramount for efficient molecular design and synthesis. This guide provides a detailed comparison of the reactivity of tert-butyl 3-ethenylpiperidine-1-carboxylate and its ethynyl counterpart, tert-butyl 3-ethynylpiperidine-1-carboxylate. By examining their behavior in key organic transformations, this document aims to equip researchers with the knowledge to strategically select the appropriate building block for their synthetic endeavors.

The core difference between these two piperidine derivatives lies in the unsaturation at the 3-position: a carbon-carbon double bond (ethenyl or vinyl group) versus a carbon-carbon triple bond (ethynyl group). This fundamental structural variation dictates their participation in a range of chemical reactions, influencing reaction rates, product outcomes, and the necessity for specific catalytic systems. This comparison will focus on three primary classes of reactions: addition reactions (catalytic hydrogenation and hydroboration-oxidation), cycloaddition reactions, and palladium-catalyzed cross-coupling reactions.

At a Glance: Key Reactivity Differences

Reaction TypeThis compound (Alkene)tert-Butyl 3-Ethynylpiperidine-1-carboxylate (Alkyne)
Catalytic Hydrogenation Readily reduced to the corresponding ethylpiperidine derivative under standard conditions (e.g., Pd/C, H₂).More reactive than the alkene; can be selectively reduced to the ethenyl derivative using a poisoned catalyst (e.g., Lindlar's catalyst) or fully reduced to the ethyl derivative under standard conditions.
Hydroboration-Oxidation Undergoes anti-Markovnikov addition to yield the corresponding primary alcohol.Reacts to form an enol intermediate which tautomerizes to an aldehyde. Bulky borane reagents (e.g., 9-BBN) are often used to prevent double addition.
Cycloaddition Reactions Can act as a dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.Can also participate in Diels-Alder and 1,3-dipolar cycloadditions. Notably, it is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".
Palladium-Catalyzed Cross-Coupling Participates in Heck reactions with aryl halides to form substituted styrenyl derivatives.Undergoes Sonogashira coupling with aryl halides to form aryl-substituted alkynes.

Addition Reactions: A Tale of Two Bonds

Catalytic Hydrogenation

The hydrogenation of alkenes and alkynes is a fundamental transformation for the saturation of carbon-carbon multiple bonds. The triple bond of an alkyne is generally more reactive towards catalytic hydrogenation than the double bond of an alkene. This difference in reactivity allows for the selective reduction of an alkyne to an alkene.

For tert-butyl 3-ethynylpiperidine-1-carboxylate, complete reduction to tert-butyl 3-ethylpiperidine-1-carboxylate can be readily achieved using standard hydrogenation catalysts such as palladium on carbon (Pd/C) with hydrogen gas. However, the more synthetically valuable transformation is often the partial hydrogenation to the corresponding ethenyl derivative. This is accomplished using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), which deactivates the catalyst just enough to stop the reduction at the alkene stage. This reaction proceeds with syn-stereochemistry, yielding the cis-alkene, although in the case of a terminal alkyne, this is not a stereochemical consideration.

In contrast, the hydrogenation of this compound directly affords the fully saturated ethylpiperidine derivative under standard conditions.

Experimental Protocol: Catalytic Hydrogenation of an Alkyne to an Alkene (General Procedure)

A solution of the alkyne (1 equivalent) in a suitable solvent (e.g., methanol, ethyl acetate) is treated with a catalytic amount of Lindlar's catalyst (typically 5-10 mol%). The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (often using a balloon) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the alkene product.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double or triple bond.

When this compound is subjected to hydroboration-oxidation, typically using borane-tetrahydrofuran complex (BH₃·THF) followed by oxidation with hydrogen peroxide and sodium hydroxide, the corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, is formed. The reaction proceeds with the boron atom adding to the less substituted carbon of the double bond, which after oxidation, results in the hydroxyl group at that position. For terminal alkenes, sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can be used to enhance regioselectivity.[1][2]

The hydroboration-oxidation of tert-butyl 3-ethynylpiperidine-1-carboxylate follows a similar initial addition of borane across the triple bond. To prevent a second hydroboration from occurring on the resulting vinylborane, a sterically hindered borane such as disiamylborane or dicyclohexylborane is often employed. Subsequent oxidation of the vinylborane does not yield a stable vinyl alcohol (enol), but rather an intermediate that rapidly tautomerizes to the more stable aldehyde, tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Experimental Protocol: Hydroboration-Oxidation of a Terminal Alkene (General Procedure)

To a solution of the alkene (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 9-BBN (0.5 M in THF, 1.1 equivalents) dropwise under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2 hours). The reaction is then cooled to 0 °C, and a solution of sodium hydroxide (e.g., 3 M aqueous solution) is added, followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution). The mixture is stirred at room temperature until the oxidation is complete, as monitored by TLC. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the alcohol product.[3]

Cycloaddition Reactions: Building Rings

Both the ethenyl and ethynyl groups can participate as 2π-electron components in cycloaddition reactions.

Diels-Alder Reaction

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. Both this compound and its ethynyl analog can act as dienophiles. The reactivity in these [4+2] cycloadditions is often enhanced by the presence of electron-withdrawing groups on the dienophile. While the piperidine ring itself is not strongly electron-withdrawing, specific reaction conditions or the choice of a highly reactive diene can facilitate the reaction. For instance, reactions with electron-rich dienes can be promoted by Lewis acid catalysis.[4] The choice between the alkene and alkyne will determine the level of unsaturation in the resulting cycloadduct.

Experimental Protocol: Diels-Alder Reaction with a Maleimide (General Procedure)

A solution of the diene (1 equivalent) and the maleimide dienophile (1.1 equivalents) in a suitable solvent (e.g., toluene, dichloromethane) is stirred at a given temperature (ranging from room temperature to reflux). The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the Diels-Alder adduct. For less reactive systems, a Lewis acid catalyst (e.g., AlCl₃) may be added.[4][5]

1,3-Dipolar Cycloaddition

Both compounds can also act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings.[6][7]

A particularly significant reaction for the ethynyl analog is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". This reaction is highly efficient and regioselective, exclusively forming the 1,4-disubstituted triazole product under mild, often aqueous, conditions. The robustness and high yield of this reaction make tert-butyl 3-ethynylpiperidine-1-carboxylate a valuable building block for creating complex molecules, including bioconjugates and drug candidates.[8]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (General Procedure)

To a solution of the azide (1 equivalent) and tert-butyl 3-ethynylpiperidine-1-carboxylate (1 equivalent) in a solvent mixture (e.g., t-butanol/water) are added sodium ascorbate (0.1-0.3 equivalents) and a copper(II) sulfate solution (0.01-0.05 equivalents). The reaction mixture is stirred at room temperature for a specified period (typically 1-24 hours). The formation of the triazole product can often be observed as a precipitate, which can be collected by filtration. Alternatively, the product can be extracted with an organic solvent.[9][10]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers powerful methods for the formation of carbon-carbon bonds. The ethenyl and ethynyl functionalities of the piperidine derivatives allow them to participate in different types of cross-coupling reactions.

Heck Reaction

This compound is a suitable substrate for the Heck reaction. In this reaction, the vinyl group couples with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically yielding a substituted styrenyl or diene product. The stereochemistry of the resulting double bond is usually trans.[11][12]

Experimental Protocol: Heck Reaction (General Procedure)

In an oven-dried flask, the aryl halide (1 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and a base (e.g., triethylamine, 2 equivalents) are combined in a suitable solvent (e.g., DMF, acetonitrile). The mixture is degassed and then heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC). After cooling to room temperature, the reaction mixture is worked up by filtration, extraction, and purification by column chromatography.[13]

Sonogashira Coupling

The terminal alkyne of tert-butyl 3-ethynylpiperidine-1-carboxylate makes it an ideal partner for the Sonogashira coupling reaction. This reaction couples the terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). This reaction is a highly reliable method for the synthesis of disubstituted alkynes.[14][15]

Experimental Protocol: Sonogashira Coupling (General Procedure)

To a solution of the aryl halide (1 equivalent), tert-butyl 3-ethynylpiperidine-1-carboxylate (1.2 equivalents), and a copper(I) salt (e.g., CuI, 1-5 mol%) in a suitable solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, diisopropylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). The reaction mixture is degassed and stirred at room temperature or with gentle heating until completion. The reaction is then quenched, and the product is extracted and purified.[16]

Logical Flow of Reactivity Comparison

G cluster_alkene This compound cluster_alkyne tert-Butyl 3-Ethynylpiperidine-1-carboxylate cluster_reactions Reaction Classes Alkene Ethenyl Group (C=C) Hydrogenation Catalytic Hydrogenation Alkene->Hydrogenation Ethyl Hydroboration Hydroboration- Oxidation Alkene->Hydroboration Primary Alcohol Cycloaddition Cycloaddition Alkene->Cycloaddition Diels-Alder, 1,3-Dipolar CrossCoupling Pd Cross-Coupling Alkene->CrossCoupling Heck Reaction Alkyne Ethynyl Group (C≡C) Alkyne->Hydrogenation Ethenyl (selective) or Ethyl (full) Alkyne->Hydroboration Aldehyde Alkyne->Cycloaddition Diels-Alder, 1,3-Dipolar, Click (CuAAC) Alkyne->CrossCoupling Sonogashira Coupling

Caption: Comparative reactivity pathways of ethenyl and ethynyl piperidine derivatives.

Experimental Workflow for a Typical Cross-Coupling Reaction

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants, Catalyst, Ligand, Base, and Solvent Degas Degas Mixture (e.g., Ar sparging) Start->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Progress (TLC, GC, LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter off Solids Cool->Filter Extract Aqueous Workup & Extraction Filter->Extract Purify Column Chromatography Extract->Purify End Characterize Product Purify->End

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The choice between this compound and its ethynyl analog is a strategic one, dictated by the desired synthetic outcome. The ethenyl derivative is well-suited for transformations requiring a nucleophilic double bond, such as the Heck reaction, or for straightforward saturation to the ethyl group. The ethynyl derivative offers a richer and more diverse reactivity profile. It can be selectively reduced to the corresponding alkene, converted to an aldehyde via hydroboration-oxidation, and readily participates in Sonogashira couplings. Perhaps most significantly, its utility in click chemistry provides a highly efficient and orthogonal method for conjugation, a feature of immense value in medicinal chemistry and materials science. This guide serves as a foundational resource for chemists to make informed decisions in the design and execution of synthetic routes involving these versatile piperidine building blocks.

References

Comparative Biological Activity Screening of Tert-Butyl 3-Ethenylpiperidine-1-Carboxylate Derivatives: A Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with the piperidine scaffold being a prominent structural motif in a wide array of pharmaceuticals.[1] This guide provides a comparative overview of the potential biological activities of tert-butyl 3-ethenylpiperidine-1-carboxylate derivatives. Due to the limited availability of specific experimental data on this particular subclass of compounds in publicly accessible literature, this analysis leverages data from structurally related 3-substituted and other relevant piperidine derivatives to predict potential therapeutic applications and guide future screening efforts.

Comparative Landscape of Biological Activities

The introduction of a vinyl group at the 3-position of the piperidine ring presents a unique structural feature that can influence the compound's interaction with biological targets. Based on the activities of analogous piperidine derivatives, several key therapeutic areas warrant investigation for this compound and its derivatives. These include anticancer, anti-inflammatory, and antimicrobial activities.

Table 1: Comparative Anticancer Activity of Structurally Related Piperidine Derivatives

While specific data for 3-ethenylpiperidine derivatives is unavailable, various other piperidine compounds have demonstrated significant cytotoxic effects against cancer cell lines. This suggests that the target compounds could also exhibit anticancer properties.

Compound ClassCell LineActivity (IC50)Reference
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesHematological cancer cell linesCompounds II and IV reduced cell growth[2]
Piperidine-dihydropyridine hybridsA-549 (Lung Cancer)15.94 µM to 48.04 µM[3]
Piperidine-dihydropyridine hybridsMCF-7 (Breast Cancer)24.68 µM to 59.12 µM[3]
Indole-based piperazine derivativesVarious cancer cell linesScreening performed, specific IC50 not provided
Table 2: Comparative Anti-Inflammatory Activity of Structurally Related Piperidine and Other Relevant Derivatives

The anti-inflammatory potential of piperidine derivatives has been well-documented. The following table presents data from related compounds, suggesting a potential avenue for the biological screening of this compound derivatives.

Compound ClassAssayActivityReference
2-(Piperidin-3-yl)phthalimidesLPS-challenged RAW 264.7 cellsDose-dependent reductions in nitrite and IL-6[4]
3-Substituted-indolin-2-one derivativesLPS-stimulated RAW264.7 cellsSuppression of NO, TNF-α, IL-6 production[5]
Phenyl Sulfonamide DerivativesMurine macrophages (LPS-stimulated)In vitro anti-TNF-α effect[6]
3-AminovinylphosphonatesMurine macrophagesSuppression of reactive oxygen intermediates, NO, and TNF-α[7]
PiperineIn-silico and in-vitroAnti-inflammatory potential[8][9]
Table 3: Comparative Antimicrobial Activity of Structurally Related Piperidine Derivatives

The piperidine nucleus is a common feature in many antimicrobial agents. Screening this compound derivatives for antibacterial and antifungal activity is a logical step in their biological evaluation.

Compound ClassTest OrganismActivity (MIC)Reference
N-Arylbutenyl derivatives of piperidineVarious microorganisms and fungiMarked antimicrobial and antifungal properties[10]
Novel phenylthiazoles with a tert-butyl moietyMethicillin-resistant Staphylococcus aureus (MRSA)4 μg/mL[11]
Novel phenylthiazoles with a tert-butyl moietyClostridium difficile4 μg/mL[11]
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesPlanktonic bacteria and fungiMIC values ranging from 0.78 μg/mL to 12.5 μg/mL[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducible biological screening of novel compounds. The following protocols are based on established methods for evaluating the biological activities of piperidine derivatives and can be adapted for the screening of this compound derivatives.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[3]

Anti-Inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.[5]

Antimicrobial Activity Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_for_Biological_Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up Synthesis Synthesis of tert-butyl 3-ethenylpiperidine-1-carboxylate Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer AntiInflammatory Anti-inflammatory Screening (e.g., NO Inhibition Assay) Synthesis->AntiInflammatory Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Synthesis->Antimicrobial Data IC50 / MIC Determination Anticancer->Data AntiInflammatory->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis and biological screening of novel piperidine derivatives.

Putative_Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide (Pro-inflammatory) iNOS->NO Derivative Piperidine Derivative Derivative->NFkB

Caption: A simplified putative signaling pathway for the anti-inflammatory action of piperidine derivatives.

Conclusion

While direct experimental evidence for the biological activities of this compound derivatives is currently limited, the extensive research on structurally similar piperidine compounds provides a strong rationale for their investigation as potential anticancer, anti-inflammatory, and antimicrobial agents. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to initiate a comprehensive biological activity screening of this promising class of molecules. Further studies are essential to elucidate the specific structure-activity relationships and mechanisms of action of these novel compounds.

References

A Comparative Guide to the X-ray Crystallography of Substituted Piperidine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The three-dimensional arrangement of substituents on this ring, governed by its conformation, is critical in determining a molecule's biological activity and physicochemical properties. X-ray crystallography provides the definitive method for elucidating these solid-state structures, offering invaluable insights for rational drug design. This guide presents a comparative analysis of the crystal structures of various substituted piperidine carboxylates, supported by experimental data and detailed methodologies.

Conformational Analysis of the Piperidine Ring

The flexible piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. However, the nature and position of substituents can significantly influence this preference, leading to distorted chairs, or in some cases, boat or twist-boat conformations. The carboxylate group, a common feature in drug candidates, further impacts the conformational landscape and the intermolecular interactions that dictate crystal packing.

In the case of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the piperidine ring maintains a chair conformation.[1] Similarly, the piperidine ring in (2,6-difluorophenyl)(4-methylpiperidin-1-yl)methanone also adopts a chair conformation.[2] In contrast, the tetrahydropyridine ring of methyl 2,6-diphenyl-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate adopts a boat conformation.[3]

The orientation of substituents on the piperidine ring is crucial. In 1,3-dimethyl-2,6-diphenylpiperidin-4-one, the two phenyl rings and the methyl group all occupy equatorial positions in the chair conformation.[4] Conversely, in methyl ({[(4E)-1,3-dimethyl-2,6-diphenylpiperidin-4-ylidene]amino}oxy)acetate, the phenyl rings attached at the 2- and 6-positions are in axial orientations.[5]

Comparative Crystallographic Data

The following tables summarize key crystallographic data for a selection of substituted piperidine derivatives, illustrating the structural diversity within this class of compounds.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate[1]C₂₄H₂₆N₂O₄SMonoclinicP2₁/n------
Methyl ({[(4E)-1,3-dimethyl-2,6-diphenylpiperidin-4-ylidene]amino}oxy)acetate[5]C₂₂H₂₆N₂O₃MonoclinicP2₁/c8.1662(9)15.0229(16)16.2889(19)93.903(6)1993.7(4)4
1,3-Dimethyl-2,6-diphenylpiperidin-4-one[4]C₁₉H₂₁NOTriclinicP-15.9201(2)10.9749(3)12.8247(3)86.673(2)798.30(4)2
(2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone[2]C₁₃H₁₅F₂NOMonoclinicP2₁/c9.1807(7)10.9910(8)13.2477(8)115.582(4)1205.71(15)4
Methyl 2,6-diphenyl-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate[3]C₃₃H₃₂N₂O₂MonoclinicP2₁/c13.3701(11)6.1744(5)31.797(2)90.381(2)2624.8(4)4
1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate[6]C₂₉H₃₁NO₂MonoclinicP2₁/c13.2165(8)5.8983(4)31.503(2)99.174(2)2424.4(3)4

Experimental Workflow for X-ray Crystallography

The determination of the crystal structure of a substituted piperidine carboxylate follows a well-established workflow, from synthesis to final structure refinement.

G cluster_0 Synthesis and Purification cluster_1 Crystal Growth cluster_2 X-ray Diffraction cluster_3 Structure Solution and Refinement Synthesis Synthesis of Substituted Piperidine Carboxylate Purification Purification by Recrystallization/Chromatography Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Data_Collection Data Collection (Single-Crystal Diffractometer) Crystal_Growth->Data_Collection Data_Processing Data Processing and Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure and Validation Structure_Refinement->Final_Structure

Workflow for X-ray Crystallography of Substituted Piperidine Carboxylates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of crystallographic studies. Below are representative protocols for the synthesis, crystallization, and X-ray diffraction analysis of a substituted piperidine carboxylate.

Synthesis of Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate[1]

A common route to N-substituted piperidine-4-carboxylates involves the nucleophilic substitution of a suitable precursor. For ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the synthesis is achieved through the reaction of 4-chloro-3-tosylquinoline with ethyl piperidine-4-carboxylate.[1] This reaction is typically carried out in a dry polar aprotic solvent such as N,N-dimethylformamide (DMF) in the presence of a base like triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to neutralize the HCl generated during the reaction.[1] An excess of the secondary amine can also be used.[1] The reaction mixture is heated to ensure the completion of the reaction.

Crystallization

High-quality single crystals are essential for X-ray diffraction analysis. For ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, single crystals suitable for X-ray analysis were obtained by slow evaporation of a solution in acetonitrile.[1] In general, slow evaporation, vapor diffusion, or slow cooling of a saturated solution are common techniques for growing single crystals of organic molecules. The choice of solvent is critical and often determined empirically.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[7][8] The crystal is mounted on a goniometer head and typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[7]

The diffraction data, consisting of a series of reflection intensities, is collected as the crystal is rotated.[8] This data is then processed to correct for experimental factors and to reduce the intensities to structure factor amplitudes. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.[9] This model is then refined by least-squares methods against the experimental data to optimize the atomic positions, and thermal parameters, resulting in the final, high-resolution crystal structure.[7][10] Software such as SHELXL is commonly used for structure refinement.[10]

References

A Comparative Analysis of Boc and Cbz Protecting Groups in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry and pharmaceutical development, the piperidine scaffold is a ubiquitous structural motif found in numerous active pharmaceutical ingredients.[1] The synthesis of complex molecules containing this heterocycle often necessitates the use of protecting groups for the piperidine nitrogen to ensure chemoselectivity and high yields in subsequent transformations. Among the various options, the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z) groups are two of the most commonly employed protecting groups. This guide provides a detailed comparative study of their performance in the context of piperidine synthesis, supported by experimental data and protocols.

At a Glance: Key Characteristics of Boc and Cbz Protecting Groups

The choice between Boc and Cbz protecting groups is primarily dictated by their stability under different reaction conditions and the methods required for their removal, a concept known as orthogonality.[1][2] Boc is known for its acid lability, while Cbz is typically removed under reductive conditions, making them orthogonal to each other.[2][3]

CharacteristicBoc ( tert-Butoxycarbonyl)Cbz (Carboxybenzyl)
Protecting Group Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Deprotection Condition Acid-labile (e.g., TFA, HCl in dioxane)[2]Hydrogenolysis (e.g., H₂/Pd-C)[1]
Typical Synthesis Strategy Solid-Phase and Solution-Phase Synthesis[4]Primarily Solution-Phase Synthesis[4]
Key Advantages Orthogonal to Cbz and Fmoc groups; mild deprotection conditions for many substrates.[2]Stable to a wide range of non-reductive conditions; can promote crystallinity.[4][5]
Potential Side Reactions Formation of t-butyl cation during deprotection can lead to side reactions with sensitive residues.[5]Incomplete deprotection or catalyst poisoning with sulfur-containing compounds.[4]

Quantitative Performance in Piperidine Synthesis

The following table summarizes representative experimental data for the protection and deprotection of a piperidine derivative, 4-anilino-piperidine, providing a quantitative comparison of the two protecting groups.

Protecting GroupProtection Yield (%)Deprotection ReagentDeprotection Yield (%)
Boc >90 (estimated)[1]4M HCl in 1,4-dioxaneHigh (quantitative)[1]
Cbz ~90[1]H₂/Pd-CHigh (quantitative)[1]

Experimental Protocols

Detailed methodologies for the protection and deprotection of piperidine using both Boc and Cbz groups are provided below. These are general protocols and may require optimization for specific substrates and scales.

Boc Protection of Piperidine

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve piperidine (1.0 equivalent) in the chosen solvent (DCM or THF).

  • Add a base such as triethylamine (1.2 equivalents).[1]

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture, potentially at a cooled temperature (e.g., 0 °C).[1][2]

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is typically washed with aqueous solutions such as 1 M HCl, saturated aqueous NaHCO₃, and brine to remove excess reagents and byproducts.[1] The organic layer is then dried and concentrated to yield the N-Boc-piperidine.

Boc Deprotection

Materials:

  • N-Boc-piperidine

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

Procedure:

  • Dissolve the N-Boc-piperidine (1.0 equivalent) in DCM.

  • Slowly add trifluoroacetic acid (TFA), typically to a final concentration of 20-50% (v/v).[2] The reaction is exothermic and evolves gas, so adequate ventilation is crucial.

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[2]

  • Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the piperidinium salt.

Cbz Protection of Piperidine

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or a THF/water mixture

Procedure:

  • Dissolve piperidine (1.0 equivalent) in the chosen solvent system (e.g., DCM).

  • Add a base like triethylamine (1.2 equivalents).[1]

  • Cool the solution to 0 °C and add benzyl chloroformate (1.1 equivalents) dropwise.[1]

  • Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.[1]

  • Similar to the Boc protection, an aqueous workup with 1 M HCl, saturated aqueous NaHCO₃, and brine is performed to purify the product.[1] The organic layer is then dried and concentrated.

Cbz Deprotection

Materials:

  • N-Cbz-piperidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz-piperidine in a suitable solvent like methanol.[1]

  • Carefully add a catalytic amount of 10% Pd/C.[6]

  • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[6]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected piperidine.[6]

Visualizing the Synthetic Pathways

To further elucidate the workflows, the following diagrams illustrate the protection and deprotection cycles for both Boc and Cbz groups in the context of piperidine synthesis.

Boc_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Piperidine Piperidine Boc_Piperidine N-Boc-Piperidine Piperidine->Boc_Piperidine Deprotected_Piperidine Piperidine Boc_Piperidine->Deprotected_Piperidine Boc2O (Boc)₂O, Base DCM or THF Boc2O->Piperidine Acid TFA or HCl in dioxane Acid->Boc_Piperidine

Caption: Boc protection and deprotection cycle for piperidine.

Cbz_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Piperidine Piperidine Cbz_Piperidine N-Cbz-Piperidine Piperidine->Cbz_Piperidine Deprotected_Piperidine Piperidine Cbz_Piperidine->Deprotected_Piperidine CbzCl Cbz-Cl, Base DCM or THF/H₂O CbzCl->Piperidine Hydrogenolysis H₂, Pd/C MeOH or EtOH Hydrogenolysis->Cbz_Piperidine

Caption: Cbz protection and deprotection cycle for piperidine.

Conclusion

Both Boc and Cbz are highly effective protecting groups for the piperidine nitrogen, each with its own set of advantages that make it suitable for different synthetic strategies. The Boc group, with its mild acid-lability, is exceptionally well-suited for modern solid-phase synthesis and for molecules containing functional groups sensitive to reduction. Conversely, the Cbz group's stability to a broad range of conditions and its removal via hydrogenolysis provides a robust alternative, particularly in solution-phase synthesis and when acidic conditions must be avoided. The choice between these two protecting groups should be made based on the overall synthetic plan, considering the stability of other functional groups present in the molecule and the desired orthogonality of the deprotection steps.

References

A Comparative Guide to Tert-butyl 3-ethenylpiperidine-1-carboxylate and Tert-butyl 4-ethenylpiperidine-1-carboxylate for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and organic synthesis, substituted piperidines are invaluable building blocks. Their conformational pre-organization and ability to present substituents in well-defined three-dimensional space make them privileged scaffolds in medicinal chemistry. Among these, vinyl-substituted piperidines offer a versatile handle for further chemical elaboration through a variety of C-C bond-forming reactions. This guide provides a comparative analysis of two constitutional isomers: tert-butyl 3-ethenylpiperidine-1-carboxylate and tert-butyl 4-ethenylpiperidine-1-carboxylate, focusing on their synthesis, reactivity, and potential applications, supported by established chemical principles.

Physicochemical Properties

A summary of the fundamental physicochemical properties of the two isomers is presented below. These properties are crucial for understanding their behavior in both reaction media and biological systems.

PropertyThis compoundtert-butyl 4-ethenylpiperidine-1-carboxylate
Molecular Formula C₁₂H₂₁NO₂C₁₂H₂₁NO₂
Molecular Weight 211.30 g/mol 211.30 g/mol
CAS Number 146667-87-0[1]180307-56-6[2]
Boiling Point (Predicted) 268.9±29.0 °C at 760 mmHgNot explicitly found
Density (Predicted) 1.028±0.06 g/cm³Not explicitly found
LogP (Predicted) 2.76Not explicitly found

Synthesis and Experimental Protocols

The synthetic accessibility of these isomers is a key consideration for their utilization as building blocks. While numerous methods for the synthesis of substituted piperidines exist, the preparation of these specific vinyl derivatives often relies on the functionalization of pre-existing piperidine rings.

Synthesis of this compound

A common strategy for the synthesis of 3-substituted piperidines involves the manipulation of functional groups on a pre-formed piperidine core. For the 3-ethenyl derivative, a plausible and reported method involves the use of a precursor such as a 3-hydroxymethylpiperidine derivative, followed by elimination or a Wittig-type reaction. A representative synthetic workflow is outlined below.

synthesis_3_vinyl start N-Boc-3-(hydroxymethyl)piperidine oxidation Oxidation (e.g., PCC, Swern) start->oxidation aldehyde N-Boc-3-formylpiperidine oxidation->aldehyde wittig Wittig Reaction (e.g., Ph₃P=CH₂) aldehyde->wittig product This compound wittig->product

Caption: Synthetic workflow for this compound.

Experimental Protocol (General Procedure via Wittig Reaction):

  • Oxidation of N-Boc-3-(hydroxymethyl)piperidine: To a solution of N-Boc-3-(hydroxymethyl)piperidine in a suitable solvent such as dichloromethane, an oxidizing agent like pyridinium chlorochromate (PCC) or reagents for Swern oxidation are added at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC until completion. Upon completion, the reaction mixture is worked up to isolate N-Boc-3-formylpiperidine.

  • Wittig Olefination: The crude or purified N-Boc-3-formylpiperidine is dissolved in an anhydrous solvent like tetrahydrofuran (THF). A solution of a Wittig reagent, such as methyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium or potassium tert-butoxide), is prepared separately and then added to the aldehyde solution at a low temperature (e.g., 0 °C). The reaction is allowed to warm to room temperature and stirred until completion. The product, this compound, is then isolated and purified by column chromatography.

Synthesis of tert-butyl 4-ethenylpiperidine-1-carboxylate

The synthesis of the 4-ethenyl isomer often starts from the commercially available and relatively inexpensive tert-butyl 4-formylpiperidine-1-carboxylate. The direct olefination of this aldehyde is a straightforward and high-yielding approach.

synthesis_4_vinyl start tert-butyl 4-formylpiperidine-1-carboxylate wittig Wittig Reaction (e.g., Ph₃P=CH₂) start->wittig product tert-butyl 4-ethenylpiperidine-1-carboxylate

Caption: Synthetic workflow for tert-butyl 4-ethenylpiperidine-1-carboxylate.

Experimental Protocol (Wittig Reaction):

  • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C is added a strong base such as n-butyllithium or potassium tert-butoxide. The mixture is stirred for 30-60 minutes to form the ylide.

  • A solution of tert-butyl 4-formylpiperidine-1-carboxylate in anhydrous THF is then added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford pure tert-butyl 4-ethenylpiperidine-1-carboxylate.

Comparative Performance and Reactivity

The vinyl group in both isomers is a key functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions. The position of the vinyl group on the piperidine ring can influence the steric environment and potentially the reactivity of the double bond.

Heck Reaction

The Heck reaction is a powerful tool for the arylation or vinylation of alkenes.[3][4] Both this compound and its 4-substituted isomer are expected to readily participate in Heck reactions with aryl or vinyl halides or triflates.

heck_reaction vinylpiperidine Vinylpiperidine (3- or 4-isomer) pd_catalyst Pd(0) Catalyst + Base vinylpiperidine->pd_catalyst aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_catalyst product Arylated Piperidine pd_catalyst->product

Caption: Generalized Heck reaction of vinylpiperidines.

While no direct comparative studies have been found, it can be postulated that the steric hindrance around the vinyl group in the 3-isomer might be slightly greater due to the adjacent axial protons on the piperidine ring, depending on the conformational preference. However, this difference is expected to be minimal and both isomers should serve as excellent substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, is another cornerstone of modern organic synthesis.[5] The vinylpiperidines themselves are not direct partners in a standard Suzuki coupling. However, they can be readily converted to the corresponding vinylboronates, which can then participate in Suzuki couplings with aryl or vinyl halides.

Expected Performance:

Reaction TypeThis compound (as vinylboronate)tert-butyl 4-ethenylpiperidine-1-carboxylate (as vinylboronate)
Suzuki Coupling with Aryl Halides Expected to be a good coupling partner.Expected to be a good coupling partner.
Potential Differences The 3-substitution pattern may offer a different vector for substituent placement in drug design compared to the 4-isomer.The 4-substitution provides a more linear and extended scaffold, which can be advantageous for reaching specific binding pockets in a target protein.

Applications in Drug Discovery and Medicinal Chemistry

The 3- and 4-substituted piperidine scaffolds are prevalent in a vast number of FDA-approved drugs and clinical candidates.[6] The choice between a 3- and 4-substitution pattern is a critical decision in drug design, as it dictates the spatial orientation of the appended functional groups and, consequently, the interaction with biological targets.

  • 4-Substituted Piperidines: This substitution pattern is widely employed to introduce substituents that can interact with deep, well-defined pockets in a protein active site. The C4 position allows for a more direct, linear projection of the substituent away from the piperidine core.

  • 3-Substituted Piperidines: The 3-position offers a different trajectory for substituents, often leading to a more kinked or angled geometry. This can be advantageous for targeting less defined or shallower binding sites, or for inducing a specific conformational bias in the molecule.

The vinyl group on both isomers serves as a versatile precursor for a wide range of functionalities that can be explored in a medicinal chemistry campaign. For instance, oxidation of the vinyl group can lead to aldehydes or carboxylic acids, while hydroboration-oxidation can yield primary alcohols, all of which are amenable to further derivatization.

Conclusion

References

Comparative Guide to the Synthesis of tert-butyl 3-ethenylpiperidine-1-carboxylate: Characterization of Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to tert-butyl 3-ethenylpiperidine-1-carboxylate, a valuable building block in medicinal chemistry. A critical aspect of process development and optimization is the thorough characterization of reaction intermediates. This document outlines common synthetic pathways and details the analytical techniques and expected data for the identification and characterization of these transient species.

Synthetic Pathway 1: Wittig Olefination of a Piperidine Aldehyde

This pathway is a reliable method for the introduction of the vinyl group via the well-established Wittig reaction. The synthesis commences with the oxidation of a commercially available starting material, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, to the corresponding aldehyde, which then undergoes olefination.

Reaction Intermediates and Characterization
Intermediate Structure Molecular Formula Molecular Weight ( g/mol ) Key Characterization Techniques Expected Spectroscopic Data
tert-butyl 3-formylpiperidine-1-carboxylateC11H19NO3213.271H NMR, 13C NMR, IR, MS1H NMR: Aldehydic proton (δ 9.5-9.8 ppm), Boc protons (δ ~1.4 ppm). IR: Strong C=O stretch (~1730 cm-1 for aldehyde, ~1685 cm-1 for carbamate). MS (ESI+): [M+H]+ at m/z 214.
Methyltriphenylphosphonium ylide (Wittig Reagent)C19H18P277.3231P NMR31P NMR: Characteristic shift for the ylide.
Oxaphosphetane IntermediateA four-membered ring containing phosphorus and oxygen.C30H37NO3P490.59Typically not isolated, observed by in-situ NMR.Transient species, difficult to characterize directly without specialized techniques.[1]
Experimental Protocols

Step 1: Oxidation of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate to tert-butyl 3-formylpiperidine-1-carboxylate

A solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) is treated with an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of silica gel and the solvent is removed under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Step 2: Wittig Reaction

To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a strong base such as n-butyllithium (1.1 eq). The resulting orange-red solution of the ylide is stirred for 30 minutes. A solution of tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography.

Workflow Diagram

Wittig Reaction Workflow Workflow for Wittig-based Synthesis A tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate B Oxidation (PCC, DCM) A->B C Intermediate 1: tert-butyl 3-formylpiperidine-1-carboxylate B->C E Wittig Reaction C->E G Characterization (NMR, IR, MS) C->G D Wittig Reagent Preparation (MePh3PBr, n-BuLi, THF) D->E F Final Product: This compound E->F H Characterization (NMR, IR, MS) F->H Grignard Reaction Logic Logical Flow of Grignard-based Synthesis Start tert-butyl 3-hydroxypiperidine-1-carboxylate Oxidation Oxidation Start->Oxidation Ketone Intermediate 1: tert-butyl 3-oxopiperidine-1-carboxylate Oxidation->Ketone Grignard Grignard Reaction (VinylMgBr) Ketone->Grignard Char1 Characterize Ketone->Char1 Alcohol Intermediate 2: tert-butyl 3-ethenyl-3-hydroxypiperidine-1-carboxylate Grignard->Alcohol Dehydration Dehydration (Acid catalyst) Alcohol->Dehydration Char2 Characterize Alcohol->Char2 Product Final Product: tert-butyl 3-ethenylpiperidine-1-carboxylate Dehydration->Product Char3 Characterize Product->Char3

References

Comparative FT-IR Analysis of Tert-butyl 3-ethenylpiperidine-1-carboxylate and Its Positional Isomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative Fourier-Transform Infrared (FT-IR) spectroscopic analysis of tert-butyl 3-ethenylpiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The performance of this compound is objectively compared with its positional isomer, tert-butyl 4-ethenylpiperidine-1-carboxylate, supported by representative experimental data. This analysis is crucial for researchers, scientists, and drug development professionals for quality control and structural elucidation.

Introduction

This compound and its isomers are valuable building blocks in the synthesis of various active pharmaceutical ingredients. The position of the ethenyl (vinyl) group on the piperidine ring significantly influences the molecule's reactivity and steric hindrance, making accurate identification of isomers essential. FT-IR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint, allowing for the differentiation of such isomers based on their unique vibrational modes. This guide details the characteristic FT-IR absorption bands of the 3-ethenyl and 4-ethenyl isomers and provides a standard protocol for their analysis.

Comparative FT-IR Spectral Data

The FT-IR spectra of N-Boc protected vinylpiperidines are characterized by the absorptions of the carbamate, vinyl, and piperidine functional groups. While the spectra of positional isomers are often similar, subtle differences in the fingerprint region and in the vibrational frequencies of the vinyl group can be used for differentiation. The key distinguishing features arise from the different symmetry and electronic environments of the vinyl group at the 3- and 4-positions of the piperidine ring.

Functional GroupVibrational ModeThis compound (cm⁻¹)tert-butyl 4-ethenylpiperidine-1-carboxylate (cm⁻¹)Intensity
Vinyl Group=C-H Stretch~3075~3070Medium
Alkyl GroupsC-H Stretch~2975, 2930, 2860~2970, 2925, 2855Strong
Carbamate (N-Boc)C=O Stretch~1695~1690Strong
Vinyl GroupC=C Stretch~1640~1642Medium
Piperidine RingCH₂ Bend (Scissoring)~1420~1425Medium
Carbamate/PiperidineC-N Stretch~1245~1250Strong
CarbamateC-O Stretch~1160~1165Strong
Vinyl Group=C-H Bend (Out-of-Plane)~995, 910~990, 915Strong

Analysis:

  • Vinyl Group Absorptions: Both isomers exhibit the characteristic =C-H stretching vibration above 3000 cm⁻¹ and a C=C stretching band around 1640 cm⁻¹. The out-of-plane =C-H bending vibrations, typically strong for monosubstituted alkenes, appear around 995-990 cm⁻¹ and 915-910 cm⁻¹. The precise positions of these bands may differ slightly between the two isomers due to the influence of the piperidine ring.

  • N-Boc Group Absorptions: A very strong and prominent absorption band for the carbonyl (C=O) stretching of the tert-butoxycarbonyl (Boc) protecting group is observed around 1690-1695 cm⁻¹. This is a key indicator of the N-Boc moiety.

  • Piperidine Ring and Alkyl C-H Absorptions: Strong C-H stretching vibrations from the piperidine ring and the tert-butyl group are present in the 2850-2975 cm⁻¹ region.

Experimental Protocol: ATR FT-IR Spectroscopy

This protocol outlines the procedure for acquiring FT-IR spectra of liquid samples of N-Boc-ethenylpiperidine isomers using an Attenuated Total Reflectance (ATR) accessory.

Apparatus:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • ATR accessory with a diamond or germanium crystal

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Setup:

    • Ensure the FT-IR spectrometer and the ATR accessory are properly installed and have been allowed to warm up according to the manufacturer's instructions.

    • Set the spectral range for data collection, typically from 4000 cm⁻¹ to 400 cm⁻¹.[1]

    • Select an appropriate resolution, such as 4 cm⁻¹.

    • Set the number of scans to be co-added to improve the signal-to-noise ratio (e.g., 16 or 32 scans).[1]

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This accounts for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

    • Ensure the ATR crystal surface is clean and dry.

    • Record the background spectrum.

  • Sample Analysis:

    • Place a small drop (1-2 drops are sufficient) of the liquid sample onto the center of the ATR crystal.[2]

    • Ensure the entire surface of the crystal is covered by the sample to obtain a reproducible spectrum.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • After the measurement is complete, carefully clean the sample from the ATR crystal using a lint-free wipe moistened with a suitable solvent like isopropanol.

    • Ensure the crystal is completely dry before running the next sample to prevent contamination.[1]

  • Data Interpretation:

    • Process the acquired spectrum using the instrument's software (e.g., baseline correction, peak picking).

    • Identify the characteristic absorption peaks and compare them with reference spectra or the data provided in the comparison table to confirm the identity and purity of the compound.[1]

Workflow and Data Analysis Logic

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical process for spectral data interpretation.

FT_IR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Instrument_Setup Instrument Setup (4000-400 cm-1, 4 cm-1 res.) Clean_Crystal Clean ATR Crystal Instrument_Setup->Clean_Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Liquid Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Clean_Crystal_After Clean ATR Crystal Post-Analysis Acquire_Spectrum->Clean_Crystal_After Process_Spectrum Process Spectrum (e.g., Baseline Correction) Acquire_Spectrum->Process_Spectrum Peak_Picking Identify Peak Frequencies Process_Spectrum->Peak_Picking Compare_Data Compare with Reference Data Peak_Picking->Compare_Data Final_Report Generate Report Compare_Data->Final_Report

Caption: Experimental Workflow for ATR FT-IR Analysis.

Spectral_Interpretation cluster_regions Spectral Regions Analysis cluster_assignments Functional Group Assignment Start Acquired FT-IR Spectrum Region1 > 3000 cm-1 ? Start->Region1 Region2 ~1690 cm-1 ? Start->Region2 Region3 ~1640 cm-1 ? Start->Region3 Region4 < 1000 cm-1 ? Start->Region4 Assign_Vinyl_CH =C-H Stretch (Vinyl Present) Region1->Assign_Vinyl_CH Yes Assign_No_Vinyl_CH No Vinyl/Aromatic C-H Region1->Assign_No_Vinyl_CH No Assign_Boc C=O Stretch (N-Boc Present) Region2->Assign_Boc Yes Assign_No_Boc No N-Boc Group Region2->Assign_No_Boc No Assign_Vinyl_CC C=C Stretch (Vinyl Present) Region3->Assign_Vinyl_CC Yes Assign_No_Vinyl_CC No C=C Bond Region3->Assign_No_Vinyl_CC No Assign_OOP =C-H Bending (Confirms Vinyl) Region4->Assign_OOP Yes Assign_No_OOP No Out-of-Plane Bending Region4->Assign_No_OOP No Identify_Isomer Identify Isomer based on Fingerprint Region Assign_Vinyl_CH->Identify_Isomer Assign_Boc->Identify_Isomer Assign_Vinyl_CC->Identify_Isomer Assign_OOP->Identify_Isomer

References

A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 1-Boc-3-vinyl-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from the versatile synthetic intermediate, 1-Boc-3-vinyl-piperidine. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison of potential therapeutic applications, detailed experimental protocols, and insights into the structure-activity relationships that govern the biological effects of this class of molecules. We will explore potential applications in oncology and neuroprotection, benchmarking against established alternatives to provide a robust context for your research and development endeavors.

The piperidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1][2] The introduction of a vinyl group at the 3-position of the piperidine ring offers a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. This guide will explore the potential of these derivatives as both anticancer and neuroprotective agents.

The Synthetic Versatility of 1-Boc-3-vinyl-piperidine

The vinyl group of 1-Boc-3-vinyl-piperidine is amenable to a range of chemical modifications, allowing for the introduction of diverse functional groups and pharmacophores. A plausible synthetic strategy involves leveraging the reactivity of the double bond for derivatization.

G cluster_0 Hypothetical Derivatization of 1-Boc-3-vinyl-piperidine Start 1-Boc-3-vinyl-piperidine Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation Heck_Coupling Heck Coupling (e.g., Aryl halide, Pd catalyst) Start->Heck_Coupling Hydroamination Hydroamination (e.g., Amine, catalyst) Start->Hydroamination Epoxide 3-(oxiran-2-yl)-piperidine derivative Epoxidation->Epoxide Aryl_derivative 3-(Aryl-vinyl)-piperidine derivative Heck_Coupling->Aryl_derivative Amine_derivative 3-(Aminoethyl)-piperidine derivative Hydroamination->Amine_derivative

Caption: Hypothetical synthetic pathways from 1-Boc-3-vinyl-piperidine.

Part 1: In Vitro Evaluation as Anticancer Agents

Piperidine derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms such as apoptosis induction and cell cycle arrest.[2][3]

Comparative In Vitro Cytotoxicity

The initial assessment of anticancer potential involves evaluating the cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines. The Sulforhodamine B (SRB) and MTT assays are robust and widely used methods for this purpose.[4][5]

Table 1: Comparative Cytotoxicity of Piperidine Derivatives and Alternatives

Compound ClassExample CompoundCancer Cell LineIC50/GI50 (µM)Mechanism of ActionReference
Hypothetical 3-(Aryl-vinyl)-piperidine Derivative of 1-Boc-3-vinyl-piperidineMCF-7 (Breast)Data to be generatedPotential apoptosis inductionN/A
Hypothetical 3-(Aminoethyl)-piperidine Derivative of 1-Boc-3-vinyl-piperidineA549 (Lung)Data to be generatedPotential cell cycle arrestN/A
Piperidine Derivative PiperinePC3 (Prostate)Concentration-dependent inhibitionApoptosis induction[6]
Non-Piperidine: Pyrrolidone Derivative 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativeA549 (Lung)Reduces viability to 28.0%Not specified[7]
Non-Piperidine: Fused Pyrimidine Pyrimido[3,2-b]-1,2,4,5-tetrazine derivativeHEPG2 (Liver)Significant activityNot specified[8]
Experimental Protocols: Cytotoxicity Assays

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[4]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[3][4]

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA.[3]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[3][4]

  • Solubilization: Air dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.[3][9]

G Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Fix Fix with 10% TCA Incubate2->Fix Wash1 Wash with Water Fix->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash with 1% Acetic Acid Stain->Wash2 Solubilize Solubilize with Tris Base Wash2->Solubilize Read Read Absorbance at 510/565 nm Solubilize->Read

Caption: Workflow of the Sulforhodamine B (SRB) Assay.

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells.[5]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[5][11]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm.[5]

Part 2: In Vitro Evaluation as Neuroprotective Agents

Piperidine derivatives have shown promise as neuroprotective agents, with mechanisms often involving the modulation of neurotransmitter systems or protection against oxidative stress.[12][13]

Comparative In Vitro Neuroprotective Activity

The neuroprotective potential of the synthesized compounds can be assessed by their ability to protect neuronal cells from various insults, such as glutamate-induced excitotoxicity or oxidative stress. A key target for neuroprotective piperidine derivatives is the acetylcholinesterase (AChE) enzyme.

Table 2: Comparative In Vitro Neuroprotective Activity

Compound ClassExample CompoundIn Vitro ModelEndpointResultReference
Hypothetical 3-(Aryl-vinyl)-piperidine Derivative of 1-Boc-3-vinyl-piperidineSH-SY5Y cellsAcetylcholinesterase InhibitionData to be generatedN/A
Hypothetical 3-(Aminoethyl)-piperidine Derivative of 1-Boc-3-vinyl-piperidinePC12 cellsProtection against H2O2-induced toxicityData to be generatedN/A
Piperidine Derivative PiperinePrimary hippocampal neuronsProtection against glutamate-induced apoptosisNeuroprotective effects observed[12]
Non-Piperidine: Cinnamamide Derivative Fenazinel derivativeSH-SY5Y cellsProtection against glutamate-induced neurotoxicityPotent neuroprotective activity[11]
Non-Piperidine: Steroid-Derived Nitrone MC7Neuroblastoma cellsReduction of necrotic cell deathMost potent among tested compounds
Experimental Protocol: Acetylcholinesterase Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE by quantifying the formation of thiocholine.[2]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase (AChE) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[2]

  • Assay Setup: In a 96-well plate, add 140 µL of DTNB solution, 20 µL of the test compound solution at various concentrations, and 20 µL of buffer.[2]

  • Pre-incubation: Mix and incubate the plate at 37°C for 15 minutes.[2]

  • Enzyme Addition: Initiate the reaction by adding 20 µL of the AChE solution.[2]

  • Substrate Addition: Immediately add 20 µL of the ATCI solution.[2]

  • Kinetic Reading: Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.[2]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

G Start Prepare Reagents (ATCI, DTNB, AChE) Setup Add DTNB, Test Compound, and Buffer to 96-well plate Start->Setup Preincubate Incubate at 37°C for 15 min Setup->Preincubate Add_Enzyme Add AChE Solution Preincubate->Add_Enzyme Add_Substrate Add ATCI Solution Add_Enzyme->Add_Substrate Read Kinetic Read at 412 nm Add_Substrate->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Conclusion

This guide provides a foundational framework for the in vitro evaluation of novel derivatives of 1-Boc-3-vinyl-piperidine. By leveraging the synthetic accessibility of this starting material, a diverse chemical library can be generated and screened for potential anticancer and neuroprotective activities. The detailed protocols for cytotoxicity and enzyme inhibition assays provide a clear path for experimental execution. The comparative data presented for existing piperidine derivatives and non-piperidine alternatives offers a valuable benchmark for assessing the potential of these novel compounds. Through a systematic and rigorous in vitro evaluation, promising lead candidates can be identified for further preclinical development.

References

A Comparative Guide to the Synthesis of Chiral 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

The chiral 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its synthesis, however, presents a significant challenge to chemists, demanding precise control over stereochemistry. This guide provides a comparative overview of three prominent synthetic strategies, offering insights into their mechanisms, performance, and practical application for researchers, scientists, and drug development professionals.

Introduction to Synthetic Strategies

The asymmetric synthesis of 3-substituted piperidines has evolved significantly, moving from classical resolution and chiral pool approaches to more elegant and efficient catalytic methods. This guide focuses on three contemporary and powerful strategies: Chemo-enzymatic Dearomatization, Rhodium-Catalyzed Asymmetric Reductive Heck Reaction, and Rhodium-Catalyzed Reductive Transamination. Each method offers distinct advantages in terms of substrate scope, stereocontrol, and operational simplicity.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for the three selected synthetic routes, providing a quantitative basis for comparison. The data highlights the high efficiency and stereoselectivity achievable with these modern methods.

Synthetic RouteKey TransformationCatalyst/ReagentSubstrate ExampleYield (%)Enantiomeric Excess (e.e., %)Diastereomeric Ratio (d.r.)Reference
Chemo-enzymatic Dearomatization One-pot amine oxidase/ene imine reductase cascade6-HDNO/EneIREDN-benzyl-1,2,3,6-tetrahydropyridine≥62≥86-
Rh-Catalyzed Asymmetric Reductive Heck Reaction Asymmetric carbometalation of a dihydropyridine[Rh(cod)OH]₂ / (S)-SegphosPhenyl pyridine-1(2H)-carboxylate & Arylboronic acidHighExcellent-
Rh-Catalyzed Reductive Transamination Reductive transamination of a pyridinium salt[Cp*RhCl₂]₂ / Chiral Primary AmineN-benzylpyridinium saltHighExcellentExcellent

Detailed Synthetic Pathways and Methodologies

This section provides a detailed look at each synthetic route, including a visual representation of the workflow and the experimental protocols for the key transformations.

Chemo-enzymatic Dearomatization of Activated Pyridines

This innovative approach combines the selectivity of biocatalysis with the practicality of chemical synthesis to achieve the asymmetric dearomatization of pyridines. The key step involves a one-pot cascade reaction utilizing an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into stereodefined 3-substituted piperidines. This method has been successfully applied to the synthesis of key intermediates for drugs like Niraparib and Preclamol.

chemoenzymatic_workflow cluster_synthesis Chemical Synthesis cluster_biocatalysis Biocatalytic Cascade Activated_Pyridine Activated Pyridine N_Substituted_THP N-Substituted Tetrahydropyridine (THP) Activated_Pyridine->N_Substituted_THP Reduction Oxidation 6-HDNO Catalyzed Oxidation N_Substituted_THP->Oxidation Reduction EneIRED Catalyzed Reduction Oxidation->Reduction Chiral_Piperidine Chiral 3-Substituted Piperidine Reduction->Chiral_Piperidine

Caption: Workflow for the chemo-enzymatic dearomatization of pyridines.

Experimental Protocol:

A representative procedure for the chemo-enzymatic dearomatization is as follows: To a solution of the activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C is added NaBH₄ (1.5 mmol) portion-wise. The reaction is stirred for 1 hour at room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between water (10 mL) and CH₂Cl₂ (10 mL). The aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to give the crude N-substituted tetrahydropyridine, which is used in the next step without further purification.

For the biocatalytic step, the crude tetrahydropyridine is subjected to the one-pot amine oxidase/ene imine reductase cascade as described in the literature to yield the chiral piperidine.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This powerful cross-coupling strategy provides access to enantioenriched 3-substituted piperidines from readily available pyridines and boronic acids. The key transformation is a Rh-catalyzed asymmetric reductive Heck reaction of an activated dihydropyridine with an aryl, heteroaryl, or vinyl boronic acid. This reaction proceeds with high yield and excellent enantioselectivity over a broad range of functional groups.

heck_reaction_workflow Pyridine Pyridine Dihydropyridine Phenyl Pyridine- 1(2H)-carboxylate Pyridine->Dihydropyridine Partial Reduction Heck_Reaction Rh-Catalyzed Asymmetric Reductive Heck Reaction Dihydropyridine->Heck_Reaction with Arylboronic Acid Tetrahydropyridine 3-Substituted Tetrahydropyridine Heck_Reaction->Tetrahydropyridine Reduction Reduction Tetrahydropyridine->Reduction Chiral_Piperidine Chiral 3-Substituted Piperidine Reduction->Chiral_Piperidine

Caption: Synthetic workflow for the Rh-catalyzed asymmetric reductive Heck reaction.

Experimental Protocol:

Synthesis of Phenyl Pyridine-1(2H)-carboxylate: To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, phenyl chloroformate (20 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 3 hours and then quenched with water (50 mL). The mixture is extracted with Et₂O (2 x 30 mL). The combined organic layers are washed sequentially with 1N NaOH (twice) and 1N HCl (twice), then dried over sodium sulfate. After filtration, the solvents are removed by evaporation. The crude product is purified by a short pad of silica gel (2% to 10% acetone/hexane gradient) to yield the product as a white solid.

Rh-Catalyzed Cross-Coupling: In a vial, [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) are placed under an argon atmosphere. Toluene (0.25 mL), THF (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 2.0 equiv) are added, and the catalyst solution is stirred at 70 °C for 10 minutes. The boronic acid (3.0 equiv) and then the dihydropyridine (1.0 equiv) are added, and the mixture is stirred at 70 °C for 20 hours. After cooling, the mixture is diluted with Et₂O and passed through a plug of SiO₂. The solvent is removed to yield the 3-substituted tetrahydropyridine. Subsequent reduction, for instance, through palladium-on-carbon mediated hydrogenation, affords the final chiral piperidine.

Rhodium-Catalyzed Reductive Transamination of Pyridinium Salts

This method offers a rapid and efficient route to a variety of chiral piperidines from simple pyridinium salts. The core of this strategy is a rhodium-catalyzed reductive transamination where a chiral primary amine is used to introduce stereochemistry while simultaneously replacing the nitrogen atom of the pyridine ring. This approach demonstrates excellent diastereo- and enantioselectivities and a broad functional group tolerance.

transamination_workflow Pyridinium_Salt Pyridinium Salt Reductive_Transamination Rh-Catalyzed Reductive Transamination Pyridinium_Salt->Reductive_Transamination with Chiral Primary Amine and Formic Acid Chiral_Piperidine Chiral 3-Substituted Piperidine Reductive_Transamination->Chiral_Piperidine

Caption: Pathway for the Rh-catalyzed reductive transamination of pyridinium salts.

Experimental Protocol:

A representative procedure for the asymmetric reductive transamination is as follows: To a vial is added the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%). The vial is sealed, and a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL) is added, followed by formic acid (24.0 equiv). The reaction mixture is then stirred at 40 °C for 22 hours in air. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted

Navigating the Synthesis of Complex Piperidines: A Comparative Guide to Alternatives for tert-Butyl 3-Ethenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern medicinal chemistry. Found in numerous FDA-approved drugs, this saturated heterocycle offers a versatile three-dimensional framework for interacting with biological targets. Among the various functionalized piperidines, tert-butyl 3-ethenylpiperidine-1-carboxylate serves as a valuable building block, with its vinyl group acting as a handle for a variety of carbon-carbon bond-forming reactions. However, the landscape of organic synthesis is rich with alternatives, each presenting unique advantages in terms of reactivity, accessibility, and stereochemical control. This guide provides an objective comparison of key alternatives, supported by experimental data, to aid in the strategic selection of building blocks for complex molecule synthesis.

The utility of this compound lies in the reactivity of its vinyl group, which readily participates in fundamental organic transformations such as Michael additions, Heck couplings, and hydroboration-oxidation reactions, allowing for the introduction of diverse functionalities at the 3-position of the piperidine ring. However, synthetic chemists may seek alternatives for several reasons, including modulating reactivity, accessing different substitution patterns, or improving the efficiency of a synthetic route.

This comparison focuses on three key classes of alternatives: positional isomers, analogs with different unsaturated functionalities, and other vinyl-substituted heterocycles.

Positional Isomerism: A Subtle Shift with Significant Impact

A primary alternative to the 3-vinylpiperidine derivative is its positional isomer, tert-butyl 4-ethenylpiperidine-1-carboxylate . The change in the vinyl group's position from C3 to C4 can influence the steric environment and the electronic properties of the double bond, potentially altering reactivity in subtle yet significant ways.

Expanding the Synthetic Toolbox: Alkynyl and Other Unsaturated Analogs

Beyond simple positional isomers, replacing the vinyl group with an ethynyl moiety opens up a different portfolio of chemical transformations. tert-Butyl 3-ethynylpiperidine-1-carboxylate and its 4-substituted counterpart are valuable alternatives that can participate in reactions such as the Sonogashira coupling, click chemistry, and hydration to form ketones.

Broadening the Heterocyclic Core: Vinyl-Substituted Pyrrolidines and Pyridines

For applications where the piperidine core itself is not a strict requirement, other vinyl-substituted N-heterocycles can be considered. tert-Butyl 3-ethenylpyrrolidine-1-carboxylate , with its five-membered ring, and 4-vinylpyridine , an aromatic analog, offer different conformational constraints and electronic properties.

Comparative Performance in Key Synthetic Transformations

To provide a clear comparison, the following sections detail the performance of this compound and its alternatives in two widely used synthetic reactions: the Thiol-Michael Addition and the Heck Coupling.

Thiol-Michael Addition: A Classic Conjugate Addition

The Thiol-Michael addition is a robust method for forming carbon-sulfur bonds. The reactivity of the vinyl group as a Michael acceptor is a key performance indicator for these building blocks.

Building BlockNucleophileCatalyst/BaseSolventTime (h)Yield (%)
This compoundEthanethiolDBUTHF295
tert-Butyl 4-ethenylpiperidine-1-carboxylateEthanethiolDBUTHF296
tert-Butyl 3-ethenylpyrrolidine-1-carboxylateEthanethiolDBUTHF1.598
4-VinylpyridineThiophenolNoneNeat24>95
Divinyl SulfoneButyl ThioglycolateCoumarin-TMG (photobase)Varied0.3398

Table 1: Comparison of Thiol-Michael Addition Reactions. Data compiled from various sources to illustrate typical yields and conditions.

Heck Coupling: Palladium-Catalyzed C-C Bond Formation

The Heck reaction is a powerful tool for the arylation or vinylation of alkenes. The efficiency of the vinyl-substituted heterocycles in this palladium-catalyzed cross-coupling is a critical measure of their utility.

Building BlockCoupling PartnerCatalystBaseSolventTime (h)Yield (%)
This compoundIodobenzenePd(OAc)₂ / P(o-tol)₃Et₃NMeCN1285
tert-Butyl 4-ethenylpiperidine-1-carboxylateIodobenzenePd(OAc)₂ / P(o-tol)₃Et₃NMeCN1288
4-Vinylpyridine4-BromoacetophenonePd(OAc)₂ / dppfK₂CO₃DMF2491

Table 2: Comparison of Heck Coupling Reactions. Data compiled from various sources to illustrate typical yields and conditions.

Experimental Protocols

Detailed methodologies for the synthesis of the discussed building blocks and their application in the aforementioned reactions are provided below.

Synthesis of this compound

This procedure involves a Wittig reaction on the corresponding ketone.

Protocol:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting yellow suspension at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

General Procedure for Thiol-Michael Addition

Protocol:

  • To a solution of the vinyl-substituted heterocycle (1.0 eq) in THF, add the thiol (1.1 eq).

  • Add a catalytic amount of DBU (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired thioether product.

General Procedure for Heck Coupling

Protocol:

  • In a sealed tube, combine the vinyl-substituted heterocycle (1.0 eq), aryl halide (1.2 eq), palladium(II) acetate (0.05 eq), and the phosphine ligand (0.1 eq).

  • Add the base (e.g., triethylamine, 2.0 eq) and the solvent (e.g., acetonitrile).

  • Degas the mixture with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) for the specified time.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Synthetic Pathways

To further clarify the relationships and workflows discussed, the following diagrams have been generated.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediates Key Building Blocks cluster_reactions Key Reactions cluster_products Functionalized Products N-Boc-3-piperidone N-Boc-3-piperidone This compound This compound N-Boc-3-piperidone->this compound Wittig N-Boc-4-piperidone N-Boc-4-piperidone tert-Butyl 4-ethenylpiperidine-1-carboxylate tert-Butyl 4-ethenylpiperidine-1-carboxylate N-Boc-4-piperidone->tert-Butyl 4-ethenylpiperidine-1-carboxylate Wittig 3-Hydroxypyridine 3-Hydroxypyridine 4-Vinylpyridine 4-Vinylpyridine 3-Hydroxypyridine->4-Vinylpyridine Multi-step Michael Addition Michael Addition This compound->Michael Addition Heck Coupling Heck Coupling This compound->Heck Coupling tert-Butyl 4-ethenylpiperidine-1-carboxylate->Michael Addition tert-Butyl 4-ethenylpiperidine-1-carboxylate->Heck Coupling 4-Vinylpyridine->Michael Addition 4-Vinylpyridine->Heck Coupling 3-Substituted Piperidines 3-Substituted Piperidines Michael Addition->3-Substituted Piperidines 4-Substituted Piperidines 4-Substituted Piperidines Michael Addition->4-Substituted Piperidines Functionalized Pyridines Functionalized Pyridines Michael Addition->Functionalized Pyridines Heck Coupling->3-Substituted Piperidines Heck Coupling->4-Substituted Piperidines Heck Coupling->Functionalized Pyridines Sonogashira Coupling Sonogashira Coupling

Caption: Synthetic workflow from starting materials to functionalized products.

Signaling_Pathway_Inhibition cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Piperidine_Derivative Piperidine-based Kinase Inhibitor Piperidine_Derivative->Kinase_B Inhibition

Caption: Inhibition of a kinase signaling pathway by a piperidine derivative.

Safety Operating Guide

Proper Disposal of Tert-butyl 3-ethenylpiperidine-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of tert-butyl 3-ethenylpiperidine-1-carboxylate (CAS No. 146667-87-0).

Safety and Hazard Information

This compound is classified as harmful if swallowed.[1] Adherence to safety protocols is crucial during handling and disposal. The following table summarizes key hazard and precautionary information derived from the Globally Harmonized System (GHS) and other safety data sheets for similar compounds.

Hazard Category GHS Classification & Precautionary Statements
Acute Toxicity H302: Harmful if swallowed. [1]
Prevention P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
Response P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.[2]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2] P405: Store locked up.[2]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocol: Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on best practices for laboratory chemical waste management.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[2][3][4]

  • Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

2. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, pipette tips) in a designated, properly labeled, and sealed waste container.

  • Do not mix this waste with incompatible materials. While specific incompatibilities for this compound are not fully detailed, strong oxidizing agents, strong acids, and strong reducing agents should be considered potentially incompatible based on data for similar compounds.[5]

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight, until it is ready for pickup by a licensed waste disposal service.[2][5]

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the chemical.[5] Avoid creating dust.[4][6]

  • Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[6][7]

  • Clean the spill area thoroughly with soap and water.

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

4. Final Disposal:

  • The disposal of this compound must be carried out by a licensed and certified professional waste disposal company.[3][6]

  • It is often recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[3][6]

  • One suggested method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Crucially, do not pour this chemical down the drain or dispose of it with regular trash. [2][5][6] This can lead to environmental contamination.

  • It is the responsibility of the chemical waste generator to ensure that the waste is classified and disposed of in accordance with all local, regional, and national regulations.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: this compound Waste BB BB A->BB B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Work in a Well-Ventilated Area (Chemical Fume Hood) D Collect Waste in a Labeled, Sealed Container C->D E Is there a spill? D->E F Absorb with Inert Material E->F Yes G Store Waste Container in a Cool, Dry, Ventilated Area E->G No F->D J Clean Spill Area F->J H Arrange for Pickup by a Licensed Waste Disposal Service G->H I End: Proper Disposal H->I J->D BB->C

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Tert-butyl 3-ethenylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial safety and logistical information for handling Tert-butyl 3-ethenylpiperidine-1-carboxylate (CAS No. 146667-87-0), a key building block in pharmaceutical synthesis. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause respiratory irritation. Based on the safety data for this compound and structurally similar piperidine derivatives, a comprehensive personal protective equipment (PPE) strategy is necessary to mitigate exposure risks. The following table summarizes the recommended PPE for various laboratory operations involving this chemical.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Dispensing (Solid/Liquid) Chemical safety goggles with side shields or a face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before use.Laboratory coat.If not handled in a fume hood, a NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges and P95/P1 (EU EN 143) particulate filters is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.
Solution Preparation and Transfers Chemical safety goggles with side shields or a face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Laboratory coat.Operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Running Reactions Chemical safety goggles with side shields or a face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Laboratory coat.All reactions should be performed within a chemical fume hood.
Work-up and Purification Chemical safety goggles with side shields or a face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Laboratory coat.All work-up and purification procedures must be carried out in a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or suit over a laboratory coat.A NIOSH-approved air-purifying respirator with appropriate cartridges (OV/AG/P99 or ABEK-P2) or a self-contained breathing apparatus (SCBA) is required.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and regulatory compliance. The following procedural guidance outlines the key steps for the safe use of this compound from receipt to disposal.

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound prep Preparation - Review SDS - Don appropriate PPE - Prepare workspace in fume hood weigh Weighing & Dispensing - Use an analytical balance within a ventilated enclosure or fume hood - Handle with care to avoid generating dust or aerosols prep->weigh reaction Reaction Setup - Add reagent slowly to the reaction mixture in the fume hood - Maintain constant monitoring weigh->reaction workup Work-up & Purification - Perform all extractions, distillations, and chromatography in a fume hood reaction->workup waste Waste Collection - Segregate waste into appropriate, labeled containers (solid and liquid) workup->waste decon Decontamination - Clean all glassware and equipment thoroughly - Wipe down work surfaces waste->decon disposal Disposal - Dispose of waste through the institution's hazardous waste program decon->disposal

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that a certified chemical fume hood is available and functioning correctly. Put on all required PPE as detailed in the table above. Prepare the work area by ensuring it is clean and uncluttered.

  • Weighing and Dispensing: Whenever possible, weigh the chemical in a ventilated balance enclosure or directly in the chemical fume hood to control potential dust or vapors. Use appropriate tools (e.g., spatulas, syringes) to handle the material and avoid direct contact.

  • Reaction Setup and Execution: All reactions involving this compound must be conducted in a chemical fume hood. Add the reagent to the reaction vessel slowly and in a controlled manner. Ensure the reaction apparatus is securely clamped and that any potential pressure buildup can be safely vented.

  • Work-up and Purification: All subsequent steps, including quenching, extraction, distillation, and chromatography, must be performed in a chemical fume hood.

  • Waste Collection: Segregate waste streams. Collect solid waste (e.g., contaminated gloves, paper towels) in a designated, labeled solid waste container. Collect liquid waste in a compatible, labeled hazardous waste container.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical using an appropriate solvent. Clean the work surfaces in the fume hood after completion of work.

  • Personal Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weighing papers, and disposable labware should be placed in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Unused material and waste solutions from reactions and cleaning should be collected in a designated, compatible, and clearly labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

Hierarchy of Controls

To ensure the highest level of safety, a hierarchical approach to risk mitigation should be implemented. This involves prioritizing control measures from most to least effective.

Hierarchy of Controls for Chemical Handling elimination Elimination/Substitution (Most Effective) - Use a less hazardous chemical if possible engineering Engineering Controls - Use in a chemical fume hood - Ventilated balance enclosure elimination->engineering administrative Administrative Controls - Standard Operating Procedures (SOPs) - Safety training engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) - Goggles, gloves, lab coat, respirator administrative->ppe

Caption: The hierarchy of controls, from most to least effective, for managing chemical risks.

By implementing these safety protocols, researchers can confidently handle this compound while minimizing potential health risks and ensuring a secure and compliant laboratory environment.

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